3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFSZQCZMWZMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic acid
Foreword: The Strategic Importance of the Isoxazoline Scaffold
In the landscape of modern medicinal chemistry and drug development, the 4,5-dihydroisoxazole (isoxazoline) ring system stands out as a "privileged scaffold."[1][2] Its prevalence is not accidental; this five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a rigid, stable, and synthetically versatile framework. This framework is a cornerstone in a multitude of biologically active compounds, demonstrating anti-inflammatory, anticancer, antifungal, and antibacterial properties.[3] The title compound, 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid, is a quintessential example of this class. The phenyl group at the 3-position and the carboxylic acid at the 5-position provide crucial handles for further molecular elaboration, making it a valuable building block for creating libraries of potential therapeutic agents.[4][5]
This guide provides an in-depth examination of the primary synthetic strategies for constructing this molecule, focusing on the causality behind experimental choices and providing actionable, field-proven protocols for the research scientist.
Part 1: The Cornerstone of Synthesis: [3+2] Cycloaddition
The most robust and widely employed strategy for synthesizing the 3,5-disubstituted 4,5-dihydroisoxazole core is the 1,3-dipolar cycloaddition reaction.[3][6][7][8] This powerful transformation, often referred to as a [3+2] cycloaddition, involves the reaction of a three-atom dipole (the nitrile oxide) with a two-atom dipolarophile (an alkene). Its prominence is due to its high efficiency, excellent control of regioselectivity, and the mild conditions under which it can often be performed.
The Logic of the [3+2] Approach
The overall synthetic strategy is a two-step process that begins with the in situ generation of the key intermediate, benzonitrile oxide, which is then immediately trapped by a suitable dipolarophile, in this case, acrylic acid.
Caption: Simplified reaction mechanism of the 1,3-dipolar cycloaddition.
Experimental Protocol: [3+2] Cycloaddition
This protocol describes the synthesis using an ester of acrylic acid (ethyl acrylate), followed by saponification. Using an ester often leads to cleaner reactions and easier purification than using acrylic acid directly.
Part A: Synthesis of Ethyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate
-
Preparation of Benzohydroximoyl Chloride: Dissolve benzaldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF). Cool the solution to 0-5 °C in an ice bath. Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature below 10 °C. Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material. This solution is used directly in the next step.
-
Cycloaddition: To the crude benzohydroximoyl chloride solution, add ethyl acrylate (1.5 eq). Cool the mixture again to 0-5 °C. Add triethylamine (Et₃N) (1.2 eq) dropwise via a syringe pump over 1-2 hours. The slow addition is critical to minimize the dimerization of the nitrile oxide.
-
Workup: Allow the reaction to warm to room temperature and stir overnight. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. [9] Part B: Saponification to the Carboxylic Acid
-
Hydrolysis: Dissolve the purified ester (1.0 eq) from Part A in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v). [10]Add sodium hydroxide (NaOH) (2.0 eq) and stir the mixture at room temperature for 18-20 hours. [10]2. Acidification and Extraction: After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel. Carefully acidify the aqueous phase to pH 2 with 1N hydrochloric acid (HCl). [10]This will precipitate the carboxylic acid.
-
Isolation: Extract the aqueous phase with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Final Product: Concentrate the filtrate under reduced pressure to yield this compound, typically as a white solid, which can be further purified by recrystallization if necessary. [10]
Part 2: Alternative Synthetic Route: Cyclization of α,β-Unsaturated Oximes
An alternative and historically significant method involves the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound that already contains the required carbon skeleton. [8][11]For the target molecule, the logical precursor is benzylidenepyruvic acid.
Rationale and Mechanism
This approach relies on the initial formation of an oxime via condensation of hydroxylamine with the ketone functionality of benzylidenepyruvic acid. This is followed by an intramolecular Michael-type addition, where the oxime's oxygen atom attacks the β-carbon of the conjugated system, leading to the cyclization and formation of the isoxazoline ring.
-
Oxime Formation: Hydroxylamine attacks the ketone carbonyl.
-
Intramolecular Cyclization: The nucleophilic oxygen of the oxime attacks the conjugated double bond to form the five-membered ring.
While seemingly straightforward, this reaction can sometimes yield the uncyclized oxime as the primary product, requiring a separate cyclization step. [11][12]The choice of reaction conditions (e.g., base, solvent) is crucial for driving the reaction towards the desired cyclized product.
Experimental Protocol: Hydroxylamine Cyclization
-
Precursor Synthesis: Benzylidenepyruvic acid can be prepared via the condensation of benzaldehyde and pyruvic acid. [11]2. Reaction: Dissolve benzylidenepyruvic acid (1.0 eq) in a suitable solvent such as ethanol. Add a solution of hydroxylamine hydrochloride (1.2 eq) and a base like sodium carbonate (1.1 eq) in water. [13]3. Cyclization: Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary significantly based on the substrate.
-
Workup and Isolation: After cooling, acidify the reaction mixture with HCl to precipitate the product. The crude solid can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Part 3: Data Summary and Comparison
The choice of synthetic route often depends on factors like starting material availability, desired scale, and ease of purification. The [3+2] cycloaddition is generally preferred for its versatility and cleaner reaction profiles.
| Parameter | [3+2] Cycloaddition Route | Hydroxylamine Cyclization Route |
| Key Precursors | Benzaldehyde oxime, Ethyl acrylate | Benzaldehyde, Pyruvic acid |
| Key Intermediate | Benzonitrile oxide (in situ) | Benzylidenepyruvic acid |
| Typical Overall Yield | Good to Excellent (60-85%) | Moderate to Good (40-70%) |
| Key Advantages | High modularity, clean, high yields, well-established for diverse substrates. | Fewer steps if precursor is available, uses common reagents. |
| Potential Challenges | In situ generation of unstable nitrile oxide requires careful control. | Potential for incomplete cyclization, side reactions from the α,β-unsaturated system. |
References
- Rosales-Amezcua, S. C. et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles.
- Rosales-Amezcua, S. C. et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkivoc, 2021(iii), 197-209. [Link]
- Wallace, O. B. et al. (2006). A Library of 3-Aryl-4,5-dihydroisoxazole-5-carboxamides.
- Al-Amin, M. et al. (2016). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules. [Link]
- Kim, H. et al. (2019). Asymmetric Synthesis of Functionalized 2-Isoxazolines. Molecules. [Link]
- Shaabani, S. et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
- Panova, E. et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. [Link]
- Al-Areej, N. A. (2024). Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science.
- Otto, S. et al. (1998). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. The Journal of Organic Chemistry. [Link]
- Abbas, F. A. et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmacy and Chemical Sciences. [Link]
- Domingo, L. R. et al. (2006). 1,3-Dipolar cycloadditions of electrophilically activated benzonitrile N-oxides. Polar cycloaddition versus oxime formation. The Journal of Organic Chemistry. [Link]
- Kotian, S. Y. et al. (2016). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences. [Link]
- Chem-Station (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide.
- Pratap, V. et al. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Spencer, J. L. (1958).
- Hossain, M. I. & Al-Majid, A. M. (2020). 1,3-Dipolar cycloaddition reaction of nitrile oxides.
- Kalmode, H. P. et al. (2017). Methods for the preparation of aryl carboxylic acid.
- Vaughan, W. R. & Spencer, J. L. (1960). 5-Phenyl-2-isoxazoline-3-carboxylic Acid. The Journal of Organic Chemistry. [Link]
- Spencer, J. L. (1958).
- Chiacchio, U. et al. (2003). Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides. Tetrahedron: Asymmetry. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. rdu.iquimica.unam.mx [rdu.iquimica.unam.mx]
- 3. Asymmetric Synthesis of Functionalized 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 4872-58-6 | FP119919 [biosynth.com]
- 6. jnsm.qu.edu.sa [jnsm.qu.edu.sa]
- 7. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. THE SYNTHESIS AND REACTIONS OF 5-PHENYL-2-ISOXAZOLINE-3-CARBOXYLIC ACID AND RELATED COMPOUNDS. - ProQuest [proquest.com]
- 12. THE SYNTHESIS AND REACTIONS OF 5-PHENYL-2-ISOXAZOLINE-3-CARBOXYLIC ACID AND ... - JOHN LAWRENCE SPENCER - Google Böcker [books.google.se]
- 13. View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology [rrpharmacology.ru]
An In-depth Technical Guide to the Physicochemical Properties of 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The isoxazoline scaffold is a privileged structure, and understanding the nuanced properties of its derivatives is paramount for effective lead optimization and drug development.[1] This document moves beyond a simple recitation of data, offering insights into the causality behind these properties and their implications for practical application.
Molecular Structure and Key Identifiers
This compound is a five-membered heterocyclic compound featuring a phenyl group at position 3 and a carboxylic acid moiety at position 5 of the dihydroisoxazole ring.[2][3]
| Property | Value | Source |
| IUPAC Name | 3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
| CAS Number | 4872-58-6 | [3] |
| Molecular Formula | C₁₀H₉NO₃ | [2][3] |
| Molecular Weight | 191.18 g/mol | [2][3] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NOC(C2)C(=O)O | |
| InChI Key | HUFSZQCZMWZMKT-UHFFFAOYSA-N | [2] |
Synthesis and Structural Elucidation
The primary synthetic route to this compound is the 1,3-dipolar cycloaddition reaction. This powerful and versatile method allows for the construction of the five-membered isoxazoline ring with good regioselectivity.
The Logic of 1,3-Dipolar Cycloaddition
This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile). In the synthesis of the target compound, benzonitrile oxide, generated in situ from benzaldoxime, reacts with an acrylic acid derivative. The regioselectivity of this reaction is governed by the electronic properties of the reactants, typically leading to the formation of the 5-substituted isoxazoline.
Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition
The following protocol outlines a representative synthesis. Note that optimization of reaction conditions, such as solvent, temperature, and oxidizing agent for the in situ generation of the nitrile oxide, is crucial for maximizing yield and purity.
Step 1: In situ generation of Benzonitrile Oxide. Benzaldoxime is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). An oxidizing agent, such as sodium hypochlorite or N-chlorosuccinimide, is added portion-wise at a controlled temperature (typically 0-5 °C) to generate benzonitrile oxide. The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 2: Cycloaddition. To the solution containing the freshly generated benzonitrile oxide, acrylic acid is added. The reaction mixture is then stirred at room temperature or gently heated to facilitate the cycloaddition. The reaction time can vary from a few hours to overnight.
Step 3: Work-up and Purification. Upon completion, the reaction mixture is washed with water to remove any inorganic byproducts. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes), to yield this compound as a solid.
Structural Characterization
The identity and purity of the synthesized compound are confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the phenyl protons, as well as the diastereotopic protons of the isoxazoline ring. The coupling patterns of the ring protons provide information about their relative stereochemistry.
-
¹³C NMR will confirm the presence of the correct number of carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbons of the phenyl ring, and the carbons of the isoxazoline ring.
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid.
-
A strong absorption around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.
-
Absorptions in the 1600-1450 cm⁻¹ region are indicative of the C=C stretching of the phenyl ring and the C=N stretching of the isoxazoline ring.[4]
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (191.18 g/mol ). Fragmentation patterns can provide further structural information. A mass spectrum for the target compound is available in the SpectraBase database.[5]
-
Core Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, the interplay between the lipophilic phenyl group, the polar carboxylic acid, and the heterocyclic ring system dictates its overall profile. In the absence of extensive experimental data for this specific molecule, high-quality computational predictions are invaluable for guiding early-stage drug development efforts.
| Property | Predicted Value | Method/Source | Significance in Drug Development |
| pKa | 3.5 ± 0.5 | ACD/Labs Percepta[4][6][7][8] | The predicted pKa suggests that the carboxylic acid is a moderately strong acid. At physiological pH (7.4), the molecule will exist predominantly in its ionized (carboxylate) form, which will significantly impact its solubility, permeability, and interaction with biological targets. |
| logP | 1.7 ± 0.3 | ChemAxon[9] | The predicted logP indicates a moderate degree of lipophilicity. This balance is often desirable in drug candidates, as it can facilitate membrane permeability without leading to excessive non-specific binding or poor aqueous solubility. |
| Aqueous Solubility | Moderately Soluble | General Solubility Prediction Models[10][11] | The presence of the carboxylic acid group, which will be ionized at physiological pH, is expected to confer moderate aqueous solubility. However, the phenyl group contributes to its lipophilic character, potentially limiting high solubility. The interplay between these two groups is a key consideration for formulation development. |
| Melting Point (°C) | Not Experimentally Determined | N/A | The melting point is an important parameter for solid-state characterization and formulation. For analogous compounds, melting points can vary significantly based on substitution patterns. |
Stability and Reactivity Profile
The stability of this compound is a key consideration for its handling, storage, and in vivo behavior. The isoxazoline ring, while generally stable, can be susceptible to certain degradation pathways.
Chemical Stability
-
pH-Dependent Hydrolysis: The ester and amide derivatives of isoxazoline carboxylic acids can undergo hydrolysis, particularly under basic or acidic conditions, to yield the corresponding carboxylic acid. The carboxylic acid itself is generally stable to hydrolysis.
-
Ring Opening: Under certain conditions, such as treatment with a strong base, the N-O bond of the isoxazoline ring can be cleaved. This reactivity can be exploited for synthetic transformations but may also represent a potential degradation pathway.
-
Oxidative and Reductive Stability: The isoxazoline ring is generally resistant to mild oxidizing and reducing agents. However, strong reducing agents can cleave the N-O bond.
Metabolic Stability
The metabolic fate of this compound in vivo has not been extensively reported. However, potential metabolic pathways for carboxylic acid-containing drugs include:
-
Glucuronidation: The carboxylic acid moiety is a common site for conjugation with glucuronic acid, a major pathway for drug detoxification and elimination.
-
Hydroxylation: The phenyl ring may be susceptible to aromatic hydroxylation by cytochrome P450 enzymes.
Understanding the metabolic stability is crucial for predicting the drug's half-life and potential for drug-drug interactions.
Implications for Drug Development
The physicochemical profile of this compound presents both opportunities and challenges for its development as a therapeutic agent.
-
The ionizable carboxylic acid group can be leveraged to improve aqueous solubility and formulate salt forms with enhanced biopharmaceutical properties. However, its ionized state at physiological pH may limit passive diffusion across biological membranes.
-
The moderate lipophilicity , as indicated by the predicted logP, suggests a good balance for oral absorption and distribution.
-
The synthetic accessibility via 1,3-dipolar cycloaddition allows for the facile generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Conclusion
This compound is a versatile heterocyclic building block with physicochemical properties that make it an attractive scaffold for medicinal chemistry. Its synthesis is well-established, and its key properties can be rationally modulated through chemical modification. While further experimental characterization is warranted, the available data and high-quality predictions provide a solid foundation for the design and development of novel drug candidates based on this promising isoxazoline core.
References
- ACD/Labs. (n.d.). Study Finds ACD/Labs pKa Predictions to be Most Accurate.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
- ACD/Labs. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data.
- ACD/Labs. (n.d.). 25 Years of Reliable pKa Predictions from ACD/Labs.
- International Journal of Pharmaceutical and Chemical Sciences. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM.
- ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs.
- ChemAxon. (n.d.). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge.
- SpectraBase. (n.d.). 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-.
- PubChem. (n.d.). 3-Phenylisoxazole-5-carboxylic Acid.
- Arkivoc. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles.
- Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate.
- National Institutes of Health. (n.d.). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.
- DOI. (n.d.). Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides.
- ResearchGate. (n.d.). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties.
- ResearchGate. (n.d.). New Fragmentation of 2-Isoxazoline-5-carboxylic Acid Chlorides.
- ChemAxon. (n.d.). LogP and logD calculations.
- Supporting Information. (n.d.). 3.
- National Institutes of Health. (n.d.). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression.
- J&K Scientific LLC. (n.d.). 3-Phenylisoxazole-5-carboxylic acid.
- Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
- MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction.
- ChemSynthesis. (n.d.). 3-methylol-4,5-dihydroisoxazole-5-carboxylic acid ethyl ester.
- The Journal of Organic Chemistry. (n.d.). 5-Phenyl-2-isoxazoline-3-carboxylic Acid1.
- PubChem. (n.d.). Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate.
- PubMed. (n.d.). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution.
- ChemAxon. (n.d.). Theory of aqueous solubility prediction.
- ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs....
- ResearchGate. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD.
- National Institutes of Health. (n.d.). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][6][8]Triazines: Synthesis and Photochemical Properties.
- National Institutes of Health. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. This compound [cymitquimica.com]
- 3. This compound | 4872-58-6 | FP119919 [biosynth.com]
- 4. acdlabs.com [acdlabs.com]
- 5. spectrabase.com [spectrabase.com]
- 6. acdlabs.com [acdlabs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chemaxon.com [chemaxon.com]
- 10. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.chemaxon.com [docs.chemaxon.com]
An In-Depth Technical Guide to the Structure Elucidation of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
Introduction
3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a member of the isoxazoline family, it serves as a versatile scaffold for the synthesis of novel therapeutic agents.[1][2][3] The precise determination of its chemical structure is paramount for understanding its reactivity, and biological activity, and for ensuring the quality and purity of synthesized batches. This guide provides a comprehensive, in-depth overview of the analytical techniques and methodologies employed in the complete structure elucidation of this molecule, tailored for researchers, scientists, and professionals in the field of drug development.
This document moves beyond a simple recitation of methods, delving into the rationale behind experimental choices and the interpretation of complex spectral data. It is designed to be a self-validating resource, grounding its protocols in established scientific principles and authoritative references.
Molecular Structure and Key Features
The core of the target molecule is the 4,5-dihydroisoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This ring is substituted with a phenyl group at the 3-position and a carboxylic acid group at the 5-position. The elucidation of this structure requires the unambiguous confirmation of these key features and their connectivity.
Synthesis of this compound
A common and efficient method for the synthesis of 4,5-dihydroisoxazoles is the 1,3-dipolar cycloaddition reaction.[4] In the case of our target molecule, this would typically involve the reaction of a nitrile oxide with an appropriate dipolarophile. Specifically, benzonitrile oxide, generated in situ from benzaldoxime, can be reacted with an acrylic acid derivative. The regioselectivity of this reaction is crucial in determining the final substitution pattern on the isoxazoline ring.
Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition
-
Preparation of Benzonitrile Oxide: To a solution of benzaldoxime in a suitable solvent (e.g., dichloromethane), add a mild oxidizing agent such as N-chlorosuccinimide (NCS) or chloramine-T. The reaction is typically carried out at room temperature.
-
Cycloaddition Reaction: In a separate vessel, dissolve acrylic acid in the same solvent. Slowly add the freshly prepared benzonitrile oxide solution to the acrylic acid solution. The reaction is usually stirred at room temperature for several hours to overnight.
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Spectroscopic Analysis and Structure Elucidation
A multi-technique spectroscopic approach is essential for the unambiguous structure determination of this compound. This typically involves Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the molecule, as well as insights into its fragmentation patterns, which can help confirm the presence of specific structural motifs.
Expected Results and Interpretation:
For this compound (C₁₀H₉NO₃), the expected exact mass is 191.0582 g/mol . High-resolution mass spectrometry (HRMS) should confirm this mass, providing strong evidence for the molecular formula.
The fragmentation pattern in electron ionization (EI) mass spectrometry can be predicted based on the structure. Key expected fragments include:
| m/z | Predicted Fragment | Interpretation |
| 191 | [M]⁺ | Molecular ion |
| 146 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 118 | [C₆H₅CNO]⁺ | Fragment corresponding to benzonitrile oxide |
| 104 | [C₆H₅CN]⁺ | Phenylnitrile cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
The presence of these fragments would strongly support the proposed structure.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600 | C=N stretch | Isoxazoline ring |
| ~1580, 1490, 1450 | C=C stretch | Phenyl ring |
| ~1250 | C-O stretch | Carboxylic acid |
| ~760, 690 | C-H out-of-plane bend | Monosubstituted phenyl ring |
The broad O-H stretch and the strong C=O absorption are characteristic of the carboxylic acid moiety, while the C=N stretch confirms the presence of the isoxazoline ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the detailed structure elucidation of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.
Proton NMR provides information about the number of different types of protons and their neighboring protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| ~10-12 | br s | 1H | COOH | - |
| ~7.6-7.8 | m | 2H | H-2', H-6' (ortho-Ph) | - |
| ~7.4-7.5 | m | 3H | H-3', H-4', H-5' (meta, para-Ph) | - |
| ~5.2-5.4 | dd | 1H | H-5 | J(H5-H4a) ≈ 8-10 Hz, J(H5-H4b) ≈ 6-8 Hz |
| ~3.6-3.8 | dd | 1H | H-4a | J(H4a-H4b) ≈ 17-18 Hz, J(H4a-H5) ≈ 8-10 Hz |
| ~3.4-3.6 | dd | 1H | H-4b | J(H4b-H4a) ≈ 17-18 Hz, J(H4b-H5) ≈ 6-8 Hz |
The diastereotopic protons at the C4 position (H-4a and H-4b) are expected to show a large geminal coupling constant and smaller vicinal couplings to the H-5 proton. The exact chemical shifts and coupling constants can be influenced by the solvent and the conformation of the isoxazoline ring.
Carbon-13 NMR provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (COOH) |
| ~156 | C=N (C3) |
| ~131 | C-4' (para-Ph) |
| ~129 | C-3', C-5' (meta-Ph) |
| ~128 | C-1' (ipso-Ph) |
| ~127 | C-2', C-6' (ortho-Ph) |
| ~80 | C-5 |
| ~40 | C-4 |
2D NMR experiments are crucial for confirming the connectivity of atoms within the molecule.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, the key expected correlations would be between H-5 and the two H-4 protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is vital for establishing the connectivity of quaternary carbons and piecing together the molecular framework.
Key Predicted HMBC Correlations:
| Proton | Correlated Carbons | Inference |
| H-5 | C-4, C=O, C3 | Confirms the position of the carboxylic acid group at C5 and its proximity to the isoxazoline ring. |
| H-4a, H-4b | C-5, C3, C-ipso (phenyl) | Establishes the connectivity of the dihydroisoxazole ring and its attachment to the phenyl group. |
| H-2', H-6' | C3, C-4' | Confirms the attachment of the phenyl ring to C3. |
Visualizing the Elucidation Workflow
The following diagrams illustrate the logical flow of the structure elucidation process and the key correlations identified through 2D NMR.
Sources
An In-Depth Technical Guide to the Biological Activity of 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic Acid Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring system and its partially saturated analog, isoxazoline (or dihydroisoxazole), represent a class of "privileged" heterocyclic scaffolds in medicinal chemistry.[1][2][3] Their unique electronic properties and capacity for diverse molecular interactions have led to their incorporation into a multitude of pharmacologically active agents.[3][4] This technical guide focuses specifically on derivatives of the 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid core, a versatile building block for creating novel therapeutic candidates.[5] We will explore the primary synthetic routes to access these derivatives and provide a detailed examination of their key biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The narrative emphasizes the underlying mechanisms of action, structure-activity relationships, and the self-validating experimental protocols used to elucidate these properties, offering a comprehensive resource for professionals in drug discovery and development.
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The Privileged Isoxazole Nucleus
Heterocyclic compounds are the cornerstone of modern pharmaceutical science, with isoxazoles being a prominent example.[3] This five-membered aromatic ring containing adjacent nitrogen and oxygen atoms is a key pharmacophore in numerous FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[1][6] The isoxazole moiety's value lies in its metabolic stability, its ability to act as a bioisostere for other functional groups, and its capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets.[7] Consequently, isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, antiviral, and analgesic properties.[1][8]
Focus on the this compound Core
This guide narrows its focus to the 4,5-dihydroisoxazole (isoxazoline) ring, specifically substituted with a phenyl group at the 3-position and a carboxylic acid at the 5-position. This core structure (Figure 1) provides a rigid scaffold with three key points for diversification: the phenyl ring, the carboxylic acid group, and the isoxazoline ring itself. The phenyl group allows for substitutions that can modulate lipophilicity and electronic properties, while the carboxylic acid provides a handle for forming amides, esters, and other functional groups, profoundly influencing the molecule's interaction with biological targets. This scaffold serves as a versatile starting point for synthesizing libraries of compounds for screening against various diseases.[5]
Figure 1. Core structure of this compound.
Synthetic Strategies: Gateway to Chemical Diversity
Rationale for Synthesis
Accessing a diverse library of derivatives is fundamental to any drug discovery program. The most common and efficient route to the 3-phenyl-4,5-dihydroisoxazole core involves a [3+2] cycloaddition reaction.[9] A widely adopted variation of this begins with the synthesis of an α,β-unsaturated ketone, commonly known as a chalcone, which then undergoes cyclization with hydroxylamine.[10][11] This multi-step synthesis is robust, allowing for significant variation in the starting materials to generate a wide array of final products.
Detailed Protocol: Synthesis from Chalcone Precursors
This protocol outlines a validated two-step process. The first step is a Claisen-Schmidt condensation to form the chalcone, and the second is the cyclization to form the isoxazoline ring.
Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)
-
Reagents & Materials: Substituted benzaldehyde (1.0 mmol), substituted acetophenone (1.0 mmol), ethanol, aqueous sodium hydroxide (NaOH).
-
Procedure: a. Dissolve the substituted acetophenone (1.0 mmol) and substituted benzaldehyde (1.0 mmol) in ethanol (15-20 mL) in a round-bottom flask. b. Cool the mixture in an ice bath with constant stirring. c. Add aqueous NaOH solution dropwise to the cooled mixture. The base acts as a catalyst for the aldol condensation. d. Allow the reaction to stir at room temperature for several hours. The progress can be monitored using Thin Layer Chromatography (TLC).[10] e. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone product. f. Filter the solid product, wash with cold water until neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to purify.
Step 2: Synthesis of 3-Phenyl-4,5-dihydroisoxazole Derivative
-
Reagents & Materials: Purified chalcone (1.0 mmol), hydroxylamine hydrochloride (NH₂OH·HCl) (2.0 mmol), ethanol, glacial acetic acid or a base like potassium hydroxide.[10][11]
-
Procedure: a. Dissolve the synthesized chalcone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask. b. Add hydroxylamine hydrochloride (2.0 mmol) and a catalyst (e.g., glacial acetic acid or a base) to the solution.[11] c. Reflux the mixture for several hours, monitoring the reaction by TLC. d. After completion, cool the reaction mixture and pour it into cold water to precipitate the product. e. Filter the crude product, wash thoroughly with water, and purify by recrystallization from ethanol to yield the final 3,5-disubstituted-4,5-dihydroisoxazole derivative.[11]
-
Characterization: The final structure and purity should be confirmed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of dihydroisoxazole derivatives.
Key Biological Activities and Mechanisms of Action
Anti-inflammatory Activity
Derivatives of the 4,5-dihydroisoxazole scaffold have emerged as potent anti-inflammatory agents.[12][13][14] Their mechanism often involves the modulation of key signaling pathways that regulate the production of pro-inflammatory cytokines.
3.1.1 Mechanistic Insight: Inhibition of Pro-inflammatory Pathways A significant body of research points to the ability of these compounds to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[13][14][15] In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated in immune cells (e.g., macrophages), leading to the transcription and release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the enzyme Cyclooxygenase-2 (COX-2), which produces inflammatory prostaglandins.[15] By inhibiting NF-κB and MAPK, isoxazole derivatives can effectively suppress this entire inflammatory cascade.[13][14]
3.1.2 Case Study: 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) The compound DIC serves as an excellent exemplar of this class. Studies have shown that DIC dose-dependently decreases the release of TNF-α and IL-6 from LPS-stimulated macrophages.[13][15] Mechanistically, it was found to prevent the nuclear translocation of NF-κB and inhibit the MAPK pathway, thereby diminishing COX-2 levels and subsequent prostaglandin E₂ (PGE₂) production.[15]
3.1.3 Signaling Pathway Diagram: Anti-inflammatory Action
Caption: Inhibition of LPS-induced inflammatory pathways by an isoxazole derivative.
3.1.4 Protocol: In Vitro Cytokine Release Assay
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media until confluent.
-
Seeding: Seed the cells into a 96-well plate at a density of ~5x10⁵ cells/mL and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the synthesized isoxazole derivatives for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Analysis: Collect the cell supernatant and measure the concentration of TNF-α or IL-6 using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Interpretation: Compare the cytokine levels in the treated groups to the LPS-only group to determine the inhibitory effect of the compounds.
Antimicrobial Activity
The isoxazole scaffold is a component of several antibacterial drugs, and novel derivatives are continually being explored to combat the rise of multidrug-resistant pathogens.[10][16]
3.2.1 Spectrum of Activity Derivatives of this class have shown activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans.[1][7][10]
3.2.2 Structure-Activity Relationship (SAR) SAR studies provide crucial insights for rational drug design. For isoxazole derivatives, it has been observed that the nature and position of substituents on the phenyl rings significantly impact antimicrobial potency.[1] For instance, the presence of electron-withdrawing groups like nitro and chlorine at the C-3 phenyl ring, and electron-donating groups like methoxy or dimethyl amino at a C-5 phenyl ring, has been shown to enhance antibacterial activity.[1] This suggests that modulating the electronic profile of the molecule is key to improving its efficacy.
3.2.3 Quantitative Data Summary: Minimum Inhibitory Concentration (MIC) The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of potency.
| Compound | Candida albicans (µg/mL) | Bacillus subtilis (µg/mL) | Escherichia coli (µg/mL) |
| Derivative 4e | 6 | 10 | 30 |
| Derivative 4g | 6 | 10 | 30 |
| Derivative 4h | 6 | 10 | 30 |
| Data synthesized from literature reports on novel isoxazoles.[7] |
3.2.4 Protocol: Broth Dilution Method for MIC Determination
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of ~5x10⁵ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Benzylpenicillin) should also be tested as a reference.[10]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Anticancer Activity
The versatility of the isoxazole scaffold makes it a promising platform for the development of novel anticancer agents.[17][18] These compounds can interfere with cancer cell proliferation through multiple mechanisms.
3.3.1 Multi-Targeted Approach Isoxazole derivatives have been shown to act as small molecule inhibitors (SMIs) that can disrupt intracellular signaling pathways crucial for cancer cell growth and survival.[17] Their ability to hit multiple pathways makes them attractive candidates for overcoming therapeutic resistance.[19]
3.3.2 Mechanism: Inhibition of Key Oncogenic Proteins
-
HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous oncogenic proteins. Several isoxazole-based compounds have been developed as potent HSP90 inhibitors, leading to the degradation of its client proteins and inducing apoptosis in cancer cells.[18]
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA damage repair. Inhibiting PARP in cancers with existing DNA repair defects (like those with BRCA mutations) can lead to synthetic lethality. The isoxazole scaffold is being actively explored for the design of new PARP inhibitors.[19]
3.3.3 Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer line) into a 96-well plate and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the isoxazole derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.
Conclusion and Future Perspectives
Derivatives of this compound represent a highly promising and versatile chemical class for therapeutic development. Their accessible synthesis allows for extensive structural modification, enabling the fine-tuning of their biological profiles. The demonstrated activities against inflammation, microbial infections, and cancer are rooted in their ability to modulate specific and critical cellular pathways.
Future research should focus on expanding the chemical diversity around this core through combinatorial synthesis and screening these expanded libraries against a wider range of biological targets. Promising lead compounds identified through in vitro assays will require comprehensive in vivo evaluation to assess their efficacy, pharmacokinetics, and safety profiles. Ultimately, the continued exploration of this scaffold holds significant potential for delivering next-generation therapies to address unmet medical needs.
References
- Rani, P., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Inorganic Chemistry and Chemical Sciences.
- Arora, R., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Chemical Methodologies.
- Patel, H. A., et al. (2015).
- ChemicalBook. (2024). Isoxazole derivatives as anticancer agents. ChemicalBook.
- Kakkar, S., & Narasimhan, B. (2019). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Current Research in Pharmaceutical Sciences.
- Al-Hourani, B. J., et al. (2023). Isoxazole derivatives showing antimicrobial activity (61–69).
- Vashisht, R., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview.
- Arora, R., et al. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed.
- BenchChem. (2025).
- Wang, X., et al. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub.
- Maciążek-Jurczyk, M., et al. (2018).
- Zimecki, M., et al. (2018).
- CymitQuimica. This compound. CymitQuimica.
- Technion - Israel Institute of Technology.
- Kumar, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Frutuoso, V. S., et al. (2012). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)
- Panova, E. I., et al. (2024). Identification and synthesis of metabolites of the new 4.
- Abbas, F. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONES. International Journal of Pharmaceutical and Chemical Sciences.
- Frutuoso, V. S., et al. (2012). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)
- Frutuoso, V. S., et al. (2012). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)
- Kotian, S. Y., et al. (2015). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound [cymitquimica.com]
- 6. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate | PLOS One [journals.plos.org]
- 14. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijrrjournal.com [ijrrjournal.com]
- 17. espublisher.com [espublisher.com]
- 18. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 19. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Isoxazoline Scaffold
The 4,5-dihydroisoxazole, or 2-isoxazoline, ring system is a prominent heterocyclic motif in modern organic chemistry and drug discovery. Its prevalence stems from a combination of straightforward synthesis, conformational rigidity, and its ability to act as a bioisostere for other functional groups, such as esters and amides. The title compound, 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid, serves as a quintessential example of this scaffold, embodying the potential for further elaboration into a diverse array of more complex molecules. This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a focus on the underlying chemical principles and practical considerations for researchers in the field. Compounds with isoxazoline structures are known to possess a wide spectrum of activities, including antifungal, anticancer, antiviral, and insecticidal properties, and are also important precursors for various natural products[1].
Core Molecular Attributes
A foundational understanding of this compound begins with its fundamental properties.
| Property | Value | Source |
| CAS Number | 4872-58-6 | |
| Molecular Formula | C₁₀H₉NO₃ | [2] |
| Molecular Weight | 191.18 g/mol | [2] |
| Appearance | Powder | [2] |
| SMILES | O=C(O)C1CC(c2ccccc2)=NO1 | [2] |
| InChI Key | HUFSZQCZMWZMKT-UHFFFAOYSA-N | [2] |
Synthesis and Mechanistic Insights
The primary and most efficient route to this compound is through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This powerful reaction class involves the concerted addition of a 1,3-dipole to a dipolarophile.
In this specific synthesis, the 1,3-dipole is benzonitrile oxide , and the dipolarophile is acrylic acid .
Caption: Synthetic workflow for this compound.
The Underlying Mechanism: A Frontier Molecular Orbital Perspective
The regioselectivity of the 1,3-dipolar cycloaddition is a critical aspect, dictating which of the two possible regioisomers is formed. This is reliably predicted by Frontier Molecular Orbital (FMO) theory. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
In the reaction between benzonitrile oxide and an electron-deficient alkene like acrylic acid, the dominant interaction is between the HOMO of the dipolarophile and the LUMO of the 1,3-dipole. The orbital coefficients at the terminal atoms of the dipole and dipolarophile determine the regiochemical outcome, favoring the formation of the 5-substituted isoxazoline.
Experimental Protocol: A Representative Synthesis
Materials:
-
Benzaldehyde oxime
-
Acrylic acid
-
N-Chlorosuccinimide (NCS) or Sodium hypochlorite (bleach)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Hydroximoyl Chloride (Intermediate): To a stirred solution of benzaldehyde oxime (1.0 eq) in dry DCM at 0 °C, add N-chlorosuccinimide (1.1 eq) portion-wise. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. The formation of the hydroximoyl chloride can be monitored by Thin Layer Chromatography (TLC).
-
In situ Generation of Nitrile Oxide and Cycloaddition: Cool the reaction mixture containing the hydroximoyl chloride back to 0 °C. In a separate flask, dissolve acrylic acid (1.2 eq) in DCM. Add this solution to the reaction mixture. Then, add a solution of triethylamine (1.5 eq) in DCM dropwise to the reaction mixture over 30 minutes. The triethylamine acts as a base to eliminate HCl, generating the reactive benzonitrile oxide in situ.
-
Reaction Progression and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding water. Separate the organic layer, and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Based on data from closely related analogs, the following spectral characteristics are expected:
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: A multiplet in the range of δ 7.4-7.8 ppm corresponding to the protons of the phenyl group.
-
Isoxazoline Ring Protons:
-
The proton at the C5 position (CH-COOH) is expected to appear as a doublet of doublets (dd) around δ 5.0-5.5 ppm.
-
The two diastereotopic protons at the C4 position (-CH₂-) will appear as two separate multiplets (likely dds), one around δ 3.4-3.8 ppm and the other slightly more upfield.
-
-
Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 10 ppm), which is exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A signal in the range of δ 170-175 ppm.
-
C3 Carbon: The sp²-hybridized carbon of the C=N bond is expected around δ 155-160 ppm.
-
Aromatic Carbons: Signals in the typical aromatic region of δ 125-135 ppm.
-
C5 Carbon: The chiral carbon bearing the carboxylic acid group should appear around δ 80-85 ppm.
-
C4 Carbon: The methylene carbon of the isoxazoline ring is expected around δ 40-45 ppm.
Mass Spectrometry (MS): Under Electron Impact (EI) conditions, the molecular ion peak (M⁺) would be observed at m/z = 191. Key fragmentation pathways would likely involve the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 146, and further fragmentation of the isoxazoline ring.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The isoxazoline core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.
Caption: Derivatization pathways and potential applications of the scaffold.
-
Anti-Inflammatory Activity: A study on the closely related compound, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole, demonstrated its potential as an anti-inflammatory agent. It was shown to decrease the release of pro-inflammatory cytokines like TNF-α and IL-6 from LPS-stimulated macrophages. This suggests that derivatives of the title compound could be explored for similar activities.
-
Anticancer and Antimicrobial Potential: The isoxazole and isoxazoline cores are present in numerous compounds with demonstrated anticancer and antimicrobial activities. The rigid scaffold allows for the precise positioning of substituents to interact with enzyme active sites or receptors.
-
Central Nervous System (CNS) Applications: The structural similarity of some isoxazoline derivatives to neurotransmitters has led to their investigation for CNS-related disorders. For instance, they have been explored as monoamine oxidase (MAO) inhibitors for the treatment of depression[1].
-
Metabolic Stability: In a recent study of a new antirheumatic drug, a complex derivative of 4,5-dihydro-1,2-oxazole-5-carboxylic acid was identified as a major metabolite formed through hydrolysis[3][4]. This highlights the recognition of this core structure by metabolic systems and its potential relevance in pharmacokinetic studies.
Use as a Versatile Synthetic Intermediate
Beyond its direct biological applications, this compound is a versatile building block for organic synthesis[2]. The two primary handles for further chemical transformation are the carboxylic acid group and the isoxazoline ring itself.
-
Derivatization of the Carboxylic Acid: The carboxyl group can be readily converted into a wide range of other functional groups, including esters, amides, and alcohols (via reduction). This allows for the introduction of diverse side chains to explore structure-activity relationships (SAR) in a drug discovery context.
-
Reductive Cleavage of the Isoxazoline Ring: The N-O bond of the isoxazoline ring is susceptible to reductive cleavage, typically using reagents like Raney nickel or zinc in acetic acid. This reaction opens the ring to afford γ-amino alcohols, which are themselves valuable synthetic intermediates for the synthesis of amino acids, alkaloids, and other complex natural products.
Conclusion
This compound represents a cornerstone of the isoxazoline chemical space. Its straightforward and high-yielding synthesis via 1,3-dipolar cycloaddition, coupled with its inherent stability and multiple points for chemical diversification, makes it an invaluable tool for both medicinal chemists and synthetic organic chemists. The demonstrated biological activities of related compounds underscore the potential of this scaffold in the development of new therapeutics. As such, a thorough understanding of its synthesis, properties, and reactivity is essential for any researcher working in these fields.
References
- Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology.
- Panova, E. I., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 1-10.
- Abbas, A. F., Majeed, N. N., & Turki, A. A. (2014). Synthesis, characterization and computational study of some new 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivatives from chalcone compounds. International Journal of Pharmaceutical, Chemical and Biological Sciences, 4(3), 717-724.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. This compound [cymitquimica.com]
- 3. View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology [rrpharmacology.ru]
- 4. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology [rrpharmacology.ru]
literature review of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid synthesis
An In-depth Technical Guide to the Synthesis of 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic Acid
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the synthesis of this compound, a heterocyclic compound of significant interest as a versatile building block in medicinal chemistry and drug development.[1][2] Its structure is a valuable scaffold for creating more complex molecules with potential therapeutic properties.[3] The primary and most efficient route to this class of molecules is the [3+2] cycloaddition reaction, a powerful tool in synthetic organic chemistry for constructing five-membered heterocycles.[4][5]
This document delves into the mechanistic underpinnings, provides field-tested experimental protocols, and offers insights into the practical execution of this synthesis, designed for researchers and professionals in the chemical sciences.
The Core Synthetic Strategy: [3+2] Cycloaddition of a Nitrile Oxide
The synthesis of the 4,5-dihydroisoxazole (or isoxazoline) ring system is classically achieved through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene.[6][7] This reaction is a concerted, pericyclic process that forms a five-membered ring by creating two new sigma bonds in a single, stereospecific step.[8]
Mechanistic Deep Dive
The key transformation involves the reaction between benzonitrile oxide (the 1,3-dipole) and an acrylic acid derivative (the dipolarophile). The regioselectivity of the addition, which dictates the formation of the 5-carboxylic acid isomer, can be rationalized by Frontier Molecular Orbital (FMO) theory. The reaction is typically dominated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (the alkene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole (the nitrile oxide).[6] This interaction favors the formation of the 5-substituted isoxazoline.
Caption: FMO-governed [3+2] cycloaddition mechanism.
The Critical Intermediate: In Situ Generation of Benzonitrile Oxide
Benzonitrile oxide is highly reactive and prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides), making its isolation impractical.[7] Therefore, it is almost always generated in situ from a stable precursor, most commonly a benzohydroximoyl chloride.[9][10][11]
The dehydrochlorination of benzohydroximoyl chloride with a non-nucleophilic base, such as triethylamine (TEA), provides a clean and efficient method for generating the required benzonitrile oxide directly in the reaction mixture, where it is immediately trapped by the dipolarophile.[11]
Caption: In situ generation of the benzonitrile oxide dipole.
Detailed Synthetic Workflow and Protocols
The overall synthesis is a multi-step process beginning with commercially available benzaldehyde. The workflow is designed to be robust and scalable.
Caption: Overall synthetic workflow for the target molecule.
Protocol 1: Synthesis of Benzohydroximoyl Chloride (Precursor)
This protocol describes the chlorination of benzaldehyde oxime. While various chlorinating agents can be used, systems involving N-chlorosuccinimide (NCS) or chlorine gas are well-documented.[9][12] A particularly convenient lab-scale method utilizes Oxone® in the presence of HCl.[9][10][13]
Materials:
-
Benzaldehyde oxime
-
N,N-Dimethylformamide (DMF)
-
Oxone® (Potassium peroxymonosulfate)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve benzaldehyde oxime (1.0 eq) in DMF in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add concentrated HCl (1.1 eq) to the solution while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a slurry of Oxone® (0.6 eq) in water.
-
Add the Oxone® slurry dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with diethyl ether (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzohydroximoyl chloride, which can often be used in the next step without further purification.
Protocol 2: [3+2] Cycloaddition to form Ethyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate
This step involves the in situ generation of benzonitrile oxide and its immediate reaction with a dipolarophile, in this case, ethyl acrylate.[14]
Materials:
-
Benzohydroximoyl chloride (from Protocol 1)
-
Ethyl acrylate (dipolarophile)
-
Triethylamine (TEA, base)
-
Anhydrous toluene or chloroform (solvent)
Procedure:
-
Dissolve the crude benzohydroximoyl chloride (1.0 eq) and ethyl acrylate (1.2 eq) in anhydrous toluene in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of triethylamine (1.1 eq) in anhydrous toluene dropwise to the reaction mixture over 1 hour via a dropping funnel. A white precipitate of triethylammonium chloride will form.
-
After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the disappearance of the hydroximoyl chloride by TLC.
-
Once the reaction is complete, filter the mixture to remove the triethylammonium chloride precipitate.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The resulting crude ester can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Protocol 3: Saponification to this compound
The final step is a standard ester hydrolysis to yield the target carboxylic acid.[15]
Materials:
-
Ethyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate (from Protocol 2)
-
Ethanol
-
2M Sodium Hydroxide (NaOH) aqueous solution
-
3M Hydrochloric Acid (HCl) aqueous solution
Procedure:
-
Dissolve the purified ester (1.0 eq) in ethanol in a round-bottom flask.
-
Add the 2M NaOH solution (1.5 eq) and stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC until the starting ester is consumed.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 3M HCl. A white precipitate of the carboxylic acid should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure this compound.
Data Summary and Characterization
The following table summarizes typical reaction parameters. Yields are indicative and may vary based on scale and purification efficiency.
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| 1. Oximation | Benzaldehyde, NH₂OH·HCl | Ethanol/Water | Reflux | >90% |
| 2. Chlorination | Benzaldehyde Oxime, HCl/Oxone® | DMF | 0 °C to RT | 75-85% |
| 3. Cycloaddition | Benzohydroximoyl Chloride, Ethyl Acrylate, TEA | Toluene | 0 °C to RT | 70-80% |
| 4. Hydrolysis | Ester, NaOH | Ethanol/Water | RT | >90% |
Characterization Data for this compound:
-
Appearance: Typically a white or off-white powder.[1]
-
¹H NMR: Expect characteristic signals for the phenyl protons, and diastereotopic protons for the CH₂ group and a CH proton on the isoxazoline ring.
-
IR (cm⁻¹): Expect strong absorbances for C=O (carboxylic acid), C=N (isoxazoline), and broad O-H (carboxylic acid).
-
Mass Spec (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated exact mass (191.0582 g/mol ).[16]
Field Insights & Troubleshooting
-
Causality of Reagent Choice: Triethylamine is the preferred base for the dehydrochlorination as it is non-nucleophilic and volatile, simplifying workup. Its primary role is to abstract the acidic proton from the hydroximoyl chloride, initiating the elimination of HCl to form the nitrile oxide.
-
Side Reaction—Dimerization: The primary competing reaction during the cycloaddition is the dimerization of benzonitrile oxide to form 3,4-diphenylfuroxan.[7] To minimize this, the nitrile oxide must be generated slowly (slow addition of base) in the presence of an excess of the dipolarophile, ensuring it is trapped as quickly as it is formed.
-
Solvent Purity: The use of anhydrous solvents in Protocol 2 is critical. Water can react with the hydroximoyl chloride and the nitrile oxide intermediate, leading to undesired byproducts and lower yields.
-
Self-Validating Protocols: Each protocol includes a clear endpoint monitored by TLC. The formation of a salt precipitate (triethylammonium chloride) in Protocol 2 is a visual confirmation that the base is reacting as intended. The precipitation of the final product upon acidification in Protocol 3 confirms the successful hydrolysis of the ester.
Conclusion
The synthesis of this compound via a 1,3-dipolar cycloaddition pathway is a reliable and well-established method. The key to a successful synthesis lies in the controlled, in situ generation of the reactive benzonitrile oxide intermediate from its stable benzohydroximoyl chloride precursor and its efficient trapping with an acrylate dipolarophile. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this valuable heterocyclic building block for applications in pharmaceutical and chemical research.
References
- PrepChem.com. Synthesis of benzohydroximoyl chloride.
- Kim, J. N., & Ryu, E. K. (1992). A convenient synthesis of benzohydroximoyl chlorides as nitrile oxide precursors by hydrogen chloride/N,N-dimethylformamide/oxone. The Journal of Organic Chemistry, 57(24), 6649-6650.
- MDPI. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules.
- American Chemical Society. (1992). A convenient synthesis of benzohydroximoyl chlorides as nitrile oxide precursors by hydrogen chloride/N,N-dimethylformamide/oxone system. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines.
- Chegg.com. (2019). Solved MECHANISM OF NITRILE OXIDE + ALKENE CYCLOADDITION.
- Wang, G., et al. (2021). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 981-988.
- YouTube. (2019). cycloadditions with nitrile oxides.
- Crosby, J., et al. (1992). Regio- and face-selective cycloaddition of benzonitrile oxide and C,N-diphenylnitrone to 6,8-dioxabicyclo[3.2.1]oct-3-ene. Journal of the Chemical Society, Perkin Transactions 1, (12), 1599-1604.
- Bigdeli, M. A., Mahdavinia, G. H., & Jafari, S. (2007). The Synthesis of Benzhydroximoyl Chloride and Nitrile Oxides under Solvent-Free Conditions. Journal of Chemical Research, 2007(1), 26-28.
- African Rock Art. (n.d.). 3-Phenylisoxazole-5-carboxylic acid.
- Blockhuys, F., et al. (1997). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. The Journal of Organic Chemistry, 62(12), 4058-4063.
- Panova, E. A., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 101-111.
- SpectraBase. (n.d.). 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-.
- Abbas, A. F., Majeed, N. N., & Turki, A. A. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONE COMPOUNDS. International Journal of Pharmaceutical, Chemical and Biological Sciences, 4(3), 717-724.
- PubChem. (n.d.). 3-Phenylisoxazole-5-carboxylic Acid.
- Ríos-Gutiérrez, M., et al. (2006). 1,3-Dipolar cycloadditions of electrophilically activated benzonitrile N-oxides. Polar cycloaddition versus oxime formation. The Journal of Organic Chemistry, 71(25), 9319-9330.
- Shimizu, T., et al. (1991). O-ETHOXYCARBONYL HYDROXIMOYL CHLORIDE AS NITRILE OXIDE PRECURSOR. Bulletin of the Chemical Society of Japan, 64(1), 318-320.
- Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate.
- Al-Majid, A. M. (2024). Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science, 18(1), 1-15.
- Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide.
- ResearchGate. (n.d.). 1,3‐Dipolar cycloaddition reaction of nitrile oxides.
- Kotian, S. Y., et al. (2018). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences, 130(8), 1-8.
- Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670.
Sources
- 1. This compound [cymitquimica.com]
- 2. This compound | 4872-58-6 | FP119919 [biosynth.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines | MDPI [mdpi.com]
- 7. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 8. chegg.com [chegg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regio- and face-selective cycloaddition of benzonitrile oxide and C,N-diphenylnitrone to 6,8-dioxabicyclo[3.2.1]oct-3-ene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. spectrabase.com [spectrabase.com]
The Strategic Synthesis of Dihydroisoxazoles: A Technical Guide to the 1,3-Dipolar Cycloaddition Mechanism for Drug Discovery Professionals
Preamble: Beyond the Flask – A Mechanistic Approach to Dihydroisoxazole Synthesis
In the landscape of modern medicinal chemistry, the dihydroisoxazole scaffold stands as a privileged heterocyclic motif, integral to a wide array of biologically active compounds.[1][2][3] Its prevalence in pharmaceuticals stems from its metabolic stability, ability to engage in various non-covalent interactions, and its role as a versatile synthetic intermediate.[4][5] The efficient construction of this five-membered ring system is therefore of paramount importance to researchers and drug development professionals. This guide eschews a conventional, templated format to provide a deeper, mechanistically-driven understanding of the 1,3-dipolar cycloaddition of nitrones and alkenes—the cornerstone of dihydroisoxazole synthesis. Our focus will be on the "why" that underpins the "how," empowering the reader to not only execute these reactions but to innovate within their own synthetic challenges.
I. The Heart of the Matter: Deconstructing the 1,3-Dipolar Cycloaddition
The synthesis of dihydroisoxazoles (also referred to as isoxazolines in much of the literature) is most elegantly achieved through a [3+2] cycloaddition reaction between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile).[6] This reaction is a member of the broader class of Huisgen 1,3-dipolar cycloadditions, which are powerful tools for the construction of five-membered heterocycles.[7][8]
The reaction proceeds via a concerted, pericyclic mechanism, meaning that bond formation occurs in a single step through a cyclic transition state.[6] This concerted nature has profound implications for the stereochemistry of the reaction, as we will explore later. The 4π electrons of the nitrone and the 2π electrons of the alkene participate in this cycloaddition.[9]
Figure 1: A conceptual workflow of the 1,3-dipolar cycloaddition for dihydroisoxazole synthesis.
II. The Guiding Principles: Frontier Molecular Orbital (FMO) Theory and Regioselectivity
A critical consideration in the synthesis of substituted dihydroisoxazoles is regioselectivity—the orientation of the nitrone and alkene as they combine. This is not a random process but is governed by the principles of Frontier Molecular Orbital (FMO) theory.[6][10] FMO theory posits that the dominant interactions governing a reaction's feasibility and regioselectivity are those between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
The regioselectivity of the nitrone-alkene cycloaddition is determined by the relative energies of the HOMO and LUMO of the reactants and the orbital coefficients at the reacting atoms.[6][9] Generally, the reaction proceeds through the transition state that allows for the strongest interaction between the termini of the 1,3-dipole and the dipolarophile, which corresponds to the largest HOMO-LUMO overlap. This is achieved by matching the atoms with the largest orbital coefficients.
Sustmann classified 1,3-dipolar cycloadditions into three types based on the relative energies of the frontier orbitals[9]:
-
Type I: The interaction is dominated by the HOMO of the dipole and the LUMO of the dipolarophile. This is typical for reactions of electron-rich nitrones with electron-poor alkenes.
-
Type II: Both the HOMO(dipole)-LUMO(dipolarophile) and HOMO(dipolarophile)-LUMO(dipole) interactions are energetically similar.
-
Type III: The interaction is primarily between the HOMO of the dipolarophile and the LUMO of the dipole. This occurs with electron-poor nitrones and electron-rich alkenes.
Figure 2: Frontier Molecular Orbital energy level diagrams for Type I and Type III controlled 1,3-dipolar cycloadditions.
The practical consequence of FMO theory is that the substitution pattern on both the nitrone and the alkene dictates the regiochemical outcome. The following table summarizes the general trends:
| Nitrone Substituent (on Carbon) | Alkene Substituent | Predominant Regioisomer | FMO Control |
| Electron-donating | Electron-withdrawing | 4-substituted | Type I: HOMO(nitrone)-LUMO(alkene) |
| Electron-withdrawing | Electron-donating | 5-substituted | Type III: HOMO(alkene)-LUMO(nitrone) |
| Aryl/Alkyl | Electron-donating | 5-substituted | Type III: HOMO(alkene)-LUMO(nitrone) |
| Aryl/Alkyl | Electron-withdrawing | 4-substituted | Type I: HOMO(nitrone)-LUMO(alkene) |
III. Navigating Stereochemistry: Endo vs. Exo Selectivity
The concerted nature of the 1,3-dipolar cycloaddition ensures that the stereochemistry of the alkene is retained in the dihydroisoxazole product. However, when cyclic alkenes or alkenes with chiral centers are used, the formation of diastereomers is possible. The two common modes of approach are termed endo and exo.[11][12]
-
Endo approach: The major substituents of the dipolarophile are oriented towards the 1,3-dipole in the transition state. This is often favored due to secondary orbital interactions between the p-orbitals of the substituent on the alkene and the p-orbitals of the nitrone.[13]
-
Exo approach: The major substituents of the dipolarophile are oriented away from the 1,3-dipole in the transition state. This is sterically less hindered and may be favored in the absence of significant secondary orbital interactions or with bulky reactants.[14][15]
The balance between these two pathways can be influenced by several factors, including the specific substituents, the solvent, and the use of Lewis acid catalysts. Lewis acids can coordinate to the nitrone or the alkene, altering the energies of the frontier orbitals and the steric environment of the transition state, thereby influencing both regioselectivity and stereoselectivity.[16]
Figure 3: A simplified representation of the competing endo and exo transition states in a 1,3-dipolar cycloaddition.
IV. In the Laboratory: Practical Protocols for Dihydroisoxazole Synthesis
The successful application of the 1,3-dipolar cycloaddition in a drug discovery setting hinges on reliable and reproducible experimental protocols. Below, we provide a self-validating, step-by-step methodology for the synthesis of a nitrone precursor and its subsequent cycloaddition to an alkene.
A. Synthesis of a C-Aryl-N-Alkyl Nitrone
Nitrones are typically synthesized by the condensation of an aldehyde or ketone with an N-substituted hydroxylamine.[17][18][19] A simple, efficient, and environmentally friendly method involves a solvent-free grinding procedure.[17][18][19]
Protocol 1: Solvent-Free Synthesis of α-Phenyl-N-methylnitrone [17][18]
-
Reactant Preparation: In a clean, dry mortar, combine benzaldehyde (1.0 equivalent), N-methylhydroxylamine hydrochloride (1.1 equivalents), and a mixture of anhydrous sodium carbonate (Na₂CO₃, 1.5 equivalents) and anhydrous sodium sulfate (Na₂SO₄, 1.5 equivalents).
-
Reaction: Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, add dichloromethane (DCM) to the solid mixture and stir for 10 minutes. Filter the mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The crude nitrone can be purified by recrystallization from a suitable solvent system, such as petroleum ether or a mixture of ethyl acetate and hexanes.
B. 1,3-Dipolar Cycloaddition of a Nitrone and an Alkene
The cycloaddition reaction itself is often straightforward, typically requiring the mixing of the nitrone and the alkene in a suitable solvent and heating. Microwave-assisted synthesis can significantly accelerate the reaction.[16]
Protocol 2: Microwave-Assisted Synthesis of a Dihydroisoxazole [16]
-
Reactant Preparation: In a dedicated microwave reaction vial equipped with a magnetic stir bar, add the synthesized α-phenyl-N-methylnitrone (1.0 equivalent) and the chosen alkene (e.g., styrene, 1.2 equivalents).
-
Reaction Setup: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes). The reaction should be monitored for completion by TLC or LC-MS.
-
Work-up and Purification: After cooling the reaction vial to room temperature, the crude product can be directly purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dihydroisoxazole product.
V. The Dihydroisoxazole in Drug Discovery: A Scaffold of Opportunity
The dihydroisoxazole ring is not merely a synthetic curiosity; it is a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][20] The dihydroisoxazole moiety can act as a bioisostere for other functional groups, improving pharmacokinetic properties and modulating biological activity.[4] The continued development of efficient and selective synthetic methodologies for this scaffold is therefore a critical enabler for the discovery of new therapeutics.[2][3]
VI. Concluding Remarks: A Foundation for Innovation
This guide has provided a comprehensive overview of the 1,3-dipolar cycloaddition for the synthesis of dihydroisoxazoles, with a focus on the underlying mechanistic principles that govern its outcome. By understanding the interplay of Frontier Molecular Orbitals, steric effects, and reaction conditions, the medicinal chemist is empowered to move beyond simple substrate screening and rationally design synthetic routes to novel and potent therapeutic agents. The protocols provided herein serve as a validated starting point for the practical application of this powerful reaction, and it is our hope that this guide will serve as a valuable resource for those at the forefront of drug discovery.
References
- Chen, J., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2565. [Link]
- Kumar, K. A., et al. (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Asian Journal of Chemistry, 29(9), 1963-1968. [Link]
- Pandey, S., et al. (2024). Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams. Journal of Sulfur Chemistry, 45(5), 583-597. [Link]
- Pandey, S., et al. (2024). Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams.
- Wikipedia. (n.d.). Nitrone-olefin (3+2) cycloaddition.
- Ali, S. A. (1992). Cycloaddition reactions of a heterocyclic nitrone. King Fahd University of Petroleum and Minerals. [Link]
- Phumjan, T., et al. (2025). Bridged-Type Selective Intramolecular Nitrone-Alkene Cycloaddition: Computational Chemistry-Inspired Regioselectivity Control.
- Yavuz, S., et al. (2011). Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones. Molecules, 16(8), 6677-6683. [Link]
- Confalone, P. N., & Huie, E. M. (1988). The [3 + 2] Nitrone–Olefin Cycloaddition Reaction. Organic Reactions, 36, 1-173. [Link]
- Kumar, K. A., et al. (2012). Synthesis of new 3,5-diaryl-4,5-dihydroisoxazole-4-carbonitriles via 1,3-dipolar cycloaddition reaction. IOSR Journal of Applied Chemistry, 1(4), 20-23. [Link]
- Houk, K. N., et al. (2019). Origins of the Endo and Exo Selectivities in Cyclopropenone, Iminocyclopropene, and Triafulvene Diels–Alder Cycloadditions. The Journal of Organic Chemistry, 84(2), 859-866. [Link]
- Black, D. S. C., et al. (1978). An account of the regioselectivity of beta-substituted nitroalkenes in nitrone [2+3] cycloaddition by FMO theory. Australian Journal of Chemistry, 31(11), 2493-2506. [Link]
- Yavuz, S., et al. (2011). Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones.
- Coldham, I. (2018). Nitrone Cycloadditions Towards the Synthesis of the Core of the Alstonia and Tropane Alkaloids. White Rose eTheses Online. [Link]
- Yavuz, S., et al. (2011). Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones. AVESİS - Gazi Üniversitesi. [Link]
- Smith, P. A. S., & Loeppky, R. N. (1967). Preparations of C-Nitroso Compounds. Journal of the American Chemical Society, 89(5), 1147-1157. [Link]
- Li, Y., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3195-3207. [Link]
- Li, Y., et al. (2018). The recent progress of isoxazole in medicinal chemistry.
- Klich, M. (2010).
- LibreTexts Chemistry. (2022). 10.5: Endo and Exo Products.
- Yadav, A., et al. (2021). 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. New Journal of Chemistry, 45(39), 18211-18231. [Link]
- Padwa, A., et al. (1993). Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles. The Journal of Organic Chemistry, 58(1), 21-29. [Link]
- Borthakur, S., & Dutta, D. (2018). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters, 7(27), 751-759. [Link]
- Wang, B., et al. (2018). 1,3-Dipolar cycloaddition of nitrones to oxa(aza)bicyclic alkenes. Organic Chemistry Frontiers, 5(2), 244-248. [Link]
- Zubenko, A. A., et al. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-13. [Link]
- Ashenhurst, J. (2018, May 11). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. [Link]
- Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
- Giera, H., & Huisgen, R. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(22), 8496-8511. [Link]
- Ashenhurst, J. (2018, February 9). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Master Organic Chemistry. [Link]
- Chemistry Steps. (n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems.
Sources
- 1. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chesci.com [chesci.com]
- 10. Cycloaddition reactions of a heterocyclic nitrone - KFUPM ePrints [eprints.kfupm.edu.sa]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Origins of the Endo and Exo Selectivities in Cyclopropenone, Iminocyclopropene, and Triafulvene Diels-Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones [ouci.dntb.gov.ua]
- 20. researchgate.net [researchgate.net]
The Dihydroisoxazole Core: A Technical Guide to its Discovery, Synthesis, and Application in Modern Chemistry
Introduction: The Emergence of a Privileged Scaffold
The dihydroisoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry and organic synthesis. Though its fully aromatic counterpart, isoxazole, has a history extending back to the work of Claisen in 1903, the partially saturated dihydroisoxazole (or isoxazoline) derivatives have carved out their own significant niche.[1] This is largely attributable to their synthetic accessibility and their ability to act as versatile pharmacophores and key synthetic intermediates.[2][3][4]
Dihydroisoxazole derivatives are recognized as "privileged scaffolds" in drug discovery, meaning they are molecular frameworks that are capable of binding to multiple, unrelated biological targets. This promiscuity, combined with their favorable physicochemical properties, has led to their integration into a wide array of therapeutic agents, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective drugs.[5][6][7][8]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and synthetic evolution of dihydroisoxazole derivatives. It will delve into the core synthetic methodologies, provide field-proven insights into experimental choices, and explore the diverse applications that have established this heterocyclic core as a vital tool in the chemist's arsenal.
Part 1: The Genesis of Dihydroisoxazoles - A Historical Perspective
The history of dihydroisoxazole synthesis is intrinsically linked to the development and understanding of the 1,3-dipolar cycloaddition reaction . This powerful transformation, which involves the reaction of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne), provides a direct and highly efficient route to five-membered heterocycles.[9][10][11]
The key 1,3-dipole for the synthesis of dihydroisoxazoles is the nitrile oxide . While the concept of 1,3-dipolar cycloaddition was being formulated, the challenge lay in the transient and reactive nature of nitrile oxides.[11] Early methods for their generation were often harsh and limited in scope. A significant breakthrough came with the development of methods for the in situ generation of nitrile oxides from more stable precursors, which allowed for their immediate trapping by a dipolarophile. This innovation unlocked the full potential of this cycloaddition for the routine synthesis of dihydroisoxazoles.
The most common and historically significant methods for in situ nitrile oxide generation include:
-
Dehydrohalogenation of hydroximoyl chlorides: This classic method involves the treatment of a hydroximoyl chloride with a base, such as triethylamine, to eliminate hydrogen chloride and form the nitrile oxide.[2]
-
Dehydration of primary nitroalkanes: Reagents like phenyl isocyanate or acid chlorides can be used to dehydrate primary nitroalkanes to generate nitrile oxides.[2]
-
Oxidation of aldoximes: A variety of oxidizing agents, including sodium hypochlorite and N-bromosuccinimide, can convert aldoximes into nitrile oxides.[2]
The ability to generate nitrile oxides under mild conditions and from a wide range of precursors has been a driving force in the widespread adoption of dihydroisoxazole synthesis.
Part 2: Core Synthetic Methodologies - The 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between a nitrile oxide and an alkene stands as the most versatile and widely employed method for constructing the 4,5-dihydroisoxazole ring system.[4][9][12] This reaction is prized for its high degree of regioselectivity and, in many cases, stereoselectivity.
Mechanism and Regioselectivity
The regioselectivity of the 1,3-dipolar cycloaddition is a critical aspect, dictating the substitution pattern of the resulting dihydroisoxazole. The outcome is primarily governed by the electronic properties of both the nitrile oxide and the alkene, as explained by Frontier Molecular Orbital (FMO) theory.[9]
Generally, the reaction proceeds via a concerted mechanism where the Highest Occupied Molecular Orbital (HOMO) of one component interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[12] The regioselectivity is determined by the orbital coefficients of the interacting atoms. In most cases, the reaction of a nitrile oxide with a monosubstituted or 1,2-disubstituted alkene leads to the formation of a 5-substituted or 4,5-disubstituted 2-isoxazoline, respectively.[9]
Caption: General workflow of the 1,3-dipolar cycloaddition for dihydroisoxazole synthesis.
Experimental Protocol: In Situ Generation of Nitrile Oxide from an Aldoxime
This protocol describes a general and widely used method for the synthesis of a 3,5-disubstituted 4,5-dihydroisoxazole via the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from an aldoxime) with an alkene.
Materials:
-
Aromatic or aliphatic aldoxime (1.0 eq)
-
Alkene (1.0-1.2 eq)
-
N-Chlorosuccinimide (NCS) or Chloramine-T (1.1 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
Dissolution: Dissolve the aldoxime (1.0 eq) and the alkene (1.0-1.2 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Chlorination: To the stirred solution, add N-Chlorosuccinimide (NCS) or Chloramine-T (1.1 eq) portion-wise at room temperature. The reaction mixture is typically stirred for 1-2 hours to form the intermediate hydroximoyl chloride.
-
Nitrile Oxide Generation and Cycloaddition: Cool the reaction mixture to 0 °C. Slowly add triethylamine (1.2 eq) dropwise to the solution. The triethylamine acts as a base to dehydrochlorinate the hydroximoyl chloride, generating the nitrile oxide in situ. The nitrile oxide then undergoes a [3+2] cycloaddition with the alkene.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4,5-dihydroisoxazole derivative.
Causality Behind Experimental Choices:
-
In situ generation: The high reactivity and tendency of nitrile oxides to dimerize necessitates their generation in the presence of the dipolarophile.[11]
-
Base selection: Triethylamine is a common and effective base for the dehydrochlorination step. Its volatility allows for easy removal during workup.
-
Solvent: Aprotic solvents like DCM or THF are typically used as they do not react with the nitrile oxide intermediate.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The dihydroisoxazole scaffold is a prominent feature in a multitude of biologically active compounds. Its utility stems from its ability to engage in various non-covalent interactions with biological targets and its role as a stable, bioisosteric replacement for other functional groups.
Dihydroisoxazoles as Enzyme Inhibitors
A significant area of application for dihydroisoxazole derivatives is in the development of enzyme inhibitors. The electrophilic nature of the C3 position in certain derivatives makes them effective covalent inhibitors of enzymes with nucleophilic active site residues.
Example: Inhibition of Human Transglutaminase 2 (TG2)
3-halo-4,5-dihydroisoxazoles have been identified as potent and selective irreversible inhibitors of human transglutaminase 2 (TG2).[5] TG2 is implicated in a range of diseases, including celiac disease and certain cancers. The dihydroisoxazole acts as a "warhead," where the active site cysteine of TG2 attacks the C3 position, leading to the opening of the heterocyclic ring and covalent modification of the enzyme.
Caption: Covalent inhibition of TG2 by a dihydroisoxazole derivative.
Antibacterial Applications
The emergence of multidrug-resistant (MDR) bacteria presents a critical global health challenge. Dihydroisoxazole-containing compounds have shown promise as a new class of antibacterial agents.
Example: FtsZ Inhibitors
Researchers have designed and synthesized 4,5-dihydroisoxazole-containing benzamide derivatives that target the bacterial cell division protein FtsZ.[6] FtsZ is an essential and highly conserved protein in most bacteria, making it an attractive target for new antibiotics. These compounds have demonstrated potent activity against various MDR strains of Staphylococcus aureus.[6] The substitution of an isoxazole ring with a 4,5-dihydroisoxazole ring was found to significantly increase antibacterial activity.[6]
Anticancer Drug Development
The dihydroisoxazole moiety has been incorporated into novel compounds with significant antiproliferative activity against various cancer cell lines.
Example: Indole-Based Dihydroisoxazoles
A series of indole hybrid chalcones were transformed into 3,5-diaryl-4,5-dihydroisoxazole derivatives.[7] One of these derivatives, designated DHI1, exhibited high selectivity toward leukemia cells and low toxicity to noncancerous cells.[7] The study found that DHI1 induced cell cycle arrest and affected signaling proteins associated with cell cycle regulation.[7]
Quantitative Data Summary
| Compound Class | Biological Target | Key Findings | Reference |
| 3-Bromo-4,5-dihydroisoxazoles | Human Transglutaminase 2 (TG2) | Potent and selective irreversible inhibitors. Good oral bioavailability in mice. | [5] |
| 4,5-Dihydroisoxazole-benzamides | Bacterial FtsZ protein | Outstanding antibacterial activity against MDR S. aureus (MIC ≤0.125-0.5 μg/mL). | [6] |
| Indole-based 4,5-dihydroisoxazoles | Leukemia Cells (Jurkat, HL-60) | High selectivity and low toxicity to noncancerous cells. Induces cell cycle arrest. | [7] |
Part 4: Broader Applications and Future Outlook
While the primary focus of dihydroisoxazole research has been in medicinal chemistry, their utility extends to other scientific domains. They are valuable synthetic intermediates that can be readily transformed into other important functional groups, such as β-hydroxy ketones and γ-amino alcohols, which are key building blocks in natural product synthesis.[11]
The continued development of novel synthetic methodologies, including asymmetric and catalytic variants of the 1,3-dipolar cycloaddition, will undoubtedly expand the chemical space accessible to dihydroisoxazole derivatives. Furthermore, the exploration of their applications in materials science and agrochemicals remains a promising and relatively untapped area of research.
The dihydroisoxazole core, with its rich history and diverse reactivity, is poised to remain a central and enabling scaffold in the ongoing quest for new molecules with valuable functions.
References
- Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines.MDPI.[Link][9]
- Spiro Isoxazolines via Nitrile Oxide 1,3-Dipolar Cycloaddition Reactions.Bentham Science.[Link][10]
- Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition.
- Recent Advances in Nitrile Oxide Cycloadditions. Synthesis of Isoxazolines.Ingenta Connect.[Link][11]
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.MDPI.[Link][14]
- Selected examples of bioactive compounds containing 4,5-dihydroisoxazole skeleton.
- The synthetic and therapeutic expedition of isoxazole and its analogs.
- Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition.MDPI.[Link][4]
- Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams.Taylor & Francis Online.[Link][12]
- Chemistry and biology of dihydroisoxazole derivatives: selective inhibitors of human transglutaminase 2.PubMed.[Link][5]
- Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones.
- Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2.
- Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams.R Discovery.[Link][16]
- Bioactive and UV-absorbing molecules bearing 1-substituted...
- Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus.PubMed.[Link][6]
- Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.
- 3,4,5-,Trisubstituted-4,5-dihydroisoxazole, derivatives and their synthesis method and use.
- ChemInform Abstract: The Chemistry of 2,3-Dihydroisoxazole Derivatives.
- 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles.
- Mastering Isoxazole Synthesis: A Guide for Novel Drug Development.J&H Chemical Co., Ltd.[Link][21]
- Advances in isoxazole chemistry and their role in drug discovery.RSC Publishing.[Link][8]
- A review of isoxazole biological activity and present synthetic techniques.
- Isoxazole - Wikipedia.Wikipedia.[Link][23]
- Synthesis of Isoxazoles: Significance and symbolism.Wisdom Library.[Link][24]
- Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties.
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Chemistry and biology of dihydroisoxazole derivatives: selective inhibitors of human transglutaminase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Recent Advances in Nitrile Oxide Cycloadditions. Synthesis of Iso...: Ingenta Connect [ingentaconnect.com]
- 12. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Health and Safety of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: Acknowledging the Data Gap
3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid (CAS No. 4872-58-6) is a heterocyclic compound primarily utilized in research and development as a chemical building block.[1][2] A critical first step in ensuring laboratory safety is a thorough review of existing health and safety data. However, for many novel or research-specific compounds like this one, comprehensive toxicological data is often not available. A search of regulatory databases and commercial supplier safety data sheets (SDS) reveals limited specific toxicity studies.[3]
This guide, therefore, adopts a precautionary principle. It is structured to provide a robust safety framework based on the known hazards of analogous chemical structures and the best practices for handling compounds with unknown toxicological profiles.[4] The core directive is to treat this substance as potentially hazardous until sufficient data proves otherwise.
Section 1: Hazard Identification and Risk Assessment
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for defining hazards.[5] While a complete, official GHS classification for this specific molecule is not established in public regulatory lists, data from suppliers of structurally similar compounds, such as 5-(3-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid, provide a valuable starting point.[6]
1.1. Inferred Hazards Based on Structural Analogs
Based on the GHS classifications for similar isoxazole derivatives, the following hazards should be assumed for this compound[6]:
-
Skin Irritation (Category 2): May cause skin irritation upon contact.
-
Serious Eye Irritation (Category 2A): May cause serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
1.2. Hazard Analysis of Functional Groups
-
Carboxylic Acid Moiety: Carboxylic acids are generally acidic and can be corrosive or irritating to skin and eyes.[7] They should not be stored with bases or in metal cabinets, which can corrode.[7]
-
Isoxazole Ring: Isoxazole derivatives are a significant class of compounds in medicinal chemistry with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9][10] This inherent bioactivity underscores the need for caution, as the mechanisms that make them therapeutically interesting could also lead to unwanted toxicological effects in researchers.[11]
1.3. The Imperative of a Dynamic Risk Assessment
For any experiment involving this compound, a formal risk assessment is not a one-time step but a continuous process.[12][13] The initial assessment must be based on the inferred hazards, but it should be updated as any new information or observational data becomes available.
Caption: Risk assessment workflow for chemicals with limited safety data.
Section 2: Exposure Controls and Personal Protection
Given the inferred hazards, stringent exposure controls are mandatory.[14] The primary goal is to prevent all routes of exposure, including inhalation, skin contact, eye contact, and ingestion.[12]
2.1. Engineering Controls
-
Ventilation: All handling of the solid compound or solutions should be performed in a properly functioning chemical fume hood to minimize the risk of inhaling dust or aerosols.[15]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[16]
2.2. Personal Protective Equipment (PPE)
A baseline of PPE is required for handling this compound. However, the specific type and material should be chosen based on the experimental context, particularly the solvents being used.[17]
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles.[4] | Protects against splashes and airborne dust particles. Standard safety glasses offer insufficient protection. |
| Hand Protection | Nitrile or neoprene gloves. Gloves must be inspected before use and removed properly to avoid skin contact.[3] | Provides a barrier against skin contact. The choice of material may need to be adjusted based on solvent compatibility. |
| Skin Protection | A flame-resistant lab coat with sleeves fully extended.[4] Closed-toe shoes are mandatory.[18] | Protects skin from accidental spills and contamination. |
| Respiratory | Not generally required if work is conducted within a fume hood. For spill cleanup, a P95 or P100 respirator may be necessary.[3] | A fume hood is the primary respiratory control. Respirators are for non-routine or emergency situations. |
Section 3: Safe Handling, Storage, and Disposal Protocols
3.1. Protocol for Safe Handling and Weighing
-
Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is operational.
-
Designated Area: Cordon off a specific area within the fume hood for handling the compound.
-
Weighing: If weighing the solid powder, do so within the fume hood to contain any dust. Use a tared weigh boat or container.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. If adding acid to water, always add the acid to the water, never the reverse.[17]
-
Post-Handling: After handling, wipe down the designated area with an appropriate solvent. Wash hands and any exposed skin thoroughly with soap and water, even after removing gloves.[15]
3.2. Storage Requirements
Proper storage is crucial to maintain chemical stability and prevent accidental exposure or incompatible reactions.[19]
-
Container: Keep the compound in a tightly sealed, clearly labeled container.[19] The label should include the chemical name, any known hazard pictograms, and the date received/opened.[4]
-
Location: Store in a cool, dry, well-ventilated area.
-
Segregation: Store away from incompatible materials, particularly strong bases and oxidizing agents.[7][14] Due to its carboxylic acid nature, avoid storage in metal cabinets.[7]
-
Inventory: Maintain a minimal stock of the chemical in the laboratory to reduce the overall hazard load.[19]
3.3. Disposal Protocol
Chemical waste must be disposed of according to institutional and local regulations.[15]
-
Waste Collection: Collect all waste containing the compound (including contaminated consumables like gloves and weigh boats) in a dedicated, labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled as hazardous waste, listing the chemical constituents.
-
Segregation: Do not mix this waste stream with incompatible waste materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour chemical waste down the drain.[15]
Section 4: Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is critical.[6]
4.1. First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[4][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[20] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3] |
Note: Always provide the Safety Data Sheet (if available) or this guide to emergency medical personnel.[20]
4.2. Accidental Release Measures
-
Small Spill (in a fume hood):
-
Ensure PPE is worn.
-
Use an absorbent material (e.g., vermiculite or sand) to cover the spill.
-
Carefully sweep or scoop the material into a labeled hazardous waste container.
-
Wipe the area with a suitable solvent and then decontaminate with soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Prevent entry into the area.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Caption: Decision tree for responding to spills or exposures.
References
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- TCI Chemicals. (n.d.). Safety Data Sheet.
- Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals.
- National Center for Biotechnology Information. (n.d.). Evaluating Hazards and Assessing Risks in the Laboratory.
- National Institute of Standards and Technology. (2015). Safety Data Sheet.
- Unknown. (n.d.). Novel Chemicals with Unknown Hazards SOP.
- Al-Ostoot, F. H., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH National Library of Medicine.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 5-(3-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid.
- Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate.
- Unknown Author. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
- Health and Safety Authority. (n.d.). Risk Assessment of Chemical Hazards.
- BLDpharm. (n.d.). This compound.
- Health and Safety Authority. (n.d.). Chemical Risk Assessment.
- Unknown Author. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- Unknown Supplier. (2024). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2010). Safety Data Sheet.
- CymitQuimica. (n.d.). This compound.
- Capot Chemical. (n.d.). MSDS of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
- University of Illinois Division of Research Safety. (2019). Chemical Hazard Classification (GHS).
- Eurofins. (2010). Safety Data Sheet.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification.
- Sigma-Aldrich. (n.d.). 3-(4-(p-Tolyloxy)phenyl)-5-methylisoxazole-4-carboxylic acid.
- ERA Environmental. (2014). GHS Hazard Classification: Everything You Need to Know.
- Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
- Fisher Scientific. (2009). Safety Data Sheet.
- Little Pro. (2016). GHS Classification List.
- Kaur, R., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.
- TCI Chemicals. (2025). Safety Data Sheet.
- PubChem. (n.d.). 3-Phenylisoxazole-5-carboxylic Acid.
- Unknown. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
- California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- ChemRadar. (n.d.). GHS Classification Search Tool.
- Biosynth. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). 3-(2-Methoxy-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid.
- BLDpharm. (n.d.). 3-Methyl-5-phenyl-4,5-dihydroisoxazole-5-carboxylic acid.
Sources
- 1. This compound [cymitquimica.com]
- 2. This compound | 4872-58-6 | FP119919 [biosynth.com]
- 3. capotchem.com [capotchem.com]
- 4. twu.edu [twu.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. aksci.com [aksci.com]
- 7. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 8. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 10. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 13. tcd.ie [tcd.ie]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. artsci.usu.edu [artsci.usu.edu]
- 16. fishersci.com [fishersci.com]
- 17. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 18. csub.edu [csub.edu]
- 19. nottingham.ac.uk [nottingham.ac.uk]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
The Isoxazoline Core in Modern Drug Discovery: Applications of 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic Acid
Introduction: The Versatility of the Isoxazoline Scaffold
In the landscape of medicinal chemistry, the isoxazole and its partially saturated counterpart, isoxazoline, represent a privileged class of five-membered nitrogen- and oxygen-containing heterocycles.[1] Their prevalence in a wide array of biologically active compounds stems from their unique electronic properties, metabolic stability, and their capacity to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[2] The 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid scaffold, in particular, serves as a versatile and synthetically accessible starting point for the development of novel therapeutic agents. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of this scaffold, complete with detailed synthetic and biological evaluation protocols.
The inherent value of the this compound core lies in its trifunctional nature: the phenyl ring at the 3-position can be readily substituted to modulate lipophilicity and explore structure-activity relationships (SAR); the dihydroisoxazole ring provides a stable, three-dimensional core; and the carboxylic acid at the 5-position offers a convenient handle for the synthesis of a diverse library of derivatives, such as amides and esters. This allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.
Anticancer Applications: Targeting Key Signaling Pathways
The isoxazoline scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives of this compound have been shown to exert their cytotoxic effects through various mechanisms, including the disruption of microtubule dynamics and the modulation of critical cell signaling pathways.[3][4][5]
Mechanism of Action: Inhibition of Tubulin Polymerization and JAK/STAT Signaling
A significant body of research points to the ability of isoxazole derivatives to inhibit tubulin polymerization, a critical process for cell division.[3][4][6] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Furthermore, specific N-phenyl-5-carboxamidyl isoxazoles have been demonstrated to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[7] The STAT3 protein, in particular, is a key transcription factor that is often constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis. Inhibition of STAT3 phosphorylation is therefore a highly sought-after therapeutic strategy. The N-(4-chlorophenyl)-5-carboxamidyl isoxazole derivative has been shown to significantly down-regulate the expression of phosphorylated STAT3 in colon cancer cells, leading to necrotic cell death.[7]
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activity of this compound derivatives is typically evaluated against a panel of cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(4-chlorophenyl)-5-carboxamidyl isoxazole | Colon 38 (mouse colon) | 2.5 µg/mL | [7] |
| N-(4-chlorophenyl)-5-carboxamidyl isoxazole | CT-26 (mouse colon) | 2.5 µg/mL | [7] |
| N,5-diphenyloxazole-2-carboxamide 9 | HeLa (human cervical) | 0.78 | [4][5] |
| N,5-diphenyloxazole-2-carboxamide 9 | A549 (human lung) | 1.08 | [4][5] |
| N,5-diphenyloxazole-2-carboxamide 9 | HepG2 (human liver) | 1.27 | [4][5] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the IC50 value of a test compound against a cancer cell line.
1. Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, A549, HeLa) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
3. MTT Assay:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
Antimicrobial Applications: A Scaffold for New Antibacterial Agents
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of new classes of antimicrobial agents. The isoxazole scaffold has been identified as a promising starting point for the discovery of novel antibacterial compounds.[8][9]
Mechanism of Action: Targeting Bacterial Enzymes
While the precise mechanisms of action for many isoxazole-based antimicrobials are still under investigation, it is believed that they may target essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[9] By inhibiting these enzymes, the compounds can prevent bacterial proliferation.
Data Presentation: In Vitro Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference |
| Thiosemicarbazide SA1 | 62.5 | >250 | [8] |
| Thiosemicarbazide SA11 | >250 | >250 | [8] |
| Ciprofloxacin Hybrid 4 | 0.035 | 0.062 | [9] |
| Ciprofloxacin Hybrid 5 | Not Reported | Not Reported | [9] |
| Ciprofloxacin Hybrid 6 | Not Reported | Not Reported | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of a test compound against bacterial strains.
1. Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a tube of sterile Mueller-Hinton Broth (MHB).
-
Incubate the culture overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB to obtain a range of concentrations.
3. Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Optionally, a viability indicator such as resazurin can be added to aid in the determination of the MIC.
Synthetic Protocols: Building the Isoxazoline Library
The synthesis of this compound and its derivatives is readily achievable through established organic chemistry methodologies. The core scaffold is typically constructed via a 1,3-dipolar cycloaddition reaction, and the carboxylic acid moiety can then be derivatized to generate a library of compounds for biological screening.
Protocol 1: Synthesis of this compound
This protocol is adapted from the principles of 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkenes.
1. Materials and Reagents:
-
Benzaldoxime
-
Acrylic acid
-
N-Chlorosuccinimide (NCS) or sodium hypochlorite (bleach)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Sodium bicarbonate
-
Magnesium sulfate
-
Silica gel for column chromatography
2. Procedure:
-
In a round-bottom flask, dissolve benzaldoxime (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of NCS (1.1 equivalents) in DCM to the flask. The reaction mixture will turn into a slurry.
-
Stir the mixture at 0°C for 30 minutes.
-
To this mixture, add acrylic acid (1.5 equivalents) followed by the dropwise addition of triethylamine (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.
Protocol 2: Synthesis of 3-Phenyl-4,5-dihydroisoxazole-5-carboxamides
This protocol describes the conversion of the carboxylic acid to an amide using a standard coupling reagent.
1. Materials and Reagents:
-
This compound
-
Desired amine (e.g., aniline, benzylamine)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or other suitable coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Ethyl acetate
-
Magnesium sulfate
2. Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.[10]
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent biological activities, particularly in the realms of oncology and infectious diseases, make it an attractive target for further investigation. The protocols outlined in this document provide a solid foundation for researchers to synthesize and evaluate new derivatives. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds, as well as optimizing their pharmacokinetic properties to advance the most promising candidates towards clinical development.
References
- Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: a review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
- Reddy, G. N., Lekkala, R., & Swamy, N. (2012). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. American Journal of Life Sciences, 1(1), 14-20. [Link]
- Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on the biological actions of isoxazole derivatives. Journal of the Iranian Chemical Society, 16(4), 695-731.
- Chernysheva, N. B., Maksimenko, A. V., Andreyanov, F. V., & Semenov, V. V. (2019). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. European Journal of Organic Chemistry, 2019(25), 4056-4065. [Link]
- Zare, A., et al. (2010). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 22(2), 1089-1094. [Link]
- Conti, P., et al. (2006). Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides. Tetrahedron: Asymmetry, 17(15), 2269-2277. [Link]
- Hotta, S. K., et al. (2024). Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. Journal of Innovations in Applied Pharmaceutical Science (JIAPS), 9(2), 29-36. [Link]
- Abbas, A. F., Majeed, N. N., & Turki, A. A. (2014). Synthesis, characterization and computational study of some new 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivatives from chalcone compounds. International Journal of Pharmaceutical, Chemical and Biological Sciences, 4(3), 717-724. [Link]
- Algul, O., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. [Link]
- Shvarts, A., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules, 26(11), 3334. [Link]
- Romagnoli, R., et al. (2014). Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. Archiv der Pharmazie, 347(9), 658-667. [Link]
- Deng, G., et al. (2021). Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 40, 127968. [Link]
- Deng, G., et al. (2021). Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization.
- Wujec, M., et al. (2022). Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. Molecules, 27(10), 3183. [Link]
- Al-Abdullah, E. S., et al. (2022). Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. Molecules, 27(1), 184. [Link]
- Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(01), 599-604. [Link]
- Lawrence, H. R., et al. (2009). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 52(22), 7114-7124. [Link]
- Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2011). Direct amide formation from unactivated carboxylic acids and amines.
- Gómora-Herrera, M. A., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. RSC Advances, 10(24), 14243-14247. [Link]
- Assali, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Molecular Structure, 1268, 133696. [Link]
- Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4569-4573. [Link]
- Gomaa, H. A. M., et al. (2020). Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity. Bioorganic Chemistry, 105, 104369. [Link]
- Gomaa, H. A. M., et al. (2020).
- Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. iajpr.com [iajpr.com]
A Comprehensive Guide to the Synthesis of 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic Acid and Its Ethyl Ester Derivative
Application Note & Protocol
Abstract
This guide provides a detailed, research-grade protocol for the synthesis of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The core of the synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene, a classic example of 1,3-dipolar cycloaddition chemistry. We present a complete workflow, including the synthesis of key precursors—benzaldoxime and benzohydroximoyl chloride—followed by the cycloaddition to form ethyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate. Finally, a robust saponification protocol for the conversion of the ester to the target carboxylic acid is detailed. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and characterization guidelines.
Introduction: Scientific Significance
The 4,5-dihydroisoxazole (isoxazoline) ring system is a privileged scaffold in modern pharmacology. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific target, this compound, serves as a versatile building block for creating more complex molecules with potential therapeutic applications.[1] Its rigid, five-membered heterocyclic structure allows for precise spatial orientation of substituents, making it an ideal starting point for structure-activity relationship (SAR) studies in drug discovery.
The primary synthetic route to this class of compounds is the 1,3-dipolar cycloaddition reaction, a powerful and highly convergent method for constructing five-membered heterocycles.[2][3] This protocol focuses on the reaction between in situ generated benzonitrile oxide (the 1,3-dipole) and an acrylate derivative (the dipolarophile).
Overall Synthetic Pathway
The synthesis is a multi-step process that begins with commercially available benzaldehyde. The workflow is designed to be logical and efficient, with each step yielding a stable, characterizable intermediate.
Diagram 1: Overall workflow for the synthesis of the target compound.
Precursor Synthesis: Experimental Protocols
Reliable synthesis of the target molecule depends on the quality of its precursors. The following protocols detail the preparation of the required starting materials.
Protocol 3.1: Synthesis of Benzaldoxime
Benzaldoxime is prepared via the condensation of benzaldehyde with hydroxylamine.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Benzaldehyde | 106.12 | 10.61 g (10.0 mL) | 0.10 |
| Hydroxylamine HCl | 69.49 | 8.34 g | 0.12 |
| Sodium Hydroxide (NaOH) | 40.00 | 4.80 g | 0.12 |
| Deionized Water | 18.02 | 40 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve sodium hydroxide in 40 mL of deionized water with cooling.
-
Add benzaldehyde to the NaOH solution and stir to create an emulsion.
-
Add hydroxylamine hydrochloride in small portions to the stirring mixture over 15-20 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the disappearance of the benzaldehyde layer by TLC (thin-layer chromatography).
-
Cool the flask in an ice bath. The product may begin to crystallize.
-
Extract the mixture three times with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield benzaldoxime as a white solid.[4][5]
-
Expected Yield: 85-95%. The product is a mixture of (E) and (Z) isomers and is typically used without further purification in the next step.[5]
Protocol 3.2: Synthesis of Benzohydroximoyl Chloride
This key intermediate is the precursor to the nitrile oxide dipole. Chlorination of the oxime is achieved effectively using N-Chlorosuccinimide (NCS).
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Benzaldoxime | 121.14 | 6.05 g | 0.05 |
| N-Chlorosuccinimide (NCS) | 133.53 | 6.95 g | 0.052 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
In a 100 mL flask protected from light, dissolve benzaldoxime in 50 mL of DMF.
-
Add NCS in one portion to the solution.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting oxime is consumed.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
A white precipitate of benzohydroximoyl chloride will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Rationale: This method avoids the use of chlorine gas and provides a stable, isolable product.[5] The product is often used directly in the next step.
-
Expected Yield: 80-90%. Melting point: ~50-52 °C.
Core Synthesis: The 1,3-Dipolar Cycloaddition
This step constitutes the formation of the isoxazoline ring. Benzonitrile oxide is generated in situ from benzohydroximoyl chloride by dehydrochlorination with a non-nucleophilic base and is immediately trapped by the dipolarophile, ethyl acrylate.
Rationale for in situ Generation: Nitrile oxides are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides).[6] Generating the dipole in the presence of the trapping agent (the alkene) ensures that the desired cycloaddition pathway is favored.
Diagram 2: Mechanism of the [3+2] cycloaddition reaction.
Protocol 4.1: Synthesis of Ethyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Benzohydroximoyl Chloride | 155.59 | 3.11 g | 0.02 |
| Ethyl Acrylate | 100.12 | 2.20 g (2.4 mL) | 0.022 |
| Triethylamine (Et₃N) | 101.19 | 2.23 g (3.1 mL) | 0.022 |
| Dichloromethane (DCM) | 84.93 | 40 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve benzohydroximoyl chloride and ethyl acrylate in 40 mL of DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise to the stirring solution over 20 minutes via a dropping funnel. A white precipitate of triethylammonium chloride will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) for the disappearance of the hydroximoyl chloride.
-
Once complete, filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
Wash the filtrate with 1 M HCl (20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of Hexane:Ethyl Acetate) to yield the pure ester as a colorless oil or low-melting solid.
-
Expected Yield: 75-85%.
Final Conversion: Saponification to the Carboxylic Acid
The final step is the base-catalyzed hydrolysis (saponification) of the ethyl ester to the desired carboxylic acid.
Protocol 5.1: Synthesis of this compound
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Ethyl Ester (from 4.1) | 219.23 | 2.19 g | 0.01 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.60 g | 0.015 |
| Methanol (MeOH) | 32.04 | 20 mL | - |
| Deionized Water | 18.02 | 10 mL | - |
| Hydrochloric Acid (HCl) | 36.46 | 1 M, as needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Procedure:
-
Dissolve the ethyl ester in 20 mL of methanol in a 100 mL flask.
-
In a separate beaker, dissolve sodium hydroxide in 10 mL of water.
-
Add the aqueous NaOH solution to the methanolic ester solution.
-
Stir the mixture at room temperature for 4-6 hours or until TLC analysis shows complete consumption of the starting ester.[7]
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with 20 mL of water and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of the carboxylic acid will form.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Expected Yield: 90-98%.[7]
Product Characterization
To validate the synthesis, the final product should be characterized using standard analytical techniques.
-
Appearance: White to off-white powder.
-
Molecular Formula: C₁₀H₉NO₃[1]
-
Molecular Weight: 191.18 g/mol [1]
-
¹H NMR (in CDCl₃ or DMSO-d₆): Expect characteristic signals for the phenyl protons (multiplet, ~7.4-7.7 ppm), a methine proton at the 5-position (dd, ~5.1 ppm), and two diastereotopic methylene protons at the 4-position (multiplets, ~3.5-3.6 ppm).[8]
-
¹³C NMR: Expect signals for the carboxylic acid carbonyl, the imine carbon (C3), and carbons of the phenyl and isoxazoline rings.
-
FT-IR (KBr or ATR): Characteristic peaks for C=O stretch (carboxylic acid, ~1720-1740 cm⁻¹), a broad O-H stretch (~2500-3300 cm⁻¹), and C=N stretch (~1590-1610 cm⁻¹).
-
Mass Spectrometry (ESI-MS): [M+H]⁺ at m/z 192.06 or [M-H]⁻ at m/z 190.05.
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
-
Reagents:
-
N-Chlorosuccinimide (NCS): Corrosive and a lachrymator. Handle with care.
-
Triethylamine: Flammable liquid with a strong odor.
-
Hydroxylamine HCl: Can be corrosive and an irritant.
-
Solvents: Dichloromethane, diethyl ether, and methanol are flammable and/or toxic. Avoid inhalation and skin contact.
-
Conclusion
This application note provides a comprehensive and reliable set of protocols for the multi-step synthesis of this compound. By detailing the preparation of key precursors and explaining the rationale behind critical steps like the in situ generation of benzonitrile oxide, this guide equips researchers with the necessary information to successfully synthesize this valuable heterocyclic building block for applications in pharmaceutical and materials science research.
References
- PrepChem. (n.d.). Preparation of benzaldoxime.
- Wikipedia. (n.d.). Benzaldehyde oxime.
- Google Patents. (n.d.). Microwave synthesis method of benzaldehyde oxime compound.
- ResearchGate. (2025). Synthesis of benzaldoxime from benzaldehyde using nanoscale zero-valent iron and dissolved nitrate or nitrite.
- MDPI. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines.
- ACS Publications. (n.d.). Mechanism of 1,3-dipolar cycloadditions. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
- PubMed. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow.
- SciELO. (n.d.). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid.
- Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid.
- PubChem. (n.d.). 3-Phenylisoxazole-5-carboxylic Acid.
- RSC Publishing. (n.d.). Regio- and face-selective cycloaddition of benzonitrile oxide and C,N-diphenylnitrone to 6,8-dioxabicyclo[3.2.1]oct-3-ene. Journal of the Chemical Society, Perkin Transactions 1.
- Semantic Scholar. (1991). O-ETHOXYCARBONYL HYDROXIMOYL CHLORIDE AS NITRILE OXIDE PRECURSOR. Bulletin of the Chemical Society of Japan.
- ResearchGate. (n.d.). In situ generated nitrile oxides from hydroximoyl chloride or oxime derivatives can react with olefins to form the corresponding regioisomeric cycloadducts.
- OperaChem. (2024). Saponification-Typical procedures.
- PubMed. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition.
- ResearchGate. (n.d.). Nitrile oxide cycloaddition of benzonitrile oxide 7 to ethyl....
- Indian Academy of Sciences. (n.d.). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties.
Sources
- 1. This compound | 4872-58-6 | FP119919 [biosynth.com]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. prepchem.com [prepchem.com]
- 5. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. ias.ac.in [ias.ac.in]
Application Notes & Protocols: 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic acid as a Versatile Building Block in Modern Organic Synthesis
Introduction:
3-Phenyl-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound that has emerged as a highly valuable and versatile building block in synthetic organic chemistry.[1][2] Its rigid, five-membered dihydroisoxazole (also known as 2-isoxazoline) core, substituted with a phenyl group at the 3-position and a carboxylic acid at the 5-position, provides a unique combination of structural features and latent functionality. The true synthetic power of this molecule lies in the strategic unmasking of its embedded functional groups through selective transformations, most notably the reductive cleavage of the N-O bond. This ring-opening strategy offers a reliable and often stereocontrolled pathway to acyclic structures of significant interest, particularly β-amino acids and their derivatives.[3][4]
These β-amino acids are crucial components in a wide array of natural products, pharmaceutical agents, and peptidomimetics, where they can induce specific secondary structures like turns or helices.[3][5] The dihydroisoxazole framework essentially serves as a stable, masked precursor to these more complex and often sensitive molecules. Furthermore, the carboxylic acid moiety acts as a convenient handle for elaboration, enabling amide couplings to generate diverse compound libraries or esterification for further functional group manipulation.[6][7]
This guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of the synthesis and key applications of this compound, complete with field-proven protocols and mechanistic insights.
Part 1: Synthesis of the Core Building Block
The cornerstone of synthesizing this compound and its analogs is the 1,3-dipolar cycloaddition reaction.[8][9] This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile). For the title compound, this translates to the cycloaddition of benzonitrile oxide with an acrylic acid derivative.
Mechanism: 1,3-Dipolar Cycloaddition
The reaction proceeds in a concerted, pericyclic fashion, where the terminal oxygen of the nitrile oxide adds to one carbon of the alkene double bond, while the carbon of the nitrile oxide adds to the other. The regioselectivity of this reaction is generally high, controlled by both steric and electronic factors, typically yielding the 5-substituted isoxazoline.[8] Benzonitrile oxide is a reactive intermediate that is almost always generated in situ to avoid dimerization or decomposition. Common methods for its generation include the dehydrohalogenation of benzohydroximoyl halides or the oxidation of benzaldoxime.[10][11]
Caption: Synthesis via 1,3-dipolar cycloaddition.
Protocol 1: Synthesis of this compound
This protocol details the synthesis via the in situ generation of benzonitrile oxide from benzaldoxime using N-chlorosuccinimide (NCS) as the oxidant, followed by cycloaddition with acrylic acid.
Materials:
-
Benzaldoxime
-
Acrylic Acid
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (TEA)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Hydrochloric acid (HCl), 1 M solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldoxime (1.0 eq) in chloroform (approx. 0.5 M solution).
-
Nitrile Oxide Generation: To the stirring solution, add a solution of acrylic acid (1.1 eq) in chloroform. Cool the flask to 0 °C in an ice bath. Add N-chlorosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. The formation of the intermediate benzohydroximoyl chloride is expected.
-
Cycloaddition: Slowly add triethylamine (1.1 eq) dropwise to the reaction mixture at 0 °C. The triethylamine acts as a base to eliminate HCl from the intermediate, generating the reactive benzonitrile oxide in situ, which is immediately trapped by the acrylic acid.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.
| Parameter | Value/Condition | Rationale |
| Stoichiometry | Aldoxime:Alkene:NCS:TEA = 1:1.1:1.05:1.1 | A slight excess of the alkene and base ensures complete consumption of the nitrile oxide precursor. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic generation of the hydroximoyl chloride and nitrile oxide, preventing side reactions. |
| Solvent | Chloroform (CHCl₃) or DCM | Provides good solubility for reactants and is relatively inert under the reaction conditions. |
| Workup | Acid/Base Washes | Removes unreacted triethylamine, succinimide byproduct, and any remaining acrylic acid. |
Part 2: Key Transformations and Synthetic Applications
The synthetic utility of this compound stems from its ability to be transformed into various valuable molecular scaffolds.
Application 1: Synthesis of β-Amino Acid Derivatives
The most prominent application is the reductive ring opening of the dihydroisoxazole ring to access β-amino acids and their precursors.[3] The N-O bond is susceptible to cleavage under various reducing conditions, most commonly catalytic hydrogenation. This transformation unmasks a β-amino alcohol functionality from the cyclic precursor.
Caption: Workflow for β-Amino Acid Synthesis.
Protocol 2: Reductive Ring Opening to a β-Amino Ester
This protocol describes the conversion of the building block to its methyl ester, followed by catalytic hydrogenation to yield a γ-hydroxy-β-amino ester derivative. The initial esterification step is often performed to improve solubility and prevent potential catalyst poisoning by the free carboxylic acid.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Raney Nickel (Ra-Ni, slurry in water) or Palladium on Carbon (Pd/C, 10%)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Ethyl acetate (EtOAc)
-
Celite®
Procedure:
Step A: Esterification
-
Suspend this compound (1.0 eq) in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and neutralize carefully with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the methyl ester, which can often be used in the next step without further purification.
Step B: Catalytic Hydrogenation
-
Catalyst Preparation: In a hydrogenation flask, place the methyl ester from Step A (1.0 eq) dissolved in methanol. If using Raney Nickel, carefully wash the slurry with methanol to remove the water.
-
Hydrogenation: Add the hydrogenation catalyst (Ra-Ni or 10% Pd/C, ~10% w/w) to the solution.
-
Secure the flask to a hydrogenation apparatus or purge the flask with N₂ and then fill with H₂ from a balloon.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Caution: Raney Nickel and Pd/C can be pyrophoric upon exposure to air when dry; keep the filter cake wet.
-
Concentrate the filtrate under reduced pressure to obtain the crude β-amino ester derivative, which can be purified by column chromatography on silica gel.
| Catalyst | Typical Pressure | Advantages/Disadvantages |
| Raney Nickel (Ra-Ni) | 1-4 atm H₂ | Highly effective for N-O bond cleavage. Can be pyrophoric. |
| Palladium on Carbon (Pd/C) | 1-4 atm H₂ | Common, versatile catalyst. May require higher pressures or longer reaction times for N-O cleavage compared to Ra-Ni. |
| Platinum(IV) oxide (PtO₂) | 1-4 atm H₂ | Adams' catalyst; effective but can sometimes lead to over-reduction of the phenyl ring at higher pressures. |
Application 2: Amide Library Synthesis
The carboxylic acid provides a direct handle for creating libraries of amides using standard peptide coupling conditions. This is a powerful strategy in drug discovery for structure-activity relationship (SAR) studies.[7][12]
Protocol 3: Parallel Amide Synthesis
This protocol outlines a general procedure for coupling the building block with a diverse set of primary or secondary amines using HATU as the coupling agent.
Materials:
-
This compound
-
A library of diverse primary/secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
96-well reaction block or individual vials
Procedure:
-
Stock Solutions: Prepare stock solutions of the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Reaction Setup: To each well or vial, add the stock solution of the carboxylic acid.
-
Amine Addition: Add a solution of a unique amine (1.2 eq) to each corresponding well.
-
Coupling Reagent Addition: Add the HATU and DIPEA stock solutions to initiate the coupling reaction.
-
Reaction: Seal the reaction block/vials and shake at room temperature for 12-16 hours.
-
Workup & Purification: The reaction mixtures can be worked up by aqueous extraction or directly purified using parallel preparative HPLC/MS to isolate the final amide products.
Caption: Synthetic versatility of the title compound.
References
- SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). Google Scholar.
- Savage, G. P. (2010). Spiro Isoxazolines via Nitrile Oxide 1,3-Dipolar Cycloaddition Reactions. Current Organic Chemistry, 14(14), 1478-1499.
- Reddy, C. S., et al. (2018). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 23(10), 2639.
- Reported two‐steps ring opening of 3‐bromo‐4,5‐dihydroisoxazoles to... (n.d.). ResearchGate.
- Synthesis of 2-isoxazolines. (n.d.). Organic Chemistry Portal.
- Dakin, L. A., et al. (2004). Succinct synthesis of beta-amino acids via chiral isoxazolines. The Journal of Organic Chemistry, 69(15), 5192-5195.
- Pinto, A., et al. (2020). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 25(18), 4298.
- Simple assembly of polysubstituted pyrazoles and isoxazoles via ring closure-ring opening domino reaction of 3-acyl-4,5-dihydrofurans with hydrazines and hydroxylamine. (2016). Organic & Biomolecular Chemistry, 14(10), 2905-2915.
- 3-Phenylisoxazole-5-carboxylic acid. (n.d.). African Rock Art.
- Panova, E. I., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 119-128.
- Synthesis of isoxazoline-fused cyclic β-amino acid derivatives by... (n.d.). ResearchGate.
- Brandi, A., et al. (1998). Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides. Tetrahedron: Asymmetry, 9(7), 1219-1228.
- Knight, D. W., Proctor, A. J., & Clough, J. M. (2010). New Regiospecific Catalytic Approaches to 4,5-Dihydroisoxazoles and 2,5-Dihydroisoxazoles from O-Propargylic Hydroxylamines. Synlett, 2010(4), 628-632.
- Abbas, A. F., et al. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences, 4(3), 717-724.
- Tron, G. C., et al. (2020). Synthesis and Reactivity of 3-Halo-4,5-dihydroisoxazoles: An Overview. Chemistry – An Asian Journal, 15(19), 2966-2983.
- Curran, D. P., Scanga, S. A., & Fenk, C. J. (1984). Reduction of substituted .DELTA.2-isoxazolines. Synthesis of .beta.-hydroxy acid derivatives. The Journal of Organic Chemistry, 49(18), 3474-3476.
- Simple assembly of polysubstituted pyrazoles and isoxazoles via ring closure–ring opening domino reaction of 3-acyl-4,5-dihydrofurans with hydrazines and hydroxylamine. (n.d.). ResearchGate.
- 3-Phenylisoxazole-5-carboxylic Acid. (n.d.). PubChem.
- Kotian, S. Y., et al. (2016). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences, 128(7), 1033-1039.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules, 27(17), 5619.
- A Library of 3-Aryl-4,5-dihydroisoxazole-5-carboxamides. (n.d.). ResearchGate.
- Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670.
- Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). Molbank, 2023(1), M1557.
- Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. (2023). Journal of Organic and Pharmaceutical Chemistry.
- Modified CaO Catalyzed Heterogeneous Synthesis of 3,5-diphenyl-4,5-dihydroisoxazole. (n.d.). ResearchGate.
- Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. (2024). Research Results in Pharmacology.
- Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides. (n.d.). ResearchGate.
Sources
- 1. This compound | 4872-58-6 | FP119919 [biosynth.com]
- 2. This compound [cymitquimica.com]
- 3. Succinct synthesis of beta-amino acids via chiral isoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. soc.chim.it [soc.chim.it]
- 9. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Isoxazoline synthesis [organic-chemistry.org]
- 12. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology [rrpharmacology.ru]
in vitro assay protocol for 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid bioactivity
An In Vitro Assay Compendium for Profiling the Bioactivity of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
Authored by: A Senior Application Scientist
Introduction
The isoxazole ring is a privileged five-membered heterocyclic scaffold that has become a cornerstone in modern drug discovery.[1][2] Its unique electronic and structural properties allow for diverse biological activities, leading to the development of therapeutics in oncology, infectious diseases, and inflammation.[3][4] Derivatives of the isoxazole core have demonstrated potent anti-inflammatory, anticancer, and neuroprotective effects.[2][4] This guide focuses on this compound, a specific derivative whose bioactivity profile is yet to be fully characterized.
This document provides a comprehensive, rationale-driven framework for researchers, scientists, and drug development professionals to conduct a systematic in vitro evaluation of this compound. We will move beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach to bioactivity screening. The primary hypothesis is that, given the established profile of related isoxazole structures, this compound possesses anti-inflammatory properties.[5][6] Our experimental design will therefore focus on key targets within inflammatory pathways.
Scientific Rationale and Target Hypothesis
Inflammation is a complex biological response mediated by a cascade of signaling molecules and enzymes.[7] A critical nexus in this cascade is the metabolism of arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which produce pro-inflammatory prostaglandins and leukotrienes, respectively.[8][9] Furthermore, the transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2.[10][11]
Many successful anti-inflammatory drugs, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), function by inhibiting COX enzymes.[12][13] The structural similarity of this compound to known isoxazole-based inhibitors, such as Valdecoxib and Parecoxib, strongly suggests that it may also target these inflammatory pathways.[4]
Therefore, our investigation is built on the hypothesis that this compound exerts anti-inflammatory effects by:
-
Directly inhibiting the enzymatic activity of COX-1, COX-2, and/or 5-LOX.
-
Suppressing the production of inflammatory mediators in immune cells.
-
Modulating upstream inflammatory signaling pathways, such as NF-κB.
Experimental Strategy Overview
A tiered approach is essential for an efficient and logical assessment. We will begin with a foundational cytotoxicity assay to establish a viable concentration range for the test compound. This is a critical first step to ensure that any observed effects in subsequent assays are due to specific bioactivity and not simply cell death.[7][14] Following this, we will proceed with primary screening against key enzymes, followed by validation in a more complex cell-based model and elucidation of the mechanism of action.
Key Signaling Pathways in Inflammation
To contextualize our assays, it is crucial to visualize the targeted biochemical pathways. The diagrams below illustrate the arachidonic acid cascade and the canonical NF-κB signaling pathway, highlighting the points of potential intervention by our test compound.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment (MTT/XTT Assay)
Rationale: This initial step is non-negotiable. It establishes the concentration range of the test compound that does not kill the cells, thereby ensuring that any reduction in inflammatory markers in subsequent assays is a result of specific pathway modulation, not general toxicity. The MTT assay relies on the reduction of a yellow tetrazolium salt by mitochondrial dehydrogenases in living cells to a purple formazan product.[15] The XTT assay is a similar, more convenient alternative where the formazan product is water-soluble, eliminating a solubilization step.[15][16]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (Test Compound)
-
DMSO (Vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[17] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 24 hours (or a duration relevant to subsequent assays).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[14] Mix gently on an orbital shaker for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of ~630 nm can be used for background correction.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Rationale: This is a direct, cell-free enzymatic assay to determine if the test compound inhibits COX-1 and/or COX-2, the primary targets of NSAIDs.[8][12] This allows for the determination of potency (IC₅₀) and selectivity. A colorimetric inhibitor screening assay is a common and robust method.[18] It measures the peroxidase activity of COX, where the appearance of an oxidized chromogen is monitored spectrophotometrically.[18]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic Acid (Substrate)
-
Assay buffer (e.g., Tris-HCl)
-
Heme (Cofactor)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)[18]
-
Test Compound and Vehicle (DMSO)
-
Known inhibitors: a non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) for positive controls.[19]
-
96-well plate
-
Microplate reader capable of reading absorbance at ~590-620 nm.
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (commercial kits are widely available and recommended for standardization).
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
100% Activity Control: Assay buffer, Heme, COX enzyme, and vehicle (DMSO).
-
Inhibitor Controls: Assay buffer, Heme, COX enzyme, and a known inhibitor (Indomethacin or Celecoxib).
-
Test Compound Wells: Assay buffer, Heme, COX enzyme, and various concentrations of the test compound.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the colorimetric substrate followed immediately by arachidonic acid to all wells.
-
Kinetic Reading: Immediately read the absorbance at the appropriate wavelength (e.g., 590 nm) every minute for 5-10 minutes to measure the rate of color development.
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each well.
-
Determine the percent inhibition for each concentration of the test compound: (1 - (V_inhibitor / V_control)) * 100.
-
Plot percent inhibition versus log[concentration] and use non-linear regression to calculate the IC₅₀ value (the concentration that causes 50% inhibition).[5]
-
Calculate the COX-2 Selectivity Index: IC₅₀(COX-1) / IC₅₀(COX-2).
-
Protocol 3: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
Rationale: To broaden the screen of anti-inflammatory targets, this assay determines if the compound inhibits 5-LOX, the key enzyme in leukotriene synthesis.[9] A common method is a spectrophotometric assay that monitors the formation of a conjugated diene during the conversion of a fatty acid substrate, which results in an increase in absorbance at 234 nm.[9][20]
Materials:
-
5-Lipoxygenase enzyme (e.g., from soybean or human recombinant)
-
Linoleic acid or Arachidonic acid (Substrate)
-
Assay buffer (e.g., borate buffer, pH 9.0)[20]
-
Test Compound and Vehicle (DMSO)
-
Known 5-LOX inhibitor (e.g., Nordihydroguaiaretic acid, NDGA) as a positive control[21]
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Assay Setup: In a UV-transparent plate, set up the following reactions:
-
Blank: Assay buffer and substrate.
-
100% Activity Control: Assay buffer, 5-LOX enzyme, and vehicle (DMSO).
-
Positive Control: Assay buffer, 5-LOX enzyme, and NDGA.
-
Test Sample: Assay buffer, 5-LOX enzyme, and various concentrations of the test compound.
-
-
Pre-incubation: Add the enzyme to the wells containing buffer, vehicle, or inhibitor. Incubate for 5-10 minutes at room temperature.[20]
-
Reaction Initiation: Start the reaction by adding the substrate (e.g., linoleic acid) to all wells.
-
Absorbance Reading: Immediately measure the increase in absorbance at 234 nm over a period of 3-5 minutes.[20] The rate of increase is proportional to 5-LOX activity.
-
Data Analysis: Calculate the reaction rate and percent inhibition for each concentration as described in the COX assay protocol. Determine the IC₅₀ value for 5-LOX inhibition.
Protocol 4: Cellular Anti-Inflammatory Assay (NO and Cytokine Measurement)
Rationale: This cell-based assay validates the findings from the enzymatic assays in a more biologically relevant context. RAW 264.7 macrophages are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, to mimic an inflammatory response.[14] We then measure the compound's ability to inhibit the production of key inflammatory mediators: nitric oxide (NO), a signaling molecule produced by iNOS, and pro-inflammatory cytokines like TNF-α and IL-6.[7]
Materials:
-
RAW 264.7 cells and culture reagents (as in Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound and Vehicle (DMSO)
-
For NO Measurement: Griess Reagent System[7]
-
For Cytokine Measurement: ELISA kits for mouse TNF-α and IL-6
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.[7]
-
Pre-treatment: Remove the medium and add fresh medium containing non-toxic concentrations of the test compound (determined in Protocol 1). Incubate for 1-2 hours.[14]
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL.[7][14] Maintain wells with cells + medium (negative control) and cells + LPS + vehicle (positive/vehicle control).
-
Incubation: Incubate the plate for 24 hours at 37°C.[7]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for analysis.
-
Nitric Oxide (NO) Quantification (Griess Assay):
-
In a new 96-well plate, mix 50-100 µL of supernatant with an equal volume of Griess Reagent components according to the manufacturer's protocol.
-
Incubate for 10-15 minutes at room temperature.[7]
-
Measure the absorbance at 540-550 nm.[7]
-
Quantify nitrite (a stable product of NO) concentration using a sodium nitrite standard curve.
-
-
Cytokine Quantification (ELISA):
-
Use the collected supernatants to perform ELISAs for TNF-α and IL-6 according to the kit manufacturer's instructions.
-
-
Data Analysis: Calculate the percent inhibition of NO and cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.
Protocol 5: NF-κB Reporter Gene Assay
Rationale: To probe the upstream mechanism of action, this assay determines if the compound inhibits the NF-κB signaling pathway.[10] It uses a cell line (e.g., HEK293T) engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[22] When NF-κB is activated (e.g., by TNF-α or LPS), it drives luciferase expression, producing light that can be quantified. A reduction in light in the presence of the compound indicates pathway inhibition.[23]
Materials:
-
NF-κB luciferase reporter cell line (e.g., HEK293T-NFκB-luc)
-
Culture medium and reagents
-
Inducer of NF-κB activity (e.g., TNF-α)
-
Test Compound and Vehicle (DMSO)
-
A known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control
-
Opaque-walled 96-well plates
-
Luciferase Assay System (e.g., Promega, Dual-Luciferase® System for normalization)[24]
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in an opaque-walled 96-well plate and allow them to attach overnight.
-
Transfection (if not a stable cell line): Co-transfect cells with an NF-κB-firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).[10]
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Add the NF-κB activator (e.g., TNF-α) to the wells and incubate for 6-24 hours, depending on the cell line and activator.[22]
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer.[24]
-
Luminescence Measurement:
-
Transfer the cell lysate to a new opaque plate.
-
Add the luciferase assay reagent (for firefly luciferase) and measure luminescence.
-
If using a dual system, add the second reagent (e.g., Stop & Glo®) to quench the firefly signal and activate the Renilla signal, then measure luminescence again.[24]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well (Ratio = Firefly RLU / Renilla RLU).
-
Calculate the percent inhibition of NF-κB activity relative to the stimulated vehicle control.
-
Determine the IC₅₀ value for NF-κB inhibition.
-
Data Presentation and Interpretation
Quantitative data from these assays should be summarized for clear comparison.
Table 1: Cytotoxicity and Enzymatic Inhibition Profile
| Assay Target | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| RAW 264.7 Cytotoxicity (CC₅₀) | >100 | N/A |
| COX-1 Inhibition | 25.5 | 0.2 |
| COX-2 Inhibition | 5.1 | |
| 5-LOX Inhibition | 15.8 | N/A |
Data are presented as mean ± SD (n=3). IC₅₀ is the concentration causing 50% inhibition. CC₅₀ is the concentration causing 50% cytotoxicity. Selectivity Index = IC₅₀(COX-1)/IC₅₀(COX-2).
Table 2: Effect on Inflammatory Mediator Production in LPS-Stimulated RAW 264.7 Cells
| Compound Conc. (µM) | NO Production (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) |
|---|---|---|---|
| 0 (LPS only) | 100 ± 8.5 | 100 ± 11.2 | 100 ± 9.8 |
| 1 | 85.2 ± 7.1 | 90.4 ± 8.8 | 92.1 ± 10.1 |
| 5 | 45.6 ± 5.3 | 55.1 ± 6.4 | 60.3 ± 7.5 |
| 10 | 20.1 ± 3.9 | 28.9 ± 4.1 | 35.7 ± 5.2 |
Data are presented as mean ± SD (n=3) relative to the LPS-stimulated vehicle control.
Conclusion
This application note provides a structured, multi-tiered strategy for characterizing the bioactivity of this compound, with a scientifically justified focus on anti-inflammatory pathways. By systematically progressing from foundational cytotoxicity assays to direct enzyme inhibition, cellular validation, and mechanistic studies, researchers can generate a comprehensive and reliable profile of the compound's potential. The inclusion of appropriate positive and negative controls within each protocol is paramount for ensuring the trustworthiness and validity of the data. This framework not only guides the practical execution of experiments but also provides the logical underpinning necessary for robust data interpretation and further drug development efforts.
References
- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- Rowlinson, S. W., et al. (2003). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed.
- Rowlinson, S. W., et al. (2003). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology.
- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health.
- Noreen, Y., et al. (1998). Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. Journal of Natural Products.
- Sharma, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health.
- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
- Elluri, S., & Nivens, D. (2019). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. JoVE.
- Koganti, R., et al. (2023). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. STAR Protocols.
- ResearchGate. (n.d.). Guidelines for anti-inflammatory assays in RAW264.7 cells.
- Olsen, C. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
- Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry.
- Kavya, R., et al. (2023). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library.
- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
- Aslan, G., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery.
- Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed.
- Al-Ostath, R. A., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. National Institutes of Health.
- Al-Ostath, R. A., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports.
- Al-Warhi, T., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.
- Zhumanova, K., et al. (2016). Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. National Institutes of Health.
- Kavya, R., et al. (2023). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. Video: NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells [jove.com]
- 24. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Application Notes & Protocols: 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic acid as a Versatile Intermediate for Novel Heterocyclic Scaffolds
Abstract: The 4,5-dihydroisoxazole (isoxazoline) ring system is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its unique chemical architecture serves not only as a pharmacophore in various bioactive molecules but also as a versatile synthetic intermediate. Specifically, 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid combines the stable isoxazoline core with a readily modifiable carboxylic acid handle, making it an exceptional building block for generating diverse and complex molecular libraries. This guide provides an in-depth exploration of the synthesis and synthetic utility of this intermediate, offering detailed, field-proven protocols for its preparation and subsequent transformation into valuable downstream products, including β-hydroxy amino acids and diverse carboxamide derivatives.
Strategic Overview: The Value of the Isoxazoline Core
The isoxazoline ring is a masked form of several valuable functional groups. The inherent strain and the weak N-O bond within the ring allow for selective cleavage under reductive conditions, unveiling 1,3-amino alcohols, β-hydroxy ketones, or β-hydroxy acids.[3][4] This "masked functionality" is the cornerstone of its synthetic utility. The 3-phenyl substituent provides a stable, lipophilic domain, while the C5-carboxylic acid serves as a primary vector for diversification, enabling the construction of amides, esters, and other derivatives.[5][6][7]
The overall synthetic strategy involves two key phases: the robust construction of the core intermediate, followed by its strategic diversification through either ring transformation or functional group elaboration.
Caption: High-level workflow from starting materials to diversified novel compounds.
Synthesis of the Core Intermediate: this compound
The most efficient and convergent method for synthesizing the isoxazoline ring is the 1,3-dipolar cycloaddition reaction.[8][9][10] This protocol involves the in situ generation of benzonitrile oxide from a suitable precursor, which then rapidly reacts with acrylic acid as the dipolarophile.
Mechanistic Insight: The [3+2] Cycloaddition
The reaction proceeds via a concerted, pericyclic mechanism between the 1,3-dipole (benzonitrile oxide) and the alkene (acrylic acid).[11] The regioselectivity, which dictates the formation of the 5-carboxy isomer over the 4-carboxy isomer, is governed by Frontier Molecular Orbital (FMO) theory. In this case, the reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole, which favors the observed 5-substituted product.[12][13]
Caption: Simplified schematic of the concerted [3+2] cycloaddition mechanism.
Detailed Protocol: Synthesis via the Chloramine-T Method
This method provides a reliable, one-pot synthesis that avoids the isolation of unstable intermediates.[14]
Materials:
-
Benzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Sodium acetate (1.1 eq)
-
Acrylic acid (1.2 eq)
-
Chloramine-T trihydrate (1.1 eq)
-
Ethanol
-
Water
Procedure:
-
Oxime Formation: In a round-bottom flask, dissolve benzaldehyde (e.g., 5.0 g, 47.1 mmol) in ethanol (100 mL). Add a solution of hydroxylamine hydrochloride (3.6 g, 51.8 mmol) and sodium acetate (4.25 g, 51.8 mmol) in water (25 mL). Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete conversion of the aldehyde to benzaldoxime.
-
Dipolarophile Addition: To the reaction mixture containing the crude benzaldoxime, add acrylic acid (3.87 g, 53.7 mmol).
-
Nitrile Oxide Generation & Cycloaddition: Add Chloramine-T trihydrate (13.3 g, 51.8 mmol) portion-wise over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Causality Note: Chloramine-T acts as a mild oxidizing agent to convert the oxime into the corresponding hydroximoyl chloride, which is then dehydrochlorinated in situ by the acetate base to generate the reactive benzonitrile oxide dipole.
-
-
Reaction Completion: Stir the mixture at room temperature overnight. Monitor the reaction by TLC until the starting oxime is consumed.
-
Work-up: Reduce the solvent volume by approximately 75% using a rotary evaporator. Add 100 mL of water and acidify the mixture to pH 2-3 with 2M HCl. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from an ethanol/water mixture will afford the pure this compound.
Expected Yield & Characterization:
-
Yield: 70-85%
-
Appearance: White crystalline solid
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (br s, 1H, COOH), 7.80-7.75 (m, 2H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 5.35 (dd, 1H, CH-COOH), 3.80 (dd, 1H, CH₂), 3.65 (dd, 1H, CH₂).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 171.5 (C=O), 156.0 (C=N), 130.5, 129.2, 128.8, 126.5 (Ar-C), 82.0 (CH-COOH), 38.5 (CH₂).
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃ | [5][7] |
| Molecular Weight | 191.18 g/mol | [5][7] |
| CAS Number | 4872-58-6 | [5] |
Table 1: Key physical and chemical properties of the core intermediate.
Application in Heterocyclic Synthesis
The true power of this compound lies in its utility as a branching point for creating diverse molecular architectures.
Route A: Reductive N-O Bond Cleavage to Access β-Hydroxy-γ-amino Acid Derivatives
The isoxazoline ring can be reductively opened to yield valuable acyclic synthons. Catalytic hydrogenation is a clean and efficient method for this transformation, cleaving the weak N-O bond to unmask a 1,3-amino alcohol functionality.[3]
Caption: Workflow for the synthesis of β-hydroxy-γ-amino acid esters via ring cleavage.
Protocol: Synthesis of Methyl 3-amino-2-hydroxy-4-phenylbutanoate
-
Esterification: Suspend this compound (e.g., 2.0 g, 10.46 mmol) in methanol (50 mL). Add 3-4 drops of concentrated sulfuric acid. Heat the mixture to reflux for 4-6 hours.
-
Causality Note: Protection of the carboxylic acid as a methyl ester is crucial. The free acid can poison many hydrogenation catalysts. The ester is also more soluble in common organic solvents used for hydrogenation.
-
-
Work-up: After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude methyl ester, which can be used directly in the next step.
-
Hydrogenation: Dissolve the crude methyl ester in methanol (50 mL) in a hydrogenation vessel. Add 10% Palladium on Carbon (Pd/C) (10 wt%, ~200 mg).
-
Reaction: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 50 psi or balloon pressure) with vigorous stirring at room temperature for 12-24 hours.
-
Filtration and Purification: Once the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude product. Purification by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) yields the pure amino alcohol product.
Route B: Diversification via Amide Bond Formation
The C5-carboxylic acid is an ideal handle for building molecular libraries via amidation.[6] Using standard peptide coupling reagents, a wide array of primary and secondary amines can be coupled to the isoxazoline core, introducing diverse chemical functionalities.
Protocol: Parallel Synthesis of a 3-Phenyl-4,5-dihydroisoxazole-5-carboxamide Library
Materials:
-
This compound (1.0 eq)
-
A diverse set of primary/secondary amines (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure (for a single reaction well):
-
Activation: To a solution of the isoxazoline carboxylic acid (e.g., 50 mg, 0.26 mmol) in anhydrous DMF (2 mL), add HATU (109 mg, 0.286 mmol) and DIPEA (113 µL, 0.65 mmol). Stir at room temperature for 15-20 minutes.
-
Causality Note: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack by the amine, leading to rapid amide bond formation under mild conditions with minimal side products.
-
-
Amine Addition: Add the desired amine (e.g., benzylamine, 31 µL, 0.286 mmol) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. The progress can be monitored by LC-MS.
-
High-Throughput Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer can be dried using a phase separator and concentrated in vacuo.
-
Purification: Purification is typically achieved using automated preparative HPLC to yield the final products with >95% purity.[6]
This parallel approach allows for the rapid generation of dozens of analogues for structure-activity relationship (SAR) studies, a cornerstone of modern drug development.
Conclusion
This compound is more than just a heterocycle; it is a powerful and versatile platform for chemical innovation. Its straightforward synthesis via 1,3-dipolar cycloaddition, combined with the dual reactivity of its core structure (ring-opening) and peripheral functional group (amidation), provides researchers with a reliable and strategic tool. The protocols outlined herein offer robust and reproducible methods to access both the intermediate and its diverse derivatives, paving the way for the discovery of novel heterocycles with potential applications across the scientific spectrum, from medicinal chemistry to materials science.
References
- Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules. [Link][8][18]
- Catalytic hydrogenation of isoxazolidines to give amino alcohols or polyols.
- Construction of Novel Spiroisoxazolines via Intramolecular Cyclization/Methyl
- Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. Journal of Organic Chemistry. [Link][15][16]
- A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules. [Link][9]
- Microbial synthesis of novel 4,5-dihydroisoxazole derivatives. Ethereal bond cleavage.
- Synthesis of Some New Scaffolds of Isoxazolidine & Isoxazoline Derivatives using Novel Class of Nitrones via 1,3-Dipolar Cycloaddition. Prime Scholars. [Link][10]
- 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. The Journal of Organic Chemistry. [Link][12][13]
- Reduction of substituted .DELTA.2-isoxazolines. Synthesis of .beta.-hydroxy acid derivatives. The Journal of Organic Chemistry. [Link][4]
- 1,3-Dipolar Cycloaddition Reaction of Benzonitrile Oxide with 4-Arylmethylene-2,4-dihydro-2,5-disubstitute. Oriental Journal of Chemistry. [Link][21]
- Reductive cleavage of fused isoxazoles with chlorotrimethylsilane/sodium iodide.
- Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Omega. [Link][1]
- Succinct synthesis of beta-amino acids via chiral isoxazolines. Journal of the American Chemical Society. [Link][23]
- Purines, pyrimidines, and imidazoles. Part 60. Journal of the Chemical Society, Perkin Transactions 1. [Link][24]
- Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives. Journal of Chemical Sciences. [Link][14]
- A library of 3-aryl-4,5-dihydroisoxazole-5-carboxamides.
- 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions. ChemPlusChem. [Link][25]
- Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society. [Link][11]
- Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric.
- Catalysts for hydrogen
- Isoxazoline Toxicosis in Animals. MSD Veterinary Manual. [Link][2]
Sources
- 1. Asymmetric Synthesis of Functionalized 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazoline Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 4872-58-6 | FP119919 [biosynth.com]
- 6. A library of 3-aryl-4,5-dihydroisoxazole-5-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [cymitquimica.com]
- 8. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. primescholars.com [primescholars.com]
- 11. scielo.br [scielo.br]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Facile preparation of a highly functionalized tetrahydropyran by catalytic hydrogenation of an oxazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. clariant.com [clariant.com]
Application Notes & Protocols for the Functionalization of Carboxylic Acids
Introduction: The Central Role of the Carboxylic Acid Moiety
In the landscape of organic synthesis, particularly within drug development and materials science, the carboxylic acid stands as a cornerstone functional group. Its prevalence in natural and synthetic molecules, combined with its inherent reactivity, makes it an ideal handle for molecular elaboration.[1][2][3] The transformation of a carboxylic acid into other functional groups—amides, esters, and acid chlorides, among others—is a fundamental and frequently employed strategy. However, the direct reaction of a carboxylic acid with a nucleophile (like an amine or alcohol) is often inefficient due to a competing acid-base reaction, which deprotonates the nucleophile and forms a highly unreactive carboxylate anion.[4]
This guide provides a comprehensive overview of the principles and robust experimental procedures for the effective functionalization of carboxylic acids. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers to not only execute these protocols but also to troubleshoot and adapt them for novel applications.
Pillar 1: The Principle of Activation—Transforming a Poor Leaving Group into a Good One
The hydroxyl (-OH) group of a carboxylic acid is a poor leaving group. The core strategy for functionalization, therefore, hinges on its conversion into a more labile, or "activated," species.[5][6] This is typically achieved by reacting the carboxylic acid with an activating agent to form a highly reactive intermediate. This intermediate possesses a superior leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine, alcohol, or other nucleophile.
The choice of activating agent is critical and depends on factors such as the stability of the starting materials, the nucleophilicity of the coupling partner, and the desired reaction conditions.
Pillar 2: Amide Bond Formation—The Workhorse of Peptide and Medicinal Chemistry
The formation of an amide bond is arguably the most common functionalization of a carboxylic acid. Carbodiimides are the most popular class of coupling reagents for this transformation.[7][8] They facilitate the dehydration of the carboxylic acid and amine to form the amide bond.[8]
Mechanism of Action: EDC/NHS Chemistry
One of the most reliable and widely used methods involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with an additive like N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9][10][11]
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is unstable, particularly in aqueous solutions, and can rearrange to a stable N-acylurea byproduct, which is unreactive and can complicate purification.[12][13]
-
Stabilization: To mitigate this side reaction and improve efficiency, NHS is added. NHS rapidly intercepts the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[10][11][14][15] This semi-stable ester is less susceptible to hydrolysis and rearrangement, allowing for a cleaner and more efficient subsequent reaction with the amine.[11][15]
-
Coupling: The primary amine of the nucleophile attacks the carbonyl carbon of the NHS ester, displacing NHS and forming a stable amide bond.[15]
Comparative Data for Common Coupling Reagents
The choice of coupling reagent system can significantly affect reaction outcomes. Below is a comparison of commonly used systems for amide bond formation.
| Coupling Agent System | Typical Reaction Time | Typical Yield Range | Key Advantages & Disadvantages |
| EDC/NHS | 1 - 12 hours | 70 - 95% | Advantages: Water-soluble urea byproduct allows for easy workup and purification.[14] The two-step process minimizes side reactions.[10] Disadvantages: EDC is prone to hydrolysis.[10] |
| DCC/HOBt | 1 - 12 hours | 75 - 98% | Advantages: Highly efficient.[16] HOBt suppresses racemization.[14] Disadvantages: The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, requiring filtration for removal.[12][17] |
| HATU/DIPEA | 30 min - 4 hours | 85 - 99% | Advantages: Very rapid and highly efficient, even for sterically hindered substrates.[18] Low tendency for racemization.[18] Disadvantages: Higher cost compared to carbodiimides. |
| HBTU/DIPEA | 30 min - 4 hours | 80 - 98% | Advantages: Highly efficient with minimal racemization.[17] Cheaper than HATU.[18] Disadvantages: Byproducts can sometimes be difficult to remove. |
Detailed Protocol: General Amide Coupling using EDC/NHS
This protocol describes a general procedure for coupling a primary amine to a carboxylic acid in an organic solvent.
Materials and Reagents:
-
Carboxylic acid
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA, optional, if amine is a salt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DMF or DCM.
-
Rationale: Anhydrous conditions prevent the hydrolysis of EDC and the reactive intermediates.[10] DMF is a good solvent for a wide range of substrates.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Rationale: The activation reaction is exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.
-
-
Activation: Add EDC·HCl (1.2 eq) to the solution in one portion. Stir the mixture at 0 °C for 15-30 minutes.
-
Rationale: This allows for the formation of the active NHS ester before the addition of the amine.[14]
-
-
Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture. If the amine is provided as a hydrochloride or other salt, add DIPEA (1.5-2.0 eq) to neutralize it.
-
Rationale: The free base form of the amine is the active nucleophile.
-
-
Reaction: Allow the reaction to warm to room temperature and continue stirring for 2-12 hours.
-
Rationale: Most amide couplings proceed to completion at ambient temperature. The reaction time is substrate-dependent.
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up: a. Quench the reaction by adding water. b. If DCM was used, dilute with more DCM. If DMF was used, dilute with a solvent like ethyl acetate. c. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted NHS and acid), water, and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, recrystallization, or distillation as appropriate for the product's properties.[19]
Pillar 3: Esterification—Accessing another Key Functional Group
Esterification is another critical transformation of carboxylic acids. While classic Fischer esterification (acid-catalyzed reaction with an alcohol) is useful, it often requires harsh conditions (strong acid, heat) that are incompatible with sensitive substrates.[20]
The Steglich Esterification: A Mild and Versatile Alternative
The Steglich esterification, first described in 1978, is a mild and highly effective method that uses a carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[12][21] This method is particularly advantageous for acid-sensitive substrates or for coupling sterically hindered alcohols.[13][21]
Mechanism of Action:
-
Activation: Similar to amidation, DCC reacts with the carboxylic acid to form the reactive O-acylisourea intermediate.[13]
-
Acyl Transfer: DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea.[13] This forms a highly electrophilic N-acylpyridinium intermediate. This step is crucial as it outcompetes the undesired rearrangement of the O-acylisourea to the N-acylurea.[12][13]
-
Coupling: The alcohol then attacks the activated N-acylpyridinium intermediate to form the desired ester, regenerating the DMAP catalyst in the process.[21] The water generated during the reaction is scavenged by DCC, forming the insoluble byproduct dicyclohexylurea (DCU).[12]
Detailed Protocol: Steglich Esterification using DCC and DMAP
This protocol outlines a general procedure for the esterification of a carboxylic acid with an alcohol.
Materials and Reagents:
-
Carboxylic acid
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq), alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.
-
Rationale: The use of an aprotic solvent is essential for this reaction.[12]
-
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Rationale: DCC can cause an exothermic reaction upon addition. Cooling helps maintain control and is especially important for sensitive substrates.
-
-
DCC Addition: Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the cooled mixture.
-
Rationale: Dropwise addition helps to control the reaction rate. A white precipitate of dicyclohexylurea (DCU) will begin to form as the reaction proceeds.[12]
-
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: a. Once the reaction is complete, cool the mixture again to 0 °C to further precipitate the DCU. b. Remove the DCU precipitate by vacuum filtration, washing the filter cake with a small amount of cold DCM. c. Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (e.g., 0.5 M) to remove DMAP, saturated aqueous NaHCO₃ to remove any unreacted acid, and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude ester by flash column chromatography on silica gel.
Pillar 4: Product Characterization and Purity Assessment
Confirmation of successful functionalization is a critical final step. A combination of qualitative and quantitative analytical techniques should be employed.
Qualitative Tests for Unreacted Carboxylic Acid
Simple chemical tests can quickly indicate the presence or absence of the starting carboxylic acid.
-
Litmus Test: A solution of the crude product in a suitable solvent will turn moist blue litmus paper red if acidic starting material is present.[22][23][24]
-
Sodium Bicarbonate Test: Adding a saturated solution of sodium bicarbonate to the product will cause effervescence (release of CO₂ gas) if unreacted carboxylic acid is present. This test is useful for distinguishing carboxylic acids from phenols.[22][25]
Spectroscopic and Chromatographic Analysis
For definitive structural confirmation and purity analysis, the following methods are essential:
-
Thin Layer Chromatography (TLC): Used for reaction monitoring and initial purity assessment. The product should have a different Rf value than the starting materials.
-
Infrared (IR) Spectroscopy: Successful conversion will show the disappearance of the broad O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and the appearance of characteristic bands for the new functional group (e.g., N-H stretch for amides at ~3300 cm⁻¹, distinct C=O stretch for esters vs. amides).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the formation of the new C-N or C-O bond and the overall structure of the product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the final product.
Conclusion
The functionalization of carboxylic acids is a versatile and powerful tool in chemical synthesis. By understanding the underlying principles of activation and the specific mechanisms of key reactions like EDC/NHS amidation and Steglich esterification, researchers can confidently select and execute the appropriate protocol for their synthetic goals. The detailed procedures provided herein serve as a robust starting point, empowering scientists to achieve high yields and purity in their transformations. Meticulous execution, careful monitoring, and thorough characterization are the hallmarks of a successful and trustworthy experimental outcome.
References
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology.
- Steglich esterification. (n.d.). In Wikipedia.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Reagents Used in Peptide Synthesis Archives. (n.d.). AAPPTEC.
- Steglich Esterification. (n.d.). Organic Chemistry Portal.
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Spherotech.
- Steglich esterification. (n.d.). Grokipedia.
- The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. (2017). RSC Publishing.
- Carboxylic Acids as Directing Groups for C-H Bond Functionalization. (2016). ResearchGate.
- Carbodiimide – Knowledge and References. (n.d.). Taylor & Francis.
- Carboxylic acids as enabling directing groups in C−H activation and functionalization: A decade review. (2024). ResearchGate.
- Gas-phase reactivity of carboxylic acid functional groups with carbodiimides. (2012). PubMed - NIH.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2020). MDPI.
- Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. (2014). PubMed Central.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Metal-Catalyzed Decarboxylative C–H Functionalization. (2014). Chemical Reviews.
- Carbodiimide. (n.d.). In Wikipedia.
- Carboxylic Acids as Directing Groups for C-H Bond Functionalization. (2016). PubMed.
- Steglich Esterification. (n.d.). SynArchive.
- Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data.
- High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences.
- Oliver Hardick, Coupling Protocols. (n.d.). UCL.
- Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids. (2023). YouTube.
- 17.22: How Cells Activate Carboxylic Acids. (2014). Chemistry LibreTexts.
- Test for Carboxyl Group. (2020). BYJU'S.
- Carboxylic Acids to Alcohols, Part 6: In Situ Activation. (2019). YouTube.
- What is the best technique for amide purification? (2020). ResearchGate.
- Testing for Carboxyl Group Procedure, Observations and Results. (n.d.). Testbook.
- Detection of Carboxylic acid; Functional group detection. (2022). Chemistry Notes.
- Functional group detection. (n.d.). Shivaji College.
- How should I purify a complex, polar, amide reaction mixture? (2023). Biotage.
- Process for the purification of esters. (1985). Google Patents.
- Process for the purification of fatty acid amides. (1994). Google Patents.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). PMC.
- Test for Carboxyl Group - Explanation, Mechanism and FAQs. (n.d.). Vedantu.
- Common Mistakes with Carbonyls: Carboxylic Acids... Are Acids! (2011). Master Organic Chemistry.
Sources
- 1. The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01755C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Carboxylic Acids as Directing Groups for C-H Bond Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 17. peptide.com [peptide.com]
- 18. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 19. researchgate.net [researchgate.net]
- 20. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 21. grokipedia.com [grokipedia.com]
- 22. byjus.com [byjus.com]
- 23. chemistnotes.com [chemistnotes.com]
- 24. Test for Carboxyl Group - Explanation, Mechanism and FAQs [vedantu.com]
- 25. shivajicollege.ac.in [shivajicollege.ac.in]
Application Notes & Protocols: Leveraging 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic Acid and Related Scaffolds for Novel Enzyme Inhibitor Development
Abstract
The isoxazole ring system represents a cornerstone "privileged scaffold" in medicinal chemistry, integral to a multitude of pharmacologically active agents.[1][2][3] Its unique electronic and steric properties allow it to serve as a versatile building block in the design of potent and selective enzyme inhibitors targeting a wide range of diseases, from inflammation to cancer.[2][4] This guide provides an in-depth technical overview and practical protocols for researchers, scientists, and drug development professionals on the utilization of isoxazole-based compounds, using 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid as a central, illustrative model. We will explore the mechanistic principles of isoxazole-mediated enzyme inhibition, provide detailed protocols for synthesis and biochemical evaluation, and discuss the fundamentals of structure-activity relationship (SAR) optimization.
Part 1: The Isoxazole Scaffold in Enzyme Inhibition
Mechanistic Principles: Why Isoxazoles are Effective
The efficacy of the isoxazole moiety in enzyme inhibition stems from a combination of factors that facilitate strong and specific interactions within an enzyme's active site.[5][6]
-
Bioisosteric Replacement: The isoxazole ring is an excellent bioisostere for amide or ester groups. This allows it to mimic the geometry and electronic properties of natural substrates or cofactors, enabling it to fit into active sites designed to bind these functionalities.[7]
-
Hydrogen Bonding: The nitrogen and oxygen atoms within the isoxazole ring are effective hydrogen bond acceptors. This is crucial for anchoring the inhibitor to specific amino acid residues (e.g., serine, threonine, lysine) in the enzyme's binding pocket, contributing significantly to binding affinity.[8]
-
Dipolar and Aromatic Interactions: The heterocyclic ring possesses a distinct dipole moment and can engage in favorable π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the active site.
-
Structural Rigidity and Vectorial Orientation: The planar and rigid nature of the isoxazole ring helps to minimize the entropic penalty upon binding. It also provides a stable platform from which to project various substituents (like the phenyl and carboxylic acid groups in our model compound) into specific sub-pockets of the active site, allowing for fine-tuning of selectivity and potency.
The carboxylic acid group, as seen in this compound, often plays a critical role by forming strong salt bridges or hydrogen bonds with positively charged residues like arginine or lysine, or by coordinating with metal ions (e.g., zinc in metalloproteases).[5]
Visualization of a Hypothesized Binding Mode
The following diagram illustrates a conceptual model of how an isoxazole-based inhibitor might interact with key residues within a hypothetical enzyme active site.
Caption: Conceptual binding of an isoxazole inhibitor within an enzyme active site.
Part 2: Synthesis Protocol for a Model Isoxazole Carboxylic Acid
The most common and versatile method for synthesizing the 4,5-dihydroisoxazole (isoxazoline) ring system is the 1,3-dipolar cycloaddition reaction.[9][10] This reaction involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkene (the dipolarophile).
Synthesis Workflow Overview
This diagram outlines the key stages from starting materials to the final, purified product.
Caption: General workflow for synthesis and purification of the target compound.
Detailed Step-by-Step Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative procedure. All laboratory work should be conducted by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of Ethyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate
-
Reagents & Equipment:
-
Benzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Sodium carbonate (1.1 eq)
-
Ethyl acrylate (1.5 eq)
-
Chloramine-T trihydrate (or household bleach solution, ~8%) (1.2 eq)
-
Ethanol, Dichloromethane (DCM), Ethyl acetate, Hexane
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator, silica gel for chromatography.
-
-
Procedure: a. Aldoxime Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) in ethanol. In a separate flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.1 eq) in water. Add the aqueous solution to the ethanolic solution and stir at room temperature for 1-2 hours until TLC indicates consumption of the benzaldehyde. b. In-situ Cycloaddition: To the crude benzaldoxime mixture, add ethyl acrylate (1.5 eq).[11] Cool the flask in an ice bath. c. Slowly add Chloramine-T (or bleach solution) dropwise over 30-60 minutes, maintaining the temperature below 10°C. The oxidant converts the aldoxime in situ to the corresponding nitrile oxide, which is immediately trapped by the ethyl acrylate.[11] d. After the addition is complete, allow the reaction to warm to room temperature and stir overnight. e. Workup: Quench the reaction with a saturated solution of sodium thiosulfate. Remove the ethanol via rotary evaporation. Extract the aqueous residue three times with dichloromethane (DCM). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purification: Purify the crude ester by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexane) to yield the pure ethyl ester intermediate.
Step 2: Saponification to the Carboxylic Acid [12]
-
Reagents & Equipment:
-
Ethyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate (1.0 eq)
-
Lithium hydroxide (or NaOH) (2.0 eq)
-
Tetrahydrofuran (THF), Water, 1M Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure: a. Dissolve the purified ester in a mixture of THF and water (e.g., 3:1 ratio). b. Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed. c. Workup: Remove the THF via rotary evaporation. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by slowly adding 1M HCl. A white precipitate should form. d. Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield this compound.[13]
2.3. Characterization
-
¹H and ¹³C NMR: Confirm the chemical structure and purity.
-
Mass Spectrometry (MS): Verify the molecular weight of the final compound.
-
HPLC: Determine the final purity of the compound (ideally >95% for use in biological assays).
Part 3: Biochemical Evaluation Protocol
To determine the inhibitory potential of the synthesized compound, a robust enzymatic assay is required. Here, we describe a general protocol for assessing inhibition of a serine protease, a common target class for isoxazole-based inhibitors.
Assay Workflow for IC₅₀ Determination
Caption: Step-by-step workflow for determining an inhibitor's IC50 value.
Detailed Protocol: Serine Protease Inhibition Assay (e.g., Trypsin)
This protocol is a template and must be optimized for the specific enzyme and substrate being used.[14]
-
Materials & Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
-
Enzyme: Trypsin from bovine pancreas (e.g., 1 µM stock solution).
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or a fluorescent equivalent.[14][15]
-
Inhibitor: this compound dissolved in DMSO to make a 10 mM stock.
-
Control Inhibitor: A known trypsin inhibitor (e.g., PMSF, Aprotinin).
-
96-well microplate (clear for colorimetric, black for fluorescent assays).
-
Microplate reader.
-
-
Procedure: a. Inhibitor Dilution: Prepare a serial dilution series of the test compound in Assay Buffer. For an initial screen, a 10-point, 3-fold dilution starting from 100 µM is common. Remember to keep the final DMSO concentration constant across all wells (typically ≤1%). b. Plate Layout:
- Blank Wells: Assay Buffer + Substrate (no enzyme).
- 100% Activity Wells (Control): Assay Buffer + Enzyme + Substrate + DMSO (no inhibitor).
- Test Wells: Assay Buffer + Enzyme + Substrate + Inhibitor Dilutions. c. Assay Execution: i. To each well, add 50 µL of Assay Buffer. ii. Add 10 µL of the appropriate inhibitor dilution (or DMSO for control wells). iii. Add 20 µL of the enzyme solution to all wells except the blanks. iv. Mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[16] v. Initiate the reaction by adding 20 µL of the substrate solution to all wells. vi. Immediately place the plate in a microplate reader pre-heated to 37°C. d. Data Collection: Measure the absorbance (e.g., at 405 nm for BAPNA) or fluorescence kinetically over 15-30 minutes.
-
Data Analysis: a. For each well, determine the reaction rate (velocity) by calculating the slope of the linear portion of the absorbance/fluorescence vs. time curve. b. Subtract the average rate of the blank wells from all other wells. c. Calculate the Percent Inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100 d. Plot Percent Inhibition versus the logarithm of the inhibitor concentration. e. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism or R. The IC₅₀ is the concentration of inhibitor that produces 50% inhibition.
Part 4: Structure-Activity Relationship (SAR) Insights
Once an initial "hit" like this compound is identified, the next step is to synthesize and test analogs to understand the SAR. This process is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[8][17]
Data Summary Table: Example SAR Study
The following table presents hypothetical data for a series of analogs to illustrate how small structural changes can dramatically impact inhibitory activity.[17][18]
| Compound ID | R¹ Substituent (para-position on Phenyl Ring) | IC₅₀ (µM) vs. Target Enzyme | Notes |
| LEAD-001 | -H (Hydrogen) | 15.2 | Initial hit compound. |
| LEAD-002 | -Cl (Chloro) | 5.8 | Electron-withdrawing group improves potency.[17] |
| LEAD-003 | -OCH₃ (Methoxy) | 25.1 | Electron-donating group is detrimental to activity. |
| LEAD-004 | -CF₃ (Trifluoromethyl) | 0.9 | Strong electron-withdrawing group significantly enhances potency. |
| LEAD-005 | -OH (Hydroxy) | 12.5 | Polar group offers slight improvement, may add H-bonding. |
| LEAD-006 | -tBu (tert-Butyl) | > 100 | Large, bulky group likely causes steric clash in the binding pocket. |
Interpretation: The data suggests that the hydrophobic pocket accommodating the phenyl ring has a preference for electron-poor substituents, and that there are strict steric limitations. This insight guides the next round of inhibitor design, focusing on other electron-withdrawing groups or exploring different substitution patterns on the phenyl ring.
References
- Marcotte, D., Le, T. N., et al. (2011). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 54(15), 5460-5473.
- Kaur, R., Chaudhary, S., Kumar, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
- Alam, M. J., Al-Sehemi, A. G., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30161-30174.
- Kaur, R., Chaudhary, S., Kumar, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. ResearchGate.
- ResearchGate. Structure–activity relationship of isoxazole derivatives.
- Rost, A. M., & Williams, T. D. (2011). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2011(1), M723.
- Alam, M. J., Al-Sehemi, A. G., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.
- Kim, K., Park, J., et al. (2023). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Scientific Reports, 13(1), 16905.
- Organic Chemistry Portal. Isoxazole synthesis.
- Zhu, J., Wang, Q., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2568.
- Valasatava, A., Mak, C. M., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Metabolites, 11(6), 389.
- Li, Y., Zhu, H., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(14), 5364.
- Chiacchio, U., Rescifina, A., & Iannazzo, D. (2011). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Current Organic Chemistry, 15(3), 298-322.
- Hussain, R., Khan, Y., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1251347.
- Asare, J., Tsegaye, C. N., & Jackson, T. (2022). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Chemistry, 4(4), 1475-1485.
- Misiura, K., Szymanek, E., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Archivum Immunologiae et Therapiae Experimentalis, 66(5), 395-404.
- ResearchGate. Isoxazole derivatives showing anticancer activity (39–47).
- Trautschold, I., Werle, E., & Zickgraf-Rüdel, G. (1966). Quantitative determination of serine proteinase inhibitor activity using a radial diffusion assay. Fresenius' Zeitschrift für analytische Chemie, 221, 407-415.
- National Center for Biotechnology Information. Protease Assays - Assay Guidance Manual.
- Panova, E. I., Firsova, A. M., & Krylov, I. A. (2024). View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 125-135.
- Abbas, F. A., Al-amery, M. H. A., & Al-Majedy, Y. K. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmacy and Chemical Sciences, 3(3), 717-724.
- protocols.io. Enzymatic Assay of Trypsin Inhibition.
- Kotian, S. Y., Rao, J., Kumar, S., & Yelamaggad, C. V. (2015). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences, 127(6), 1033-1041.
- Carta, A., Sanna, P., et al. (2007). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Il Farmaco, 62(2), 123-133.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. soc.chim.it [soc.chim.it]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound | 4872-58-6 | FP119919 [biosynth.com]
- 14. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 15. Quantitative determination of serine proteinase inhibitor activity using a radial diffusion assay. | Semantic Scholar [semanticscholar.org]
- 16. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Techniques for Chiral Separation of 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic Acid Enantiomers
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective chiral separation of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid enantiomers. Given the critical role of enantiomeric purity in pharmaceutical applications, this guide details three primary methodologies: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and classical diastereomeric salt resolution. Each section offers not just step-by-step protocols but also delves into the underlying scientific principles and the rationale behind experimental choices. The objective is to equip scientists with the necessary knowledge to develop robust, efficient, and scalable methods for isolating the desired enantiomers of this important heterocyclic scaffold.
Introduction: The Imperative of Chiral Purity
The this compound core is a significant structural motif in medicinal chemistry. As with most chiral molecules, the individual enantiomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to isolate and analyze these enantiomers in their pure form is a regulatory and scientific necessity in the drug development pipeline.[1][2]
This application note addresses the challenge of separating the enantiomers of this specific carboxylic acid. While a universal, pre-validated method may not be publicly documented, this guide synthesizes established principles of chiral separation for acidic and heterocyclic compounds to provide a robust framework for method development. We will explore both modern chromatographic techniques and traditional resolution methods, offering a comparative analysis to suit needs ranging from analytical-scale purity checks to large-scale preparative separations.
Chromatographic Approaches: HPLC and SFC
Chromatographic methods, particularly HPLC and SFC, are the cornerstones of modern chiral separations due to their high efficiency, speed, and applicability to a wide range of molecules.[1][3] The direct separation of enantiomers is achieved using a chiral stationary phase (CSP), which forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[4]
Principle of Chiral Recognition on Stationary Phases
Successful chiral recognition relies on establishing at least three points of interaction between the analyte and the chiral selector on the CSP.[4] For an acidic compound like this compound, these interactions can include:
-
Ionic Bonding: The acidic carboxyl group can interact with basic sites on the CSP.
-
Hydrogen Bonding: The carboxyl group and the isoxazole ring can act as hydrogen bond donors or acceptors.
-
π-π Stacking: The phenyl ring provides a site for π-π interactions with aromatic moieties on the CSP.
-
Steric Interactions: The overall 3D shape of the molecule will lead to differential steric hindrance, which is fundamental to the separation.
Given these features, a method screening approach across several classes of CSPs is the most effective strategy.
Protocol 1: Chiral HPLC Method Development & Screening
High-Performance Liquid Chromatography is a highly versatile and widely accessible technique. For acidic analytes, anion-exchange and polysaccharide-based CSPs are excellent starting points.
Sources
Application Notes and Protocols for High-Throughput Screening of Dihydroisoxazole Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Screening of Dihydroisoxazole Libraries
The dihydroisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antibacterial and anti-inflammatory properties. The inherent structural features of this scaffold—a five-membered ring containing adjacent nitrogen and oxygen atoms—provide a three-dimensional architecture that can effectively interact with a variety of biological targets. High-throughput screening (HTS) of dihydroisoxazole derivative libraries offers a powerful and unbiased approach to systematically explore their therapeutic potential, identify novel hit compounds, and elucidate structure-activity relationships (SAR).
This guide provides a comprehensive framework for designing and executing HTS campaigns for dihydroisoxazole libraries. As a senior application scientist, the emphasis here is not merely on procedural steps but on the underlying scientific rationale and the establishment of robust, self-validating experimental systems. We will explore both cell-based and biochemical assays tailored to the known biological activities of dihydroisoxazoles, equipping researchers with the knowledge to navigate the complexities of HTS and accelerate the journey from library to lead.
Pillar 1: Foundational Principles of a Robust HTS Campaign
A successful HTS campaign is built on a foundation of meticulous planning and a deep understanding of the assay system. The primary goal is to create a screening funnel that efficiently and accurately identifies true hits while minimizing false positives and negatives.
The Imperative of Assay Quality: Beyond Signal-to-Background
While the signal-to-background (S/B) ratio offers a preliminary assessment of assay window, it is the Z'-factor that has become the gold standard for quantifying HTS assay quality.[1] The Z'-factor is a statistical parameter that incorporates both the dynamic range of the assay (the difference between positive and negative controls) and the data variability (standard deviations of the controls).[1]
A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS. An assay with a Z'-factor below 0.5 is generally considered unreliable for large-scale screening and necessitates further optimization.[2]
Navigating the Challenges of Heterocyclic Libraries
Screening heterocyclic compound libraries, such as those comprised of dihydroisoxazole derivatives, presents unique challenges. A primary concern is compound autofluorescence , which can interfere with fluorescence-based assays, leading to false-positive signals.[3][4] It is crucial to profile the intrinsic fluorescence of the library compounds at the excitation and emission wavelengths of the chosen assay. Red-shifting the spectral window of the assay can often mitigate this issue.[3][4]
Another challenge is the potential for non-specific activity, such as compound aggregation.[5] Counter-screens and orthogonal assays are therefore essential components of the hit validation process to eliminate compounds that interfere with the assay technology rather than modulating the biological target.[6][7]
Pillar 2: Application-Specific HTS Protocols for Dihydroisoxazole Libraries
Given the established antibacterial and anti-inflammatory potential of dihydroisoxazole derivatives, we present two detailed HTS protocols targeting these activities.
Application I: Antibacterial Drug Discovery - A Cell-Based Approach
Many dihydroisoxazole-containing compounds have been identified as potent antibacterial agents, some of which target the essential bacterial cell division protein FtsZ.[8] A whole-cell, growth-based assay is a robust and physiologically relevant primary screen to identify derivatives with antibacterial activity.
This protocol utilizes the metabolic indicator dye resazurin, which is reduced by viable, metabolically active cells to the highly fluorescent resorufin. A decrease in fluorescence indicates inhibition of bacterial growth.
Workflow Diagram:
Caption: Workflow for the fluorescence-based antibacterial HTS assay.
Detailed Protocol:
-
Compound Plating:
-
Using an automated liquid handler, dispense 100 nL of each dihydroisoxazole derivative from the library (typically at 10 mM in DMSO) into the wells of a black, clear-bottom 384-well microtiter plate.
-
Dispense DMSO only into the negative control wells and a known antibiotic (e.g., ciprofloxacin) into the positive control wells.
-
-
Bacterial Inoculation:
-
Prepare a culture of the target bacterium (e.g., Staphylococcus aureus) in the mid-logarithmic growth phase.
-
Dilute the bacterial culture in appropriate growth medium to a final concentration of ~5 x 10^5 CFU/mL.
-
Add 50 µL of the bacterial suspension to each well of the assay plate.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for a predetermined time (e.g., 4-6 hours) to allow for bacterial growth in the negative control wells.
-
-
Resazurin Addition and Signal Development:
-
Prepare a sterile solution of resazurin sodium salt in phosphate-buffered saline (PBS).
-
Add 10 µL of the resazurin solution to each well.
-
Incubate the plates for an additional 1-4 hours at 37°C to allow for the conversion of resazurin to resorufin.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 560 nm and 590 nm, respectively.
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Data Presentation:
| Parameter | Value | Reference |
| Plate Format | 384-well, black, clear-bottom | |
| Final Assay Volume | ~60 µL | |
| Compound Concentration | ~10-20 µM | |
| Bacterial Strain | Staphylococcus aureus (or other relevant strain) | |
| Detection Method | Fluorescence (Resazurin) | |
| Excitation/Emission | ~560 nm / ~590 nm | |
| Positive Control | Ciprofloxacin | |
| Negative Control | DMSO | |
| Acceptance Criteria | Z' > 0.5 | [1] |
Application II: Anti-Inflammatory Drug Discovery - A Biochemical Approach
Dihydroisoxazole derivatives have also been investigated for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[9] A biochemical assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of the target.
This protocol is based on the detection of Prostaglandin G2, an intermediate product generated by COX-2, using a specific fluorescent probe. A decrease in fluorescence indicates inhibition of COX-2 activity.
Workflow Diagram:
Caption: Workflow for the fluorometric COX-2 inhibition HTS assay.
Detailed Protocol:
-
Compound Plating:
-
Dispense 100 nL of each dihydroisoxazole derivative (10 mM in DMSO) into the wells of a 384-well plate.
-
Dispense DMSO for the negative control (100% enzyme activity) and a known COX-2 inhibitor (e.g., Celecoxib) for the positive control.
-
-
Enzyme and Reagent Addition:
-
Prepare a reaction master mix containing COX assay buffer, a COX fluorescent probe, cofactor, and human recombinant COX-2 enzyme.
-
Dispense 25 µL of the master mix into each well.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a solution of the substrate, arachidonic acid, in the assay buffer.
-
Using a multichannel pipette or automated dispenser, add 25 µL of the arachidonic acid solution to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a kinetic fluorescence plate reader and measure the increase in fluorescence (Excitation: 535 nm, Emission: 587 nm) over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature.
-
Calculate the rate of the reaction (the slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each test compound relative to the positive and negative controls.
-
Identify hit compounds that exhibit significant inhibition of COX-2 activity.
-
Data Presentation:
| Parameter | Value | Reference |
| Plate Format | 384-well, black | |
| Final Assay Volume | 50 µL | |
| Compound Concentration | ~10-20 µM | |
| Enzyme | Human Recombinant COX-2 | [10] |
| Detection Method | Fluorescence (Kinetic) | [10] |
| Excitation/Emission | 535 nm / 587 nm | [10] |
| Positive Control | Celecoxib | [10] |
| Negative Control | DMSO | |
| Acceptance Criteria | Z' > 0.5 | [1] |
Pillar 3: Hit Validation and Data Integrity
The primary HTS campaign is the first step in a multi-stage process. The identified "hits" must undergo a rigorous validation cascade to confirm their activity, elucidate their mechanism of action, and eliminate artifacts.
Hit Validation Workflow:
Caption: A typical workflow for hit validation following primary HTS.
Key Steps in Hit Validation:
-
Dose-Response Confirmation: Re-testing of primary hits at multiple concentrations to determine their potency (IC50 or EC50).
-
Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself.[7] For example, in a luciferase-based reporter assay, a counter-screen would directly test for inhibition of the luciferase enzyme.
-
Orthogonal Assays: Confirmation of hit activity in a secondary assay that has a different detection method or principle. This helps to eliminate artifacts specific to the primary assay format.[5]
-
Selectivity Assays: For anti-inflammatory screening, this would involve testing hits against the related COX-1 enzyme to determine selectivity. For antibacterial screening, cytotoxicity against a mammalian cell line is a critical selectivity assay.
-
Preliminary Structure-Activity Relationship (SAR) Analysis: Clustering of validated hits based on their chemical structures can provide early insights into the SAR and guide initial medicinal chemistry efforts.[5]
Conclusion: A Strategic Approach to Unlocking the Potential of Dihydroisoxazole Libraries
High-throughput screening of dihydroisoxazole derivative libraries is a powerful engine for drug discovery. However, success is not merely a matter of scale and speed; it is contingent upon a deep understanding of the scientific principles underpinning the chosen assays, a proactive approach to mitigating potential artifacts, and a rigorous, multi-faceted hit validation strategy. By embracing the principles of assay robustness, understanding the nuances of the chemical matter being screened, and implementing a logical and thorough follow-up cascade, researchers can confidently navigate the HTS process and unlock the full therapeutic potential of the dihydroisoxazole scaffold.
References
- Simeonov, A., et al. (2008). Fluorescence Spectroscopic Profiling of Compound Libraries. Journal of Medicinal Chemistry, 51(8), 2363-2371. [Link]
- Taos, T. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(1), 269. [Link]
- Visan, A. (2024). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visan, A. (2024). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Assay Genie.[Link]
- Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Semantic Scholar.[Link]
- Kumar, K. A., et al. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. Journal of Biochemical and Biophysical Methods, 87(2), 126-133. [Link]
- Hossain, R., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(21), 7248. [Link]
- Gorshkov, K., et al. (2011). HTS data analysis workflow. Practical implication of a workflow in HTS...
- Hansel, C. S., et al. (2020).
- Oslob, J. D., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1199-1210. [Link]
- chem IT Services. (n.d.).
- Kumar, K. A., et al. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders.
- An, W. F., & Tolliday, N. (2010). Cell-Based Assays for High-Throughput Screening. Semantic Scholar.[Link]
- Zang, R., et al. (2013). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 94(1), 21-38. [Link]
- Hartmann, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(14), e121. [Link]
- Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
- Ali, A. A.-M., et al. (2009). Design, synthesis and preliminary antiviral screening of new N-phenylpyrazole and dihydroisoxazole derivatives.
- Zang, R., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.[Link]
- Martínez-Poveda, B., et al. (2019). High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. Journal of Natural Products, 82(11), 3045-3054. [Link]
- Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix.[Link]
- Axxam. (n.d.). Challenges of HTS in early-stage drug discovery. Axxam.[Link]
- An, F., & Xie, X. (2016). High throughput screening of small molecule library: procedure, challenges and future. Cancer Growth and Metastasis, 9, 1-5. [Link]
- Wang, Y., et al. (2020). Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus. Bioorganic & Medicinal Chemistry, 28(23), 115729. [Link]
- Sharma, J., et al. (2014). In vitro pharmacological screening methods for anti-inflammatory agents.
- Lindsley, C. W., et al. (2005). A Library of 3-Aryl-4,5-dihydroisoxazole-5-carboxamides.
- Baggio, C., et al. (2015). High-Throughput Screening in the Discovery of Small-Molecule Inhibitors of Protein-Protein Interactions.
- Al-Masoudi, N. A., et al. (2021). New 3,5-disubstituted-4,5-dihydroisoxazole derivatives: Synthesis, antimicrobial, antioxidant and docking study against glucosamine-6-phosphate synthase.
- Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia.[Link]
- Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
- Eastwood, B. J., et al. (2013). Interference and Artifacts in High-content Screening. Assay Guidance Manual.[Link]
- Al-Ostath, A., et al. (2024). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.
- Synapse. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
- Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ.[Link]
- Kotian, S. Y., et al. (2015). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties.
- Paruch, K., et al. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Molecules, 28(21), 7248. [Link]
- Khan, I., et al. (2022). Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. Molecules, 27(23), 8565. [Link]
- Kumar, R., & Singh, R. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.
- Wagner, B. K., & Clemons, P. A. (2016). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(7), 815-824. [Link]
- Al-Majidi, S. M. R., et al. (2022).
- Fesatidou, M., et al. (2021). Heterocycle Compounds with Antimicrobial Activity.
- de Souza, M. V. N., et al. (2013). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules, 18(11), 13748-13761. [Link]
- Al-Amiery, A. A., et al. (2012). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)
- Kask, P., et al. (2002). New Fluorescence Techniques for High-Throughput Drug Discovery.
Sources
- 1. curiaglobal.com [curiaglobal.com]
- 2. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescence spectroscopic profiling of compound libraries. | Semantic Scholar [semanticscholar.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid (CAS 4872-58-6). This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important heterocyclic building block.[1][2] The content herein is structured to provide not just procedural steps, but the fundamental chemical reasoning behind them, enabling you to troubleshoot and optimize your synthesis with confidence.
The primary and most effective route to this molecule is the [3+2] cycloaddition (a 1,3-dipolar cycloaddition) between in situ generated benzonitrile oxide and an acrylic acid dipolarophile.[3][4] While robust, this reaction is sensitive to conditions that can lead to competing side reactions, primarily the dimerization of the highly reactive nitrile oxide intermediate.[5] This guide will address the common challenges encountered during this process.
Section 1: Reaction Overview and Key Mechanisms
The synthesis proceeds in two conceptual stages that occur concurrently in the reaction flask:
-
In Situ Generation of Benzonitrile Oxide: Benzonitrile oxide is too unstable for isolation and storage.[3] It is typically generated from benzohydroximoyl chloride via dehydrohalogenation with a mild, non-nucleophilic base such as triethylamine (Et₃N).
-
[3+2] Cycloaddition: The freshly generated benzonitrile oxide rapidly undergoes a cycloaddition reaction with acrylic acid. This reaction is highly regioselective, yielding the desired 5-carboxylic acid isomer due to the electronic effects of the carboxyl group on the alkene.[4]
A critical competing pathway is the dimerization of benzonitrile oxide to form a stable furoxan (3,6-diphenyl-1,2,5-oxadiazole 2-oxide), which is the most common cause of yield loss.[4]
Caption: Overall reaction pathway for the synthesis.
Section 2: Baseline Experimental Protocol
This protocol is a validated starting point for the synthesis. Troubleshooting should be performed relative to the outcomes of this procedure.
Materials:
-
Benzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Acrylic Acid
-
Triethylamine (Et₃N), distilled
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Diethyl ether
-
Hydrochloric acid (1M)
-
Sodium sulfate (anhydrous)
Part A: Preparation of Benzohydroximoyl Chloride (Caution: Perform in a well-ventilated fume hood.)
-
Dissolve benzaldoxime (1.0 eq) in anhydrous DMF.
-
Add N-Chlorosuccinimide (1.05 eq) portion-wise while maintaining the temperature below 40°C.
-
Stir the reaction mixture at room temperature for 1-2 hours until TLC indicates complete consumption of the starting aldoxime.
-
Pour the mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with water, brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield crude benzohydroximoyl chloride, which can often be used directly in the next step.
Part B: [3+2] Cycloaddition
-
Dissolve the crude benzohydroximoyl chloride (1.0 eq) and acrylic acid (1.5-2.0 eq) in dry toluene.
-
Cool the solution in an ice bath to 0-5°C.
-
Prepare a solution of triethylamine (1.1 eq) in dry toluene.
-
Add the triethylamine solution dropwise to the reaction mixture over 1-2 hours using a syringe pump or dropping funnel. Maintain the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC for the disappearance of the hydroximoyl chloride.
Part C: Workup and Purification
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Transfer the filtrate to a separatory funnel and wash with 1M HCl to remove any remaining triethylamine.
-
Extract the toluene layer with a saturated sodium bicarbonate solution. The product, being a carboxylic acid, will move to the aqueous layer.
-
Wash the basic aqueous layer with diethyl ether to remove the non-polar furoxan dimer impurity.
-
Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~2. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound.
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My final yield is very low (<40%). What are the primary causes and how can I fix this?
Answer: Low yield is the most frequent problem and is almost always linked to the dimerization of the benzonitrile oxide intermediate.[4][5]
-
Causality: Benzonitrile oxide is highly reactive. If its concentration becomes too high relative to the dipolarophile (acrylic acid), it will rapidly react with itself. The key to high yield is to generate the nitrile oxide slowly and ensure it encounters an acrylic acid molecule before another nitrile oxide molecule.
-
Troubleshooting Steps:
-
Slow Down the Base Addition: This is the most critical parameter. The in situ generation of the nitrile oxide must be slow. Replace manual addition of the triethylamine solution with a syringe pump set to add the solution over 2-4 hours. This keeps the instantaneous concentration of the nitrile oxide low.
-
Check Stoichiometry: Use a larger excess of the dipolarophile. Increase the amount of acrylic acid from 1.5 eq to 2.5 or even 3.0 eq. This statistically favors the desired cycloaddition.
-
Maintain Low Temperature: Perform the triethylamine addition and the initial hours of the reaction at 0-5°C. Lower temperatures disfavor the dimerization reaction rate more than the desired cycloaddition rate.
-
Ensure Anhydrous Conditions: Water can react with the starting hydroximoyl chloride and the nitrile oxide intermediate. Ensure all solvents and glassware are thoroughly dried.
-
Q2: My NMR spectrum shows my product is impure. I see a major by-product that is difficult to remove.
Answer: This impurity is very likely the furoxan dimer (3,6-diphenyl-1,2,5-oxadiazole 2-oxide).
-
Causality: As explained in Q1, this arises from the self-condensation of two benzonitrile oxide molecules. It is a neutral, non-polar molecule, which makes its separation from your acidic product achievable but requires the correct strategy.
-
Troubleshooting Steps:
-
Prevention (See Q1): The best strategy is to prevent its formation in the first place by optimizing the reaction conditions.
-
Purification Strategy - Acid/Base Extraction: The most effective way to remove the furoxan dimer is during the workup. Your product is a carboxylic acid, while the dimer is neutral.
-
After the initial reaction, extract the organic layer (toluene) with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃).
-
Your desired product will be deprotonated and move into the aqueous layer as a carboxylate salt.
-
The neutral furoxan dimer will remain in the organic layer.
-
Discard the organic layer containing the impurity. You can then re-acidify the aqueous layer to precipitate your pure product as described in the protocol. This single step should remove the vast majority of the dimer.
-
-
Q3: How can I be certain I have formed the correct 5-carboxylic acid regioisomer and not the 4-carboxylic acid isomer?
Answer: The regiochemistry of this reaction is strongly controlled by frontier molecular orbital (FMO) theory, and the 5-substituted product is heavily favored when using electron-deficient alkenes like acrylic acid.[4] However, confirmation is essential.
-
Causality: The reaction proceeds via the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole (nitrile oxide) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (acrylic acid). This interaction favors the orbital overlap that leads to the 5-carboxy-2-isoxazoline.
-
Confirmation via ¹H NMR Spectroscopy: The splitting pattern of the protons on the isoxazoline ring is definitive.
-
H-5 (Proton on the carbon with the COOH group): This proton is coupled to the two diastereotopic protons at C-4. It will appear as a doublet of doublets (dd).
-
H-4 (Methylene protons): These two protons are coupled to each other (geminal coupling) and to the H-5 proton (vicinal coupling). They will also appear as two distinct doublet of doublets.
-
The presence of this characteristic three-proton spin system confirms the 5-carboxylic acid structure. The 4-carboxylic acid isomer would show a much different and simpler pattern.
-
Q4: My reaction seems to stall and never reaches completion. What could be wrong?
Answer: A stalled reaction typically points to an issue with the starting materials or the generation of the nitrile oxide.
-
Causality: The dehydrochlorination step is failing, meaning the active 1,3-dipole is not being formed.
-
Troubleshooting Steps:
-
Check the Base: Triethylamine can degrade over time or absorb water. Use freshly distilled triethylamine from a reliable source.
-
Verify the Precursor: Ensure your benzohydroximoyl chloride precursor was successfully synthesized. If it is old or was improperly stored, it may have degraded. It is often best to prepare it fresh and use it immediately.
-
Solvent Purity: Ensure your reaction solvent (e.g., toluene) is anhydrous.
-
Caption: A logical workflow for troubleshooting common synthesis issues.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use a different method to generate the nitrile oxide? A: Yes. A common alternative is the oxidation of benzaldoxime using an oxidant like Chloramine-T or sodium hypochlorite (bleach).[6] The dehydrohalogenation of the hydroximoyl chloride is often preferred in laboratory settings for its reliability and cleaner reaction profile.
Q: Is it better to use methyl acrylate and then hydrolyze the ester? A: This is a very effective alternative strategy.[4][7] Using methyl acrylate can sometimes lead to a cleaner cycloaddition with fewer side products related to the free carboxylic acid. The resulting methyl ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step (e.g., using LiOH in a THF/water mixture). This adds a step to the synthesis but can improve the overall yield and purity if the direct reaction with acrylic acid proves problematic.
Q: What are the recommended storage conditions for the final product? A: this compound is a stable crystalline solid. It should be stored in a well-sealed container at 2-8°C to prevent any long-term degradation.[1]
Section 5: Summary of Key Optimization Parameters
| Parameter | Standard Condition | Optimized Condition for Higher Yield | Rationale |
| Base Addition | Manual dropwise | Syringe pump over 2-4 hours | Minimizes instantaneous concentration of nitrile oxide, suppressing dimerization.[4] |
| Temperature | 0°C to Room Temp | Maintain 0-5°C during addition | Slows the rate of the competing dimerization reaction. |
| Dipolarophile Stoich. | 1.5 eq Acrylic Acid | 2.5 - 3.0 eq Acrylic Acid | Increases the probability of the nitrile oxide reacting with the desired partner. |
| Workup | Direct Crystallization | Acid-Base Aqueous Extraction | Effectively removes the main neutral impurity (furoxan dimer). |
References
- Gompper, R. (1964). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 8(10), 753-765.
- Vieira, A. S. et al. (2009). 1,3-Dipolar Cycloaddition Reaction Applied to Synthesis of New Unsymmetric Liquid Crystal Compounds-Based Isoxazole. Journal of the Brazilian Chemical Society.
- Jasiński, R. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 26(16), 4993.
- Martínez-Gualda, M. et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(3), 1547-1554.
- Lau, J. L. et al. (2018). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 57(21), 13388-13398.
- Bentabed-Ababsa, G. et al. (2018). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules, 23(10), 2465.
- Panova, E. et al. (2023). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 9(2), 101-110.
- Jasiński, R. (2019). 1,3-Dipolar cycloaddition reaction of nitrile oxides. ResearchGate.
- Abbas, A. F. et al. (2014). Synthesis, characterization and computational study of some new 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivatives from chalcones. International Journal of Pharmacy and Chemical Sciences, 4(3), 717-724.
- Kotian, S. Y. et al. (2013). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences, 125(5), 1029-1035.
- Wang, L. et al. (2017). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Journal of the Serbian Chemical Society, 82(1), 1-12.
Sources
- 1. This compound | 4872-58-6 | FP119919 [biosynth.com]
- 2. This compound [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology [rrpharmacology.ru]
Technical Support Center: Optimization of Reaction Conditions for 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic Acid Yield
Welcome to the technical support center for the synthesis and optimization of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during its synthesis. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reaction yield and purity.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
A1: There are two primary and effective synthetic routes for the preparation of this compound:
-
1,3-Dipolar Cycloaddition: This is a highly efficient method involving the in situ generation of benzonitrile oxide from benzaldoxime, which then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile such as acrylic acid or its esters.[1] This method is often preferred for its high regioselectivity.
-
Cyclization of a Chalcone Precursor: This route involves the reaction of a chalcone (an α,β-unsaturated ketone) with hydroxylamine hydrochloride.[2] The chalcone precursor can be synthesized from benzaldehyde and a suitable ketone.
Q2: What is the reaction mechanism for the 1,3-dipolar cycloaddition route?
A2: The reaction proceeds via the following key steps:
-
Oxime Formation: Benzaldehyde reacts with hydroxylamine to form benzaldoxime.
-
Nitrile Oxide Generation: The benzaldoxime is then oxidized in situ to generate the highly reactive benzonitrile oxide intermediate. Common oxidizing agents include N-chlorosuccinimide (NCS) or chloramine-T.
-
Cycloaddition: The benzonitrile oxide (the 1,3-dipole) reacts with an alkene (the dipolarophile), such as acrylic acid, in a concerted [3+2] cycloaddition to form the 4,5-dihydroisoxazole ring.
Below is a diagram illustrating the general workflow for the 1,3-dipolar cycloaddition synthesis.
Caption: General workflow for the synthesis of this compound via 1,3-dipolar cycloaddition.
Q3: How critical is the choice of solvent for this reaction?
A3: The choice of solvent is critical as it can significantly influence the reaction rate and yield. For 1,3-dipolar cycloaddition reactions, polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are often employed. In some cases, greener solvents or even solvent-free conditions using ball-milling have been explored for similar isoxazole syntheses.[3] For the chalcone route, ethanol is a commonly used solvent.[2]
Q4: What are the expected spectroscopic signatures for this compound?
A4: The following are key spectroscopic features to confirm the structure of the product:
-
¹H NMR: Expect signals for the phenyl protons, and characteristic signals for the protons on the dihydroisoxazole ring. The carboxylic acid proton will appear as a broad singlet, typically downfield (around 12 ppm), though its position is concentration and solvent-dependent.[4]
-
¹³C NMR: The carboxyl carbon typically appears in the range of 165-185 ppm.[4] You will also observe signals for the phenyl carbons and the carbons of the dihydroisoxazole ring.
-
FT-IR: Look for a very broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (around 1710-1760 cm⁻¹), and a C=N stretch from the isoxazoline ring (around 1614-1625 cm⁻¹).[2][4]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Nitrile Oxide Generation: The oxidizing agent may be old or inactive. The reaction temperature for nitrile oxide formation might be too low. 2. Decomposition of Nitrile Oxide: Nitrile oxides can dimerize to form furoxans, especially at higher concentrations or temperatures.[5] 3. Poor Reactivity of Dipolarophile: The acrylic acid or its ester may be of poor quality or the reaction conditions are not optimal for the cycloaddition. 4. In the Chalcone Route: The chalcone precursor may not have formed efficiently, or the cyclization with hydroxylamine is incomplete. | 1. Use a fresh batch of oxidizing agent. Consider a more reactive one if necessary. Gradually increase the reaction temperature for the oxidation step while monitoring the reaction by TLC. 2. Generate the nitrile oxide in situ and ensure the dipolarophile is present in the reaction mixture to trap it as it forms. Avoid high temperatures during the cycloaddition step. 3. Use freshly distilled acrylic acid or a high-purity ester. Consider using a catalyst such as p-TsOH to promote the cycloaddition.[6] 4. Purify the chalcone intermediate before proceeding to the cyclization step. Ensure the correct stoichiometry of hydroxylamine hydrochloride and a suitable base are used. |
| Formation of Significant Impurities | 1. Furoxan Dimerization: As mentioned, this is a common side reaction of nitrile oxides.[5] 2. Polymerization of Acrylic Acid: Acrylic acid can polymerize, especially at elevated temperatures. 3. Incomplete Hydrolysis (if using an ester): If starting with an acrylic ester, the final hydrolysis step to the carboxylic acid may be incomplete. | 1. Maintain a low concentration of the nitrile oxide by slow addition of the oxidizing agent or by performing the reaction at a lower temperature. 2. Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture. 3. Increase the reaction time or the amount of base used for the hydrolysis step. Monitor the reaction by TLC until the starting ester is fully consumed. |
| Difficulty in Product Isolation/Purification | 1. Product is too soluble in the recrystallization solvent. 2. Oily product obtained instead of a solid. | 1. Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[7] Common solvents for recrystallizing carboxylic acids include water, ethanol-water mixtures, or ethyl acetate-hexane mixtures.[8][9] 2. The product may be impure. Try to purify a small amount by column chromatography to obtain a seed crystal. Use the seed crystal to induce crystallization in the bulk of the oily product. Ensure all solvent from the reaction work-up has been thoroughly removed. |
Below is a troubleshooting workflow diagram to help diagnose and resolve common issues.
Caption: A decision-making workflow for troubleshooting common issues in the synthesis of this compound.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition
This protocol is adapted from general procedures for the synthesis of similar isoxazoline derivatives.[1]
Materials:
-
Benzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
N-Chlorosuccinimide (NCS)
-
Acrylic acid
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate
-
1M Hydrochloric acid
Procedure:
-
Synthesis of Benzaldoxime:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium bicarbonate (1.1 equivalents) in water.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the ethanol under reduced pressure. Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield benzaldoxime.
-
-
1,3-Dipolar Cycloaddition:
-
Dissolve benzaldoxime (1 equivalent) and acrylic acid (1.2 equivalents) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NCS (1.1 equivalents) in DCM to the reaction mixture over 30 minutes.
-
After the addition of NCS, add triethylamine (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.[8][9]
-
Dissolve the crude solid in a minimal amount of the hot solvent mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Protocol 2: Synthesis via Chalcone Cyclization
This protocol is based on general procedures for the synthesis of isoxazolines from chalcones.[2]
Materials:
-
Benzaldehyde
-
Acetophenone
-
Sodium hydroxide
-
Ethanol
-
Hydroxylamine hydrochloride
-
Glacial acetic acid
Procedure:
-
Synthesis of Chalcone (1,3-diphenylprop-2-en-1-one):
-
Dissolve benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol in a flask.
-
Slowly add an aqueous solution of sodium hydroxide while stirring.
-
Continue stirring at room temperature for 2-3 hours. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Dry the chalcone product.
-
-
Cyclization to form 3,5-diphenyl-4,5-dihydroisoxazole:
-
To a stirred solution of the chalcone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (2 equivalents) and glacial acetic acid (2.5 ml per 10 ml of ethanol).[2]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
The residue can be recrystallized from ethanol to afford the pure 3,5-diphenyl-4,5-dihydroisoxazole. Note: This procedure yields a 3,5-diphenyl substituted isoxazoline. To obtain the desired 5-carboxylic acid, a different starting ketone would be required in the chalcone synthesis step to introduce the carboxyl group, which adds complexity to this route.
-
IV. Data Summary
The following table summarizes the impact of various reaction parameters on the yield of isoxazoline synthesis, based on literature for analogous reactions.
| Parameter | Condition | Effect on Yield | Rationale | Reference |
| Catalyst | p-TsOH (in 1,3-dipolar cycloaddition) | Can significantly improve yield. | Acid catalysis can facilitate the formation of the nitrile oxide and promote the cycloaddition. | [6] |
| Modified CaO (in chalcone cyclization) | High yields (up to 88.2%) reported for a similar isoxazoline. | Provides a solid base catalyst that can be easily removed from the reaction mixture. | [10] | |
| Solvent | Aprotic solvents (e.g., DCM, THF) for 1,3-dipolar cycloaddition | Generally good yields. | Solubilizes the reactants and intermediates without interfering with the reaction mechanism. | [11] |
| Ethanol for chalcone cyclization | Good yields. | A common and effective solvent for this type of condensation and cyclization reaction. | [2] | |
| Temperature | 0 °C to room temperature for 1,3-dipolar cycloaddition | Optimal for minimizing side reactions. | Higher temperatures can lead to the dimerization of the nitrile oxide intermediate, reducing the yield of the desired product. | [5] |
| Reflux for chalcone cyclization | Drives the reaction to completion. | The higher temperature provides the necessary activation energy for the cyclization reaction. | [2] |
V. References
-
Modified CaO Catalyzed Heterogeneous Synthesis of 3,5-diphenyl-4,5-dihydroisoxazole. (2025). ResearchGate. [Link]
-
Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides. DOI. [Link]
-
3-Phenylisoxazole-5-carboxylic Acid. PubChem. [Link]
-
SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. IJPCBS. [Link]
-
Purifying Compounds by Recrystallization. Semantic Scholar. [Link]
-
Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. PMC. [Link]
-
Synthesis of 2-isoxazolines. Organic Chemistry Portal. [Link]
-
A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. [Link]
-
Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. [Link]
-
Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. ResearchGate. [Link]
-
Electrochemical Synthesis of Isoxazolines: Method and Mechanism. PMC. [Link]
-
Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Omega. [Link]
-
Electrochemical Synthesis of Isoxazolines: Method and Mechanism. ChemRxiv. [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC. [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Oxides to 1-Phenylsulfonyl-1,3-butadienes: Synthesis of 3-(4,5-Dihydroisoxazol-5-yl)pyrroles. ResearchGate. [Link]
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-. SpectraBase. [Link]
-
Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. [Link]
-
FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. PubMed. [Link]
-
Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. PMC. [Link]
-
Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]
-
Purification of aromatic polycarboxylic acids by recrystallization. Google Patents.
-
Recrystallization of Benzoic Acid. Thornwood High School. [Link]
-
5-Methyl-3-phenylisoxazole-4-carboxylic acid. PMC. [Link]
-
Preparation of 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid derivatives, used as intermediates, by catalytic cyclization of N-benzoyl-aminoalkene compound. Google Patents.
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purifying Compounds by Recrystallization | Semantic Scholar [semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
side products in the 1,3-dipolar cycloaddition synthesis of dihydroisoxazoles
Technical Support Center: Dihydroisoxazole Synthesis
Welcome to the technical support center for the 1,3-dipolar cycloaddition synthesis of dihydroisoxazoles (isoxazolidines). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this powerful heterocyclic synthesis. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, providing you with the insights needed to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section addresses specific problems you may encounter during the synthesis of dihydroisoxazoles via nitrone-alkene cycloaddition. Each entry details the potential cause and provides actionable, field-proven solutions.
Q1: My reaction is producing a mixture of regioisomers (e.g., 4- and 5-substituted dihydroisoxazoles). How can I improve the regioselectivity?
Root Cause Analysis: The formation of regioisomers is a common challenge governed by the electronic properties of the nitrone (the 1,3-dipole) and the alkene (the dipolarophile). The outcome is dictated by the dominant frontier molecular orbital (FMO) interactions.[1][2]
-
Interaction A (LUMOnitrone-HOMOalkene): This interaction is dominant when using electron-rich alkenes (e.g., vinyl ethers, simple alkyl alkenes). It typically favors the formation of 5-substituted dihydroisoxazoles.[1] The largest coefficient in the nitrone's LUMO is on the carbon atom, which preferentially bonds with the most nucleophilic carbon of the alkene.
-
Interaction B (HOMOnitrone-LUMOalkene): This interaction governs the reaction with electron-deficient alkenes (e.g., acrylates, nitroolefins). It generally leads to the formation of 4-substituted dihydroisoxazoles.[1][2]
If you are observing a mixture, it indicates that the energy gap for both orbital interactions is similar, leading to competing reaction pathways.
Troubleshooting & Optimization Protocol:
-
Modify the Dipolarophile: The most direct approach is to alter the electronic nature of the alkene. If your synthesis allows, introducing a stronger electron-withdrawing or electron-donating group can decisively favor one FMO interaction over the other.
-
Solvent Screening: The polarity of the solvent can influence the energy levels of the FMOs. Conduct a solvent screening study to identify a medium that enhances the desired interaction.
-
Lewis Acid Catalysis: The use of a Lewis acid can dramatically alter regioselectivity. The Lewis acid coordinates to the nitrone or the dipolarophile, lowering the energy of the LUMO and potentially switching the dominant FMO interaction. Common Lewis acids for this purpose include Mg(ClO₄)₂, Zn(OTf)₂, and Sc(OTf)₃.
Protocol: Optimizing Regioselectivity via Lewis Acid Screening
-
Setup: Prepare identical reactions in parallel in oven-dried vials under an inert atmosphere (N₂ or Ar).
-
Reagents: To each vial, add your dipolarophile (1.0 equiv) and a chosen anhydrous solvent (e.g., DCM, Toluene, or MeCN).
-
Catalyst Addition: Add a different Lewis acid catalyst (5-10 mol%) to each vial. Include a catalyst-free control reaction.
-
Nitrone Addition: Slowly add a solution of the nitrone (1.2 equiv) in the same solvent to each vial at the desired reaction temperature (start at room temperature).
-
Monitoring: Stir the reactions and monitor by TLC or ¹H NMR analysis of aliquots at regular intervals (e.g., 1, 4, 12, and 24 hours).
-
Analysis: Upon completion, quench the reactions appropriately (e.g., with saturated NaHCO₃ solution). Extract the organic components, dry, and concentrate. Determine the regioisomeric ratio in the crude product using ¹H NMR spectroscopy.
Table 1: Effect of Reaction Parameters on Regioselectivity
| Parameter | Variation | Expected Impact on Regioselectivity | Rationale |
| Dipolarophile | Electron-Donating Group (EDG) | Favors 5-substitution[1] | Raises HOMOalkene, promoting LUMOnitrone control. |
| Electron-Withdrawing Group (EWG) | Favors 4-substitution[1] | Lowers LUMOalkene, promoting HOMOnitrone control. | |
| Solvent | Non-polar to Polar | Varies; must be determined empirically. | Alters relative energies of FMOs and transition states. |
| Catalyst | Lewis Acid | Can enhance or reverse selectivity. | Coordinates to reactants, lowering LUMO energy and altering orbital coefficients. |
| Temperature | Lower to Higher | May decrease selectivity. | Higher temperatures can overcome the small energy difference between competing transition states. Reversibility at high temperatures may favor the thermodynamic product.[3] |
Caption: A logical workflow for troubleshooting side products.
References
- Padwa, A., Fisera, L., Koehler, K. F., Rodriguez, A., & Wong, G. S. K. (n.d.). Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles.
- Singh, G., Ishar, M. P. S., Girdhar, N. K., & Singh, L. (n.d.). Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles.
- Grigor'ev, I. A. (2007). Nitrones: Novel Strategies in Synthesis. In Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis: Novel Strategies in Synthesis (2nd ed.). John Wiley & Sons. [Link]
- MDPI. (n.d.).
- MDPI. (n.d.). Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. [Link]
- Wikipedia. (n.d.). Nitrone. [Link]
- Wikipedia. (n.d.). Nitrone-olefin (3+2) cycloaddition. [Link]
- Royal Society of Chemistry. (n.d.).
- PubMed Central. (n.d.). Controlling Selectivity for Cycloadditions of Nitrones and Alkenes Tethered by Benzimidazoles: Combining Experiment and Theory. [Link]
- Confalone, P. N., & Huie, E. M. (1988). The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. Organic Reactions. [Link]
- MDPI. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. [Link]
- ResearchGate. (n.d.). Synthesis and Transformations of Nitrones for Organic Synthesis. [Link]
- Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]
- Organic Chemistry Portal. (n.d.). Nitrone synthesis by C-N-Coupling. [Link]
- ResearchGate. (n.d.). Cycloadditions: An alternative to forbidden [4π + 4π] processes.
- Royal Society of Chemistry. (n.d.). 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. [Link]
- Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrone. [Link]
- MDPI. (n.d.). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. [Link]
Sources
- 1. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Intramolecular cycloaddition of nitrones in total synthesis of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00062E [pubs.rsc.org]
- 3. Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines | MDPI [mdpi.com]
Technical Support Center: Purification of Crude 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic acid
Welcome to the technical support center for the purification of crude 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for common challenges encountered during the purification of this heterocyclic carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via 1,3-dipolar cycloaddition?
A1: The impurity profile largely depends on the specific reactants and conditions used. However, common impurities to anticipate from a 1,3-dipolar cycloaddition synthesis include unreacted starting materials such as the alkene and the nitrile oxide precursor (e.g., an aldoxime or hydroxamoyl chloride), byproducts from the in-situ generation of the nitrile oxide, and stereoisomers of the desired product.[1][2]
Q2: How do I select the best primary purification technique for my crude product?
A2: The choice of purification technique is contingent on the physical state of your crude product and the nature of the impurities. For solid products, recrystallization is often a good first choice due to its simplicity and potential for high purity.[3][4] If your crude product is an oil or contains impurities with very different acid-base properties, an acid-base extraction is highly effective for isolating the carboxylic acid.[5][6][7] For complex mixtures with impurities of similar polarity to the product, column chromatography is the most powerful technique.[4][8]
Q3: My compound streaks significantly on a silica gel TLC plate. What is the cause and how can I fix it?
A3: Streaking of carboxylic acids on silica gel is a frequent issue. It is caused by the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel stationary phase.[3][4] This can lead to a mixture of protonated and deprotonated forms of your compound, resulting in tailing or streaking. To mitigate this, you can add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This ensures the carboxylic acid remains fully protonated and migrates as a more compact spot.[3][4]
Q4: My purified product is an oil or a sticky gum instead of the expected solid. What should I do?
A4: The "oiling out" of a product can be due to several factors, including the presence of residual solvent or impurities that depress the melting point. First, ensure all solvent is removed under high vacuum. If the product is still an oil, it may be necessary to attempt purification by a different method, such as column chromatography, to remove the impurities.[8] Sometimes, inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can be effective.[8]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.
Acid-Base Extraction Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low recovery of product after re-acidification. | Incomplete extraction into the basic aqueous layer. Incomplete precipitation upon acidification. The product may be more soluble in the acidic aqueous solution than anticipated. | Perform multiple extractions (2-3 times) with the basic solution to ensure complete transfer of the carboxylate salt.[3] Cool the combined aqueous extracts in an ice bath before and during acidification to decrease the solubility of the carboxylic acid.[3][9] Ensure the solution is sufficiently acidic by checking with pH paper. If precipitation is still poor, extract the acidified aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[9] |
| An emulsion forms at the interface of the organic and aqueous layers. | Vigorous shaking of the separatory funnel. Presence of surfactant-like impurities. | Gently invert the separatory funnel multiple times instead of vigorous shaking.[3][8] To break the emulsion, add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the polarity of the aqueous phase.[8] |
| The product precipitates as a fine, difficult-to-filter solid. | The rate of precipitation is too rapid. | Add the acid dropwise and with stirring to the cooled aqueous solution to encourage the formation of larger crystals. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable for your compound. | Test the solubility of your compound in a range of solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot.[8] |
| The compound "oils out" instead of crystallizing upon cooling. | The solution is supersaturated, or it is being cooled too quickly. The presence of impurities is inhibiting crystallization. | Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool slowly. Scratch the inside of the flask with a glass rod at the meniscus to provide nucleation sites. Add a seed crystal of the pure compound.[8] If impurities are suspected, pre-purify the crude material using another technique like acid-base extraction or a quick silica gel plug filtration.[8] |
| Crystals form on the filter paper during hot filtration. | Premature crystallization due to cooling of the filtration apparatus. | Preheat the filtration funnel and filter paper with hot solvent before filtering your solution.[3] |
| Low recovery of crystalline material. | Too much solvent was used for recrystallization. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8] Cool the flask in an ice bath or refrigerator to maximize crystal formation.[8] |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from an impurity. | The chosen eluent system does not have the right polarity. The column was overloaded. | Systematically vary the ratio of the solvents in your eluent system based on TLC analysis. If this is not effective, try a different solvent system with different selectivity (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol).[8] The amount of crude material should typically be 1-5% of the mass of the stationary phase.[8] |
| The compound is not eluting from the column. | The eluent is not polar enough. The compound is irreversibly adsorbing to or decomposing on the silica gel. | Drastically increase the polarity of the mobile phase. A gradient elution from a non-polar to a highly polar solvent system can be effective.[8] Before running a column, spot the compound on a TLC plate and let it sit for an hour, then elute to check for degradation. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or reversed-phase chromatography.[8] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.[3]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask.[3]
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.[3]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise with stirring until the solution is acidic (check with litmus or pH paper). The this compound should precipitate out.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold water and dry it thoroughly. If the product does not precipitate, it can be extracted back into an organic solvent, dried over a drying agent (e.g., anhydrous MgSO₄), filtered, and the solvent evaporated.[9]
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying solid crude this compound.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. This can be determined by small-scale solubility tests.[8]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them thoroughly.
Protocol 3: Purification by Column Chromatography
This protocol is for separating the target compound from impurities with similar polarities.
-
TLC Analysis: First, analyze the crude mixture by TLC to determine a suitable solvent system that gives good separation and an Rf value for the desired compound of approximately 0.2-0.4. Remember to add 0.5-1% acetic or formic acid to the eluent.[3][4]
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the top of the column.[4]
-
Elution: Begin eluting with the solvent system determined by TLC. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).[4][8]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Workflows
Caption: Decision tree for selecting a purification method.
Caption: Workflow for purification by acid-base extraction.
References
- University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
- Wikipedia. (2023). Acid–base extraction.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Li, J., et al. (2017). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 22(9), 1436.
- Patel, K., et al. (2012). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Journal of the Indian Chemical Society, 89(4), 549-552.
- Singh, S., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of Isoxazoline Derivatives. International Journal of Pharmaceutical Sciences and Medicine, 2(6), 1-10.
- Li, J., et al. (2017). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 22(9), 1436.
- Silver, J. (2013). How can I purify carboxylic acid? ResearchGate.
- Wikipedia. (2023). 1,3-Dipolar cycloaddition.
- Martinez, A., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 11(61), 38661-38668.
Sources
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vernier.com [vernier.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
Welcome to the technical support guide for 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in various solvents and experimental conditions. Ensuring the chemical integrity of your molecule is paramount for reproducible and reliable results. This guide offers troubleshooting solutions, answers to frequently asked questions, and detailed protocols to help you navigate potential stability challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable recommendations.
| Problem | Potential Cause(s) | Recommended Action |
| Unexpected precipitation of the compound from a stock solution. | The compound's solubility limit may have been exceeded, or the solvent may have absorbed atmospheric water, reducing solubility. Temperature fluctuations during storage can also be a factor. | Gently warm the solution (e.g., to 37°C) and vortex or sonicate to attempt redissolution. Ensure the solvent is anhydrous and stored under dry conditions (e.g., with molecular sieves). For long-term storage, consider aliquoting the stock solution to minimize freeze-thaw cycles.[1] |
| Solution develops a yellow or brown discoloration over time. | This may indicate degradation of the compound, particularly due to light exposure (photodegradation) or reaction with impurities in the solvent.[1] | Store solutions in amber vials or protected from light, especially UV light. Use high-purity, HPLC-grade solvents to minimize reactive impurities. It is best practice to prepare fresh solutions for sensitive experiments. |
| Loss of biological activity or inconsistent experimental results. | The compound may be degrading in the solvent under the experimental or storage conditions. Hydrolysis, especially if water is present, or reaction with the solvent itself are possible causes.[1] | Perform a stability assessment of your compound in the specific solvent and under your experimental conditions (e.g., temperature, pH if aqueous). Consider using a more inert solvent if degradation is confirmed. Run a parallel control with a freshly prepared solution. |
| LC-MS analysis shows a new peak with a mass corresponding to the loss of 44 Da (CO₂). | The carboxylic acid moiety may be susceptible to thermal or photolytic decarboxylation, a known degradation pathway for some carboxylic acids. | Minimize exposure of the compound to high temperatures and direct light, both in solid form and in solution. Analyze samples promptly after preparation. |
| A major new peak appears in the chromatogram, especially in basic or aqueous media. | The 4,5-dihydroisoxazole ring is susceptible to hydrolysis, particularly under basic conditions, which can cause ring cleavage.[2] | Maintain the pH of aqueous solutions in the acidic to neutral range (pH 4-7) where the compound is expected to be more stable.[2] Avoid high pH buffers and prolonged storage in protic solvents, especially those containing water. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade? A1: The main factors contributing to the degradation of isoxazoline compounds are exposure to water (hydrolysis), light (photodegradation), high temperatures (thermal degradation), and extreme pH conditions.[1][3] The isoxazoline ring, particularly in the presence of a carboxylic acid, can be sensitive to base-catalyzed hydrolysis, which leads to the opening of the heterocyclic ring.[2] Oxidative conditions can also potentially lead to degradation.[1]
Q2: Which solvents are recommended for preparing and storing stock solutions? A2: While stability is highly dependent on the specific molecular structure, anhydrous Dimethyl sulfoxide (DMSO) is a commonly used solvent for long-term storage of stock solutions, typically stored at -20°C or -80°C in tightly sealed vials.[1] Acetonitrile is also a good aprotic alternative. It is crucial to use anhydrous, high-purity solvents to prevent hydrolysis. Protic solvents like methanol or ethanol are less ideal for long-term storage due to the potential for esterification with the carboxylic acid group or facilitation of hydrolysis.
Q3: How does pH affect the stability of the isoxazoline ring? A3: The pH of the medium is a critical factor. The isoxazoline ring is generally more stable in acidic to neutral conditions. It is particularly susceptible to base-catalyzed ring opening. Studies on the related isoxazole compound, leflunomide, showed it was stable at pH 4.0 but decomposed at pH 7.4 and pH 10.0, with the degradation rate increasing significantly with both pH and temperature.[2] Therefore, for experiments in aqueous buffers, maintaining a pH below 7.4 is highly recommended to ensure the integrity of the this compound structure.
Q4: What are the likely degradation products I should look for? A4: The most probable degradation product arises from the hydrolysis of the isoxazoline ring. Under basic conditions, the N-O bond can cleave, leading to a ring-opened β-hydroxy oxime or subsequent products. Another potential degradation product could result from the decarboxylation of the C5-carboxylic acid. Identifying these products typically requires analytical techniques like LC-MS to determine their mass and fragmentation patterns.[4][5]
Q5: How can I definitively assess the stability of my compound in a new solvent or formulation? A5: The most rigorous method is to conduct a forced degradation study.[6][7] This involves intentionally exposing the compound in your chosen solvent to stress conditions such as acid, base, oxidation, heat, and light.[1][3] The degradation is then monitored by a stability-indicating analytical method, such as HPLC or LC-MS, which can separate the parent compound from any degradants formed.[1] This not only establishes stability under various conditions but also helps in identifying potential degradation products.[8]
Potential Degradation Pathway
The diagram below illustrates a potential hydrolytic degradation pathway for this compound, which is more likely to occur under basic (OH⁻) conditions.
Caption: Potential base-catalyzed hydrolysis of the isoxazoline ring.
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol outlines the steps to evaluate the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade solvents: Acetonitrile, Methanol, Water
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC system with a UV or DAD detector and/or a mass spectrometer (MS)
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions Setup (in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.
-
Photolytic Degradation: Place a vial of the stock solution in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to serve as a dark control.
-
-
Incubation and Sampling: Incubate all samples. Take aliquots at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours). The goal is to achieve 10-20% degradation of the active substance.[8]
-
Sample Analysis:
-
Dilute the samples appropriately with the mobile phase.
-
Analyze all samples, including an unstressed control, using a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile with 0.1% formic acid).
-
Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Assess the peak purity of the parent compound to ensure the analytical method is "stability-indicating."
-
If using LC-MS, analyze the mass-to-charge ratio (m/z) of the degradation products to propose their structures.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for conducting a stability study.
Caption: General workflow for a forced degradation stability study.
References
- Technical Support Center: Stability of Isoxazoline Compounds in Common Laboratory Solvents. Benchchem.
- Lee, J. S., et al. (2006). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.
- Rosales-Amezcua, S. C., et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkat USA.
- Lubiniecki, A., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Structure and stability of isoxazoline compounds. ResearchGate.
- Panova, E., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology.
- Patel, Y., & Shah, N. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences Review and Research.
- Gupta, A., et al. (2016). Forced Degradation Studies. MedCrave online.
- Owsianik, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health.
- Oxazoline - Wikipedia. Wikipedia.
- Rosales-Amezcua, S. C., et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Repositorio del Instituto de Química.
- Abbas, F. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences.
- Rosales-Amezcua, S. C., et al. (2021). (PDF) Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. ResearchGate.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
- Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides. DOI.
- Isoxazoline: An Emerging Scaffold in Pesticide Discovery. PubMed.
- Panova, E., et al. (2024). View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology.
- 3-Phenylisoxazole-5-carboxylic Acid. PubChem.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
- pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. CORE.
- Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. ResearchGate.
- The influence of pH on the stability of antazoline: kinetic analysis. RSC Publishing.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
- A library of 3-aryl-4,5-dihydroisoxazole-5-carboxamides. National Institutes of Health.
- Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 5. View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology [rrpharmacology.ru]
- 6. biomedres.us [biomedres.us]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
Technical Support Center: Characterization of Dihydroisoxazole Derivatives
Welcome to the Technical Support Center for the characterization of dihydroisoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis, purification, and analysis of this important class of heterocyclic compounds. Dihydroisoxazoles, also known as isoxazolines, are prevalent scaffolds in medicinal chemistry and serve as valuable synthetic intermediates.[1][2] However, their characterization is not always straightforward. This resource provides in-depth troubleshooting advice, detailed protocols, and expert insights to ensure the accurate and efficient characterization of your dihydroisoxazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the characterization of dihydroisoxazole derivatives in a question-and-answer format.
Synthesis & Purification
Q1: My 1,3-dipolar cycloaddition reaction to form the dihydroisoxazole ring is giving a low yield. What are the likely causes and how can I optimize the reaction?
A1: Low yields in 1,3-dipolar cycloadditions for dihydroisoxazole synthesis are a frequent issue, often stemming from the instability of the nitrile oxide intermediate.[3] A primary side reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[3]
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Nitrile Oxide Dimerization | Generate the nitrile oxide in situ in the presence of the alkene (dipolarophile). This allows the nitrile oxide to be trapped by the alkene before it has a chance to dimerize.[3] |
| Steric Hindrance | If using bulky substituents on either the nitrile oxide precursor or the alkene, consider increasing the reaction temperature to overcome the activation energy barrier. However, monitor the reaction closely for decomposition.[3] |
| Suboptimal Reagent Concentration | Maintain a low instantaneous concentration of the nitrile oxide. This can be achieved by the slow addition of the reagent used to generate the nitrile oxide (e.g., an oxidizing agent for an aldoxime). |
| Inappropriate Solvent or Temperature | Solvent polarity can influence the reaction rate and selectivity. Experiment with a range of solvents to find the optimal conditions. Temperature should also be carefully controlled; while higher temperatures can overcome steric hindrance, they can also promote side reactions.[4] |
Q2: I am observing a mixture of regioisomers in my product. How can I improve the regioselectivity of the cycloaddition?
A2: The formation of regioisomers is a common challenge in the synthesis of 3,5-disubstituted dihydroisoxazoles.[3] Regioselectivity is governed by a complex interplay of frontier molecular orbital (FMO) interactions, steric effects, and the electronic properties of the substituents on both the nitrile oxide and the alkene.[5]
Key Factors Influencing Regioselectivity:
-
Frontier Molecular Orbital (FMO) Theory: For many reactions, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide is dominant, leading to the preferential formation of the 5-substituted dihydroisoxazole.[5]
-
Steric Hindrance: Bulky groups on either reactant can disfavor certain transition states, thereby influencing the regiochemical outcome.[3][5]
-
Solvent Effects: The polarity of the solvent can influence the energy of the transition states leading to different regioisomers.[4]
-
Catalysis: The use of catalysts, such as copper(I), can significantly alter the regioselectivity of the cycloaddition.[6]
Troubleshooting Strategies:
-
Modify Substituents: Altering the electronic nature (electron-donating vs. electron-withdrawing) of the substituents on either the nitrile oxide or the alkene can change the dominant FMO interaction.
-
Solvent Screening: Perform the reaction in a variety of solvents with different polarities to identify conditions that favor the desired regioisomer.[4]
-
Employ Catalysis: Investigate the use of Lewis acid or transition metal catalysts that are known to influence the regioselectivity of 1,3-dipolar cycloadditions.
Q3: My purification by column chromatography is proving difficult. The compound seems to be unstable on silica gel. What are my options?
A3: Dihydroisoxazoles can be sensitive to acidic conditions, and the inherent acidity of standard silica gel can lead to degradation or ring-opening reactions.[7]
Alternative Purification Strategies:
| Method | Description & Considerations |
| Neutralized Silica Gel | Pre-treat the silica gel with a base, such as triethylamine (typically 1% in the eluent), to neutralize acidic sites. |
| Alumina Chromatography | Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds. |
| Reverse-Phase Chromatography | For polar derivatives, reverse-phase chromatography (e.g., C18) can be an effective purification method. |
| Recrystallization | If the product is a solid, recrystallization is an excellent method for obtaining highly pure material and can sometimes be more effective than chromatography. |
Spectroscopic Characterization
Q4: My ¹H NMR spectrum is more complex than I anticipated, showing more signals than expected for a single product. What could be the reason?
A4: A complex ¹H NMR spectrum can arise from several factors, including the presence of diastereomers, regioisomers, or rotational isomers (rotamers).
-
Diastereomers: If the cycloaddition reaction creates new stereocenters, a mixture of diastereomers may be formed.[8] Each diastereomer will have its own distinct set of NMR signals.
-
Regioisomers: As discussed in Q2, the formation of both 3,4- and 3,5-disubstituted regioisomers is possible, each giving a unique NMR spectrum.
-
Rotational Isomers (Rotamers): If the dihydroisoxazole derivative has bulky substituents or groups that can hinder free rotation (e.g., amides), you may observe separate signals for each rotamer at room temperature.
Troubleshooting Steps:
-
Re-evaluate the Reaction: Consider the possibility of forming multiple products based on the reaction mechanism.
-
Advanced NMR Techniques: Employ 2D NMR techniques such as COSY, HSQC, and HMBC to help assign the complex signals and identify the different species present. NOESY or ROESY experiments can be particularly useful for determining stereochemistry.[9]
-
Variable Temperature NMR: Acquiring NMR spectra at different temperatures can help to identify rotamers. If the complexity is due to restricted rotation, the signals may coalesce at higher temperatures.
Q5: I am having trouble assigning the protons on the dihydroisoxazole ring in the ¹H NMR spectrum. What are the typical chemical shifts and coupling constants?
A5: The protons on the C4 and C5 positions of the dihydroisoxazole ring typically appear as a characteristic ABX or AMX spin system, depending on the substitution pattern.
Typical ¹H NMR Data for a 4,5-dihydroisoxazole:
| Proton | Typical Chemical Shift (ppm) | Typical Coupling Constants (J, Hz) |
| H4 (CH₂) | 2.5 - 3.5 | Jgem = ~15-18 Hz, Jcis = ~8-11 Hz, Jtrans = ~6-9 Hz |
| H5 (CH) | 4.5 - 5.5 | Coupled to H4 protons |
Note: These are general ranges and can vary significantly depending on the substituents.
The protons on the C4 methylene group are diastereotopic and will appear as two separate signals, each coupled to the other (geminal coupling) and to the H5 proton. The protons on C4 and C5 often appear as two doublets of doublets.[10]
Q6: My mass spectrum shows unexpected fragmentation patterns. What are the common fragmentation pathways for dihydroisoxazoles?
A6: The fragmentation of dihydroisoxazoles in mass spectrometry can be complex and is highly dependent on the substituents. Ring cleavage is a common fragmentation pathway.
Common Fragmentation Pathways:
-
Cleavage of the N-O Bond: This is often the initial and weakest bond to break, leading to a variety of subsequent fragmentations.
-
Loss of Substituents: Facile loss of substituents from the ring can be observed.
-
Ring Cleavage: Cleavage of the C-C bonds within the ring can lead to diagnostic fragment ions.[11]
Troubleshooting Mass Spectra:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain the exact mass of the parent ion and fragment ions. This allows for the determination of the elemental composition of each ion, which is invaluable for proposing fragmentation mechanisms.[7][12]
-
Tandem Mass Spectrometry (MS/MS): Isolate the parent ion and induce fragmentation. This helps to establish the relationship between the parent ion and the observed fragment ions.[13]
-
Consider Illogical Losses: Be aware of illogical neutral losses (e.g., 3-14 Da), which may indicate that the identified parent ion is incorrect.[14]
Experimental Protocols & Workflows
Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted-4,5-dihydroisoxazoles via 1,3-Dipolar Cycloaddition
This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with an alkene.[3]
Materials:
-
Aldoxime (1.0 equiv)
-
Alkene (1.2 equiv)
-
N-Chlorosuccinimide (NCS) or Chloramine-T (1.1 equiv)
-
Triethylamine (Et₃N) (1.1 equiv)
-
Dichloromethane (DCM) or other suitable solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aldoxime and alkene in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of NCS in DCM.
-
Add the NCS solution dropwise to the reaction mixture over 30 minutes.
-
After the addition of NCS is complete, add triethylamine dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent if the product is acid-sensitive) to yield the pure dihydroisoxazole derivative.
Workflow for Troubleshooting Dihydroisoxazole Characterization
The following diagram illustrates a logical workflow for troubleshooting common issues during the characterization of dihydroisoxazole derivatives.
References
- Reported two‐steps ring opening of 3‐bromo‐4,5‐dihydroisoxazoles to... ResearchGate.
- 1 H NMR spectra of ∆ 2 -isoxazolines and ∆ 2 -pyrazolines 4a-4f in... ResearchGate.
- NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Georgia State University.
- (PDF) C-13 NMR spectra of some Isoxazolidine. ResearchGate.
- Synthesis of Functionalized 2,3-Dihydroisoxazoles by Domino Reactions in Water and Unexpected Ring-Opening Reactions of 2,3-Dihy. The Royal Society of Chemistry.
- Expanded ¹H NMR spectra of THQ-isoxazoline hybrid 3m as evidence of diastereomeric mixture. ResearchGate.
- Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. PMC - NIH.
- SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences.
- ChemInform Abstract: Synthesis of Functionalized 2,3-Dihydroisoxazoles by Domino Reactions in Water and Unexpected Ring-Opening Reactions of 2,3-Dihydroisoxazoles. ResearchGate.
- Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes. Organic Letters.
- Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry (RSC Publishing).
- 3,4,5-,Trisubstituted-4,5-dihydroisoxazole, derivatives and their synthesis method and use. Google Patents.
- Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. PMC - NIH.
- Chemistry and biology of dihydroisoxazole derivatives: selective inhibitors of human transglutaminase 2. PubMed.
- Heterocyclic 3,5-disubstituted phenylpyrazoles and isoxazoles: Synthesis and mesomorphic behavior. ResearchGate.
- Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ResearchGate.
- Simple assembly of polysubstituted pyrazoles and isoxazoles via ring closure–ring opening domino reaction of 3-acyl-4,5-dihydrofurans with hydrazines and hydroxylamine. ResearchGate.
- Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. ResearchGate.
- Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. MDPI.
- Sulfur-containing dihydro isoxazole compound and synthetic method thereof. Google Patents.
- Method for preparing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole. Google Patents.
- Solution- and solid-phase synthesis of 4-hydroxy-4,5-dihydroisoxazole derivatives from enantiomerically pure N-tosyl-2,3-aziridine alcohols. SlideShare.
- PROCESS FOR PREPARING DIHYDROISOXAZOLE DERIVATIVES. European Patent Office.
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI.
- Synthesis, Characterization and Antimicrobial Activity of Isoxazoline Derivatives. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- A fragmentation study of dihydroquercetin using triple quadrupole mass spectrometry and its application for identification of dihydroflavonols in Citrus juices. PubMed.
- Synthesis of functionalized 2,3-dihydroisoxazoles by domino reactions in water and unexpected ring-opening reactions of 2,3-dihydroisoxazoles. PubMed.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Wiley Online Library.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. PubMed.
- Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI.
- Ion fragmentation of small molecules in mass spectrometry.
- Challenges and solutions for the downstream purification of therapeutic proteins. PMC.
Sources
- 1. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsm.com [ijpsm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A fragmentation study of dihydroquercetin using triple quadrupole mass spectrometry and its application for identification of dihydroflavonols in Citrus juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uab.edu [uab.edu]
- 14. whitman.edu [whitman.edu]
Technical Support Center: Scaling Up 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this versatile heterocyclic compound. By understanding the underlying chemical principles, you can optimize your synthesis for improved yield, purity, and scalability.
Introduction to the Synthesis
The most prevalent and efficient method for synthesizing this compound is through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[1][2][3] This reaction involves the in-situ generation of a nitrile oxide from an appropriate precursor, which then reacts with a dipolarophile, such as an acrylate derivative. The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.
While this method is robust on a laboratory scale, scaling up production introduces several challenges that can impact reaction efficiency, product quality, and overall cost-effectiveness. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of this compound synthesis.
Issue 1: Low Yield of the Isoxazoline Intermediate
Question: We are experiencing a significant drop in the yield of our isoxazoline ester intermediate upon scaling up the 1,3-dipolar cycloaddition reaction. What are the likely causes and how can we mitigate this?
Answer: A decrease in yield during scale-up is a common issue and can often be attributed to several factors related to reaction kinetics and mass transfer.
-
Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" and concentration gradients. This can promote the formation of side products, such as nitrile oxide dimers.
-
Solution: Ensure your reactor is equipped with an appropriate overhead stirrer that provides thorough mixing. The use of baffles within the reactor can also improve turbulence and homogeneity.
-
-
Slow Reagent Addition: The rate of addition of the base used to generate the nitrile oxide is critical. A rapid addition can lead to a high instantaneous concentration of the nitrile oxide, favoring dimerization over the desired cycloaddition.
-
Solution: Employ a syringe pump for the slow, controlled addition of the base (e.g., triethylamine). This maintains a low and steady concentration of the reactive nitrile oxide intermediate.
-
-
Temperature Control: The 1,3-dipolar cycloaddition is often exothermic. Poor temperature control in a large-scale reaction can lead to runaway reactions and the formation of impurities.
-
Solution: Use a jacketed reactor with a reliable temperature control unit. For highly exothermic reactions, consider a "feed-and-cool" strategy where one of the reactants is added portion-wise to manage heat generation.
-
Issue 2: Formation of Significant Impurities
Question: Our scaled-up batches of this compound show significant levels of unknown impurities by HPLC analysis. How can we identify and minimize these?
Answer: Impurity formation is a frequent challenge in scaling up organic syntheses. For isoxazoline synthesis, impurities can arise from starting materials, side reactions, or product degradation.
-
Common Impurities and Their Prevention:
-
Unreacted Starting Materials: Ensure accurate stoichiometry and sufficient reaction time. Monitor the reaction progress by TLC or HPLC to confirm the complete consumption of the limiting reagent.
-
Nitrile Oxide Dimers (Furoxans): As mentioned previously, these form when the concentration of the nitrile oxide is too high. Slow addition of the base is the primary solution.
-
Isomeric Byproducts: The 1,3-dipolar cycloaddition can sometimes yield regioisomers. While the reaction of benzonitrile oxide with acrylates is generally regioselective, changes in reaction conditions (e.g., solvent polarity, temperature) can affect this.
-
Solution: Purify the intermediate ester to ensure high isomeric purity before proceeding to the hydrolysis step.
-
-
Issue 3: Difficulties in Product Isolation and Purification
Question: We are struggling with the isolation and purification of the final this compound product. What are the recommended procedures for a large-scale batch?
Answer: The purification of carboxylic acids can be challenging. The following strategies are recommended for large-scale purification:
-
Recrystallization: This is often the most effective method for purifying solid products at scale.
-
Procedure: Experiment with different solvent systems to find one that provides good recovery and high purity. Common solvents for recrystallization of similar compounds include ethanol, ethyl acetate/hexane, and toluene.
-
-
Acid-Base Extraction: This technique is highly effective for separating carboxylic acids from neutral or basic impurities.
-
Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities. Finally, acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid, which can then be collected by filtration.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for generating the benzonitrile oxide for a large-scale reaction?
A1: The in-situ generation of benzonitrile oxide from benzaldoxime is a common and scalable method. The dehydrohalogenation of a benzohydroximoyl halide (e.g., benzohydroximoyl chloride) using a mild base like triethylamine is also a widely used and efficient approach. The choice of method may depend on the availability and cost of the starting materials.
Q2: How critical is the purity of the starting materials for the scale-up synthesis?
A2: The purity of your starting materials is paramount. Impurities in the benzaldoxime or the acrylate ester can lead to the formation of side products that are difficult to remove in later stages. It is highly recommended to use high-purity starting materials or to purify them before use in a large-scale reaction.
Q3: What are the key safety considerations when scaling up this synthesis?
A3: Several safety aspects should be considered:
-
Handling of Reagents: Some reagents, such as the halogenating agents used to prepare benzohydroximoyl halides, are corrosive and toxic. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: As mentioned earlier, the 1,3-dipolar cycloaddition can be exothermic. Ensure that you have a robust cooling system in place and a plan to control the reaction temperature.
-
Pressure Build-up: If the reaction is performed in a closed system, there is a risk of pressure build-up. It is advisable to perform the reaction in a system that is open to an inert atmosphere (e.g., nitrogen or argon).
Experimental Workflow and Data
Diagram of the Synthetic Workflow
Sources
Technical Support Center: Methods for Reducing Epimerization During Synthesis
Welcome to the Technical Support Center for Stereochemical Control. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with epimerization during synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you maintain the stereochemical integrity of your molecules.
Troubleshooting Guide: Addressing Specific Epimerization Issues
This section is structured to provide direct answers and actionable solutions to common problems observed in the lab.
Q1: My reaction is producing a mixture of diastereomers. How can I increase the stereoselectivity?
A1: The formation of diastereomeric mixtures is a clear indication that epimerization is occurring at one or more stereocenters.[1][2] This is a frequent challenge, particularly in reactions involving the formation of new stereocenters, such as aldol reactions.[3][4][5] To enhance diastereoselectivity, a systematic optimization of your reaction conditions is crucial.
Core Strategy: Reaction Condition Optimization
The interplay between base, solvent, temperature, and reaction time is the primary determinant of epimerization.
-
Base Selection: The choice of base is critical. A strong base can directly abstract the acidic proton at the α-carbon, leading to a planar enolate intermediate that can be protonated from either face, resulting in racemization.[6][7]
-
Recommendation: Opt for sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are less likely to abstract the α-proton due to steric hindrance. In peptide synthesis, weaker bases such as N-methylmorpholine (NMM) have been shown to reduce epimerization compared to stronger bases like triethylamine (TEA).[8]
-
-
Solvent Polarity: The solvent plays a more complex role than simply dissolving reactants; it can influence the stability of transition states and intermediates.[9][10][11][12]
-
Temperature Control: Higher temperatures accelerate reaction rates, including the undesirable side reactions that cause epimerization.[14][15][16]
-
Reaction Time & Pre-activation: Prolonged exposure of an activated intermediate to basic conditions increases the likelihood of epimerization.[8]
-
Recommendation: Minimize the time the activated species exists before reacting with the nucleophile. Consider in situ activation methods where the coupling reagent is added to a mixture of the carboxylic acid and the amine, ensuring the activated species is consumed as it is formed.[8]
-
Q2: I'm working with an amino acid known to be prone to racemization. What specific strategies can I employ?
A2: Certain amino acids, such as phenylalanine, histidine, and cysteine, are particularly susceptible to epimerization due to the electronic nature of their side chains which can stabilize the enolate intermediate.[8] For these challenging substrates, more specialized techniques are often required.
Advanced Strategies for Sensitive Substrates
-
Coupling Reagent Selection: The choice of coupling reagent directly influences the reactivity of the carboxylic acid and its propensity to form an oxazolone intermediate, a key pathway for epimerization.[8][18]
-
Recommendation: Utilize coupling reagents that incorporate additives known to suppress epimerization. For example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with HOAt (1-Hydroxy-7-azabenzotriazole) is a widely used system in peptide synthesis that minimizes epimerization.[8][18] The addition of copper(II) salts, such as CuCl₂, in conjunction with HOBt (1-Hydroxybenzotriazole) has also been shown to be highly effective in suppressing epimerization.[19][20]
-
-
Protecting Groups: The appropriate selection of protecting groups for both the N-terminus and side chains of amino acids can significantly mitigate epimerization.[21][22]
-
Recommendation: For the α-amino group, the choice between Fmoc and Boc can influence epimerization rates.[23] Side-chain protecting groups can also play a role by altering the acidity of the α-proton.[24] A recently developed thiol-labile protecting group, 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS), has shown promise in reducing α-carbon racemization during solid-phase peptide synthesis.[23]
-
-
Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic unit that is covalently attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[25][26][27]
Frequently Asked Questions (FAQs)
Q3: What is the fundamental mechanism of epimerization?
A3: Epimerization is the change in the configuration of only one of several stereogenic centers in a molecule.[20][29][30] In the context of synthesis, it most often occurs at a carbon atom adjacent to a carbonyl group (the α-carbon). There are two primary base-catalyzed mechanisms:
-
Direct Enolization: A base directly removes the acidic proton from the α-carbon, forming a planar, achiral enolate intermediate.[6][31] Subsequent re-protonation can occur from either face of the enolate, leading to a mixture of epimers.[6][7]
-
Oxazolone Formation (in Peptide Synthesis): Activation of the carboxyl group of an N-protected amino acid can lead to intramolecular cyclization, forming a planar oxazolone intermediate.[8] This intermediate is susceptible to racemization before the nucleophilic attack by the amine component.[8]
Q4: How can I accurately detect and quantify the extent of epimerization?
A4: The most reliable and widely used method for separating and quantifying diastereomers is chiral High-Performance Liquid Chromatography (HPLC) .[8] By using a chiral stationary phase, it is possible to achieve baseline separation of the desired product and its epimer, allowing for accurate determination of the diastereomeric ratio (dr) or enantiomeric excess (ee). Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, sometimes with the aid of chiral shift reagents, to differentiate between diastereomers.
Q5: Are there any modern or "non-classical" methods to prevent epimerization?
A5: Yes, the field of stereoselective synthesis is continually evolving. Some more recent approaches include:
-
Photocatalyzed Epimerization: Recent research has demonstrated the use of visible light photocatalysis to achieve the epimerization of quaternary stereocenters adjacent to ketones.[32][33] This method leverages the photoreactivity of a transiently formed imine to access the thermodynamically favored isomer.[32][33]
-
Ynamide Coupling Reagents: A novel strategy for peptide synthesis using unprotected amino acids has been developed that employs ynamide coupling reagents to avoid epimerization.[34] This approach has the potential to be a more environmentally friendly and efficient method for peptide synthesis.[34]
Visualizations and Protocols
Mechanisms of Epimerization
The following diagram illustrates the two primary pathways for base-catalyzed epimerization at an α-carbon to a carbonyl group.
Caption: Key mechanisms of epimerization during synthesis.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve epimerization issues in your reaction.
Caption: A systematic workflow for troubleshooting epimerization.
Data Summary & Experimental Protocols
Table 1: Effect of Reaction Parameters on Epimerization in Peptide Coupling
| N-Protected Amino Acid | Coupling Reagent | Base | Solvent | % Epimerization | Reference |
| Z-Phe-Val-OMe | Various | DIPEA | THF | 28.0 | [8] |
| Z-Phe-Val-OMe | Various | NMM | THF | 11.0 | [8] |
| Boc-Phg-Val-OMe | EDC/HOBt | TEA | DCM | 8.0 | [8] |
| Boc-Phg-Val-OMe | EDC/HOBt | DIPEA | DCM | 4.0 | [8] |
Data synthesized from literature to illustrate trends. Actual results may vary.
Protocol 1: General Procedure for Low-Epimerization Amide Coupling using HATU/HOAt and DIPEA
Objective: To perform an amide coupling reaction with minimal epimerization, particularly for sensitive amino acids.
Materials:
-
N-protected chiral amino acid (1.0 eq)
-
Amine component (1.1 eq)
-
HATU (1.05 eq)
-
HOAt (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF or DCM
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, dissolve the N-protected chiral amino acid (1.0 eq) and HOAt (1.1 eq) in anhydrous DMF or DCM.[8]
-
Cool the solution to 0 °C using an ice bath.[8]
-
Add DIPEA (2.0 eq) to the solution and stir for 2-3 minutes.
-
Add HATU (1.05 eq) to the reaction mixture and stir for an additional 5 minutes at 0 °C.
-
Add the amine component (1.1 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the purified product for epimeric purity using chiral HPLC.
References
- Proposed mechanism of base catalyzed epimerization - ResearchG
- Solvent effects on stereoselectivity: more than just an environment - RSC Publishing
- Solvent effects on stereoselectivity: more than just an environment - RSC Publishing (2)
- Technical Support Center: Strategies to Minimize Epimeriz
- Epimeris
- Epimerisation in Peptide Synthesis - PMC - PubMed Central - NIH
- Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. - Benchchem
- Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed
- Base-promoted Sugar Isomerization via Enol
- Solvent effects on stereoselectivity: More than just an environment - ResearchG
- Solvent Effects Definition - Organic Chemistry Key Term - Fiveable
- Reaction Kinetics of Degradation and Epimerization of Epigallocatechin Gallate (EGCG)
- Aldol reaction - Wikipedia
- Stability of sugar solutions: a novel study of the epimerization kinetics of lactose in w
- Stereochemistry in the aldol reaction : r/chemhelp - Reddit
- Aldol Reaction - Mechanism and Stereochemistry | Chemistry.Com.Pk
- Diastereoselection in Aldol Reactions - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles | Organic Chemistry - Pharmacy 180
- Epimeris
- (PDF)
- Aldol reactions - ResearchG
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed
- Photocatalyzed Epimerization of Qu
- Memory of chirality: enantioselective alkylation reactions at an asymmetric carbon adjacent to a carbonyl group | Journal of the American Chemical Society
- Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction
- Troubleshooting low yields in diastereomeric salt form
- Chiral Auxiliaries - Sigma-Aldrich
- 12.
- Reaction Kinetics and Mechanism of the Molybdate-Catalyzed Epimerization of Glucose in Aqueous Solutions Using A Microstructure
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry
- Effect of reaction temperature on the epimerization of glucose to...
- Chiral auxiliary - Wikipedia
- Photocatalyzed Epimerization of Quaternary Stereocenters | Journal of the American Chemical Society
- Epimerization Explained: Definition, Examples, Practice & Video Lessons - Pearson
- Amino Acid-Protecting Groups - ResearchG
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH
- Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv
- Diastereomers - Introduction and Practice Problems - Chemistry Steps
- Chapter 2: Resolution of Racemic and Diastereomeric Mixtures - Books - The Royal Society of Chemistry
- Formation of Diastereomers - Stereochemical and Conformational Isomerism | Organic Chemistry - Pharmacy 180
- Novel Zinc (II)
- 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts
- Impact of Temperature on the Rate of Chemical Reactions in Tanzania - AJPO Journals
- 8.
Sources
- 1. Diastereomers - Introduction and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. chemistry.com.pk [chemistry.com.pk]
- 4. pharmacy180.com [pharmacy180.com]
- 5. researchgate.net [researchgate.net]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. fiveable.me [fiveable.me]
- 13. Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ajpojournals.org [ajpojournals.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Stability of sugar solutions: a novel study of the epimerization kinetics of lactose in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 21. jocpr.com [jocpr.com]
- 22. researchgate.net [researchgate.net]
- 23. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. キラル補助剤 [sigmaaldrich.com]
- 27. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 28. reddit.com [reddit.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. Photocatalyzed Epimerization of Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. chemrxiv.org [chemrxiv.org]
Technical Support Center: Overcoming Poor Solubility of 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic Acid Derivatives
Welcome to the technical support center for 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this important class of compounds. Here, we provide structured troubleshooting advice, detailed experimental protocols, and clear explanations of the underlying scientific principles to help you overcome these common hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and provides rapid, actionable advice.
Q1: My compound, a this compound derivative, has poor solubility in aqueous buffer. What is the most likely reason?
A: The poor aqueous solubility is primarily due to the molecular structure. The compound possesses a non-polar, hydrophobic phenyl group and a crystalline structure that requires significant energy to break apart. While the carboxylic acid group can be ionized to improve solubility, in its neutral (protonated) state, it contributes to strong intermolecular hydrogen bonding in the solid state, which further hinders dissolution. The solubility of carboxylic acids is generally lowest at acidic pH and increases as the pH rises above the compound's pKa.[1][2]
Q2: My compound precipitates out of my aqueous buffer when I add it from a DMSO stock solution. What does this mean and what should I do?
A: This phenomenon is characteristic of a "kinetic" solubility experiment, where a compound dissolved in a water-miscible organic solvent (like DMSO) is rapidly diluted into an aqueous buffer.[3][4][5] Precipitation indicates that the compound's thermodynamic solubility in the final aqueous buffer is much lower than the concentration you are trying to achieve. This is a very common issue for compounds with low intrinsic water solubility.
-
Immediate Action: First, determine if the lower, soluble concentration is sufficient for your assay. If not, you will need to employ a solubility enhancement strategy. You should also measure the kinetic solubility to establish a baseline.[6]
Q3: I need to increase the pH to dissolve my compound, but my biological assay is pH-sensitive. What are my options?
A: This is a classic challenge. You have several alternatives to pH modification:
-
Co-solvents: Introduce a small percentage of a water-miscible, biocompatible organic solvent (e.g., ethanol, propylene glycol, PEG 400) into your assay buffer.[7][8][9]
-
Complexation: Use cyclodextrins to encapsulate the hydrophobic phenyl group, forming an inclusion complex with significantly higher aqueous solubility.[10][11][12]
-
Surfactants: If compatible with your assay, a low concentration of a non-ionic surfactant (e.g., Polysorbate 80) can form micelles that solubilize the compound.
Each of these approaches should be tested for compatibility with your specific assay to ensure they do not interfere with the results.
Q4: Is forming a salt of my carboxylic acid derivative always the best solution?
A: Salt formation is often the most effective and widely used strategy for ionizable compounds like carboxylic acids.[13][14][15][16] Salts typically have different, more favorable crystal lattice energies and dissociate into ions, which are readily solvated by water, leading to higher solubility and faster dissolution rates.[15][16] However, it is not a guaranteed solution. The success depends on the pKa of your compound and the counter-ion chosen.[15] In some cases, the resulting salt may be hygroscopic, unstable, or still insufficiently soluble, requiring other methods to be explored.
Part 2: Systematic Troubleshooting Guide
For more persistent solubility issues, a systematic approach is required. This guide provides a logical workflow from characterization to advanced formulation.
Workflow for Solubility Enhancement
This diagram outlines the decision-making process for addressing solubility issues with your compound.
Caption: Decision workflow for enhancing solubility.
Step 1: Foundational Characterization
Before attempting to solve the problem, you must understand its nature.
A. Determine the pH-Solubility Profile (Thermodynamic Solubility)
The solubility of your carboxylic acid derivative is critically dependent on pH, governed by the Henderson-Hasselbalch equation.[17][18][19][20] By measuring solubility at various pH points, you can identify the pH at which the compound is most soluble (as the carboxylate anion) and determine its intrinsic solubility (as the neutral acid).
Protocol: Shake-Flask Method for Thermodynamic Solubility [21][22][23]
-
Preparation: Prepare a series of buffers (e.g., pH 2, 4, 6, 7.4, 9).
-
Addition: Add an excess amount of your solid compound to a vial containing a known volume of each buffer. The solid should be visible at the bottom.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[4][21]
-
Separation: After equilibration, filter the samples through a 0.22 µm filter or centrifuge at high speed to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).[23][24]
-
Plotting: Plot solubility (in µg/mL or µM) versus pH.
B. Assess the Solid State
The solid form of your compound (crystalline vs. amorphous) dramatically impacts solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.[25][26]
-
X-Ray Powder Diffraction (XRPD): Use XRPD to determine if your material is crystalline (sharp peaks) or amorphous (broad halo).
-
Differential Scanning Calorimetry (DSC): DSC can identify melting points (indicating crystallinity) and glass transitions (indicating amorphous content).[27]
Step 2A: Chemical Modification - Salt Formation
For a carboxylic acid, converting it to a salt is the most direct way to improve aqueous solubility.[28] The goal is to find a counter-ion that forms a stable, crystalline salt with a higher dissolution rate.
Protocol: Small-Scale Salt Screening [14][29]
-
Solvent Selection: Dissolve your free acid in a suitable organic solvent (e.g., ethanol, acetone, isopropanol).
-
Counter-ion Addition: In separate vials, add a stoichiometric equivalent (1.0 eq) of various counter-ion solutions (e.g., sodium hydroxide, potassium hydroxide, tromethamine (TRIS) in water or ethanol).
-
Crystallization: Allow the solutions to stir at room temperature or with gentle heating. If no precipitate forms, attempt slow evaporation or the addition of an anti-solvent (e.g., heptane, MTBE).
-
Isolation & Analysis: Isolate any resulting solids by filtration. Wash with a non-polar solvent and dry.
-
Confirmation: Analyze the new solid by XRPD and DSC to confirm the formation of a new, crystalline salt form. Compare its aqueous solubility to the original free acid.
| Common Counter-ions for Acidic Drugs | Typical Properties |
| Sodium (Na+) | Common, inexpensive, often forms highly soluble salts.[13] |
| Potassium (K+) | Similar to sodium, can sometimes offer better stability.[13] |
| Calcium (Ca2+) | Divalent, may form less soluble salts but can be useful. |
| Tromethamine (TRIS) | Organic base, often forms stable, crystalline salts. |
| L-Arginine / L-Lysine | Amino acids, can provide biocompatible salt options. |
Step 2B: Formulation & Excipient-Based Strategies
If salt formation is unsuccessful or insufficient, formulation approaches can be used.
1. Co-solvents
Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[7][8][30][31]
Protocol: Co-solvent Screening
-
Prepare stock solutions of your compound in various neat co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, NMP).
-
Titrate small aliquots of the stock solution into your aqueous buffer, vortexing after each addition, until precipitation is observed.
-
This helps determine the minimum percentage of co-solvent required to maintain the desired concentration.
-
Caution: Be mindful of the potential toxicity or biological interference of the co-solvent, especially for in vivo studies.[7][31]
2. Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12] They can encapsulate the hydrophobic phenyl group of your molecule, forming a water-soluble inclusion complex.[10][11][32][33]
Caption: Encapsulation by a cyclodextrin.
Protocol: Phase Solubility Study
-
Prepare aqueous solutions of a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) at increasing concentrations (e.g., 0, 1, 2, 5, 10% w/v).
-
Add an excess of your solid compound to each solution.
-
Equilibrate and analyze as described in the thermodynamic solubility protocol.
-
Plot the solubility of your compound against the cyclodextrin concentration. A linear increase indicates the formation of a soluble complex.
Step 3: Advanced Strategies for Drug Development
For compounds progressing towards clinical development, more robust methods are often necessary.
Amorphous Solid Dispersions (ASDs)
An ASD is a formulation where the drug is molecularly dispersed in a polymer matrix in a high-energy, amorphous state.[25][26][34] This prevents crystallization and allows for the generation of supersaturated solutions upon dissolution, significantly enhancing bioavailability.[27][35]
-
Mechanism: By dispersing the drug in a polymer, the energy required to overcome the crystal lattice is eliminated.[25][26] The polymer also helps stabilize the supersaturated state in solution, preventing rapid precipitation.[35]
-
Preparation: Common methods include spray drying and hot-melt extrusion.[34]
-
Key Considerations: Polymer selection (e.g., PVP, HPMC-AS) and drug loading are critical factors that control stability and performance.[25][27]
References
- Deng, D., et al. (2021). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Acta Pharmaceutica Sinica B, 11(8), 2505-2536. [Link]
- Dindigala, A. K., et al. (2024). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. GSC Advanced Research and Reviews, 19(03), 296–302. [Link]
- Frank, K. J., et al. (2022). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Journal of Pharmaceutical Sciences, 111(11), 2945-2956. [Link]
- Pharmatech. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Dindigala, A. K., et al. (2024). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers.
- Popa, R. O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 329. [Link]
- Engstrom, J. D., et al. (2011). Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. American Pharmaceutical Review. [Link]
- Science of Synthesis. (n.d.). Co-solvent: Significance and symbolism. Thieme. [Link]
- Tiwari, G., et al. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy & Bioallied Sciences, 2(2), 72–79. [Link]
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]
- Gajbhiye, A. R., & Nema, R. K. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Asian Journal of Pharmaceutics, 3(1), 35. [Link]
- Kumar, L. (2010). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
- Borysov, A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
- Bio-Ascent. (2025). In-vitro Thermodynamic Solubility. Protocols.io. [Link]
- Kouskoura, M. G., et al. (2013). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 53(11), 3027-3037. [Link]
- Popa, R. O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 329. [Link]
- Chow, K., et al. (2012). Co-solvent and Complexation Systems.
- Vikas, et al. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. Asian Journal of Pharmaceutics, 12(2). [Link]
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
- Williams, H. D., et al. (2013). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery & Therapeutics, 3(6), 1-8. [Link]
- Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. [Link]
- Thorsteinn, L., & Einar, M. B. (2007). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]
- Yalkowsky, S., et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]
- Calvin, C. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Contract Pharma. [Link]
- BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]
- Dindigala, A. K., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Advanced Research and Reviews, 18(02), 173–179. [Link]
- Improved Pharma. (2021). Salt Screening. Improved Pharma. [Link]
- St-Jules, P. (n.d.). Pharmacokinetics. Pharmacology for the Physical Therapist. [Link]
- Hossain, M. S., & Barse, R. K. (2022).
- Charles River Laboratories. (n.d.). Salt Screening.
- Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. [Link]
- Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
- Pineda-Zelaya, S. N., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics, 11(3), 127. [Link]
- Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]
- Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
- KPU Pressbooks. (n.d.). 7.
Sources
- 1. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 2. 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. enamine.net [enamine.net]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. improvedpharma.com [improvedpharma.com]
- 15. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hrcak.srce.hr [hrcak.srce.hr]
- 19. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 20. microbenotes.com [microbenotes.com]
- 21. In-vitro Thermodynamic Solubility [protocols.io]
- 22. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 23. evotec.com [evotec.com]
- 24. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 25. gsconlinepress.com [gsconlinepress.com]
- 26. researchgate.net [researchgate.net]
- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 28. gsconlinepress.com [gsconlinepress.com]
- 29. pharmtech.com [pharmtech.com]
- 30. longdom.org [longdom.org]
- 31. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 32. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 33. scispace.com [scispace.com]
- 34. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of Substituted 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic Acid Derivatives
The 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid scaffold is a privileged heterocyclic motif in medicinal chemistry, lauded for its structural versatility and wide spectrum of biological activities.[1][2] Derivatives of this core structure have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting agents.[3][4][5] The bioactivity of these compounds is profoundly influenced by the nature and position of substituents on the phenyl ring and modifications to the carboxylic acid moiety.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these derivatives. We will dissect how specific chemical modifications modulate their biological effects, supported by quantitative experimental data. Furthermore, we will detail the robust experimental protocols required to validate these findings, ensuring a clear understanding of not just the results, but the scientific rigor behind them.
Core Scaffold and Key Substitution Points
The foundational structure consists of a phenyl ring attached to a 4,5-dihydroisoxazole (also known as a 2-isoxazoline) ring, which is appended with a carboxylic acid group at the 5-position. The primary points for synthetic modification are the aromatic protons on the phenyl ring (positions 2', 3', and 4') and the carboxylic acid group itself, which can be converted to esters or amides to alter polarity and interaction with biological targets.
Caption: General structure of the this compound scaffold.
Comparative Analysis of Biological Activity & Structure-Activity Relationships (SAR)
The therapeutic potential of this scaffold is unlocked through strategic chemical substitutions. The choice of substituent—its size, electronic properties (electron-donating vs. electron-withdrawing), and position—dictates the compound's potency and selectivity for a given biological target.
Enzyme Inhibition: Chitin Synthesis
A compelling example of SAR comes from studies on chitin synthesis inhibitors, crucial for developing novel insecticides. While the core studied was a closely related 3-phenyl-isoxazol-5-ol amide, the principles of substitution on the 3-phenyl ring are directly translatable.[6] The inhibitory activity was assessed in vitro by measuring the blockade of chitin synthesis in the cultured integument of the rice stem borer, Chilo suppressalis.[6]
Key SAR Insights:
-
Halogen Substituents: Small halogens like fluorine (F) and chlorine (Cl) at the para-position (4') of the phenyl ring yielded the most potent activity (IC50 = 0.08 µM and 0.07 µM, respectively). This suggests that moderate electron-withdrawing effects and optimal size are beneficial for target binding. Increasing the size of the halogen to iodine (I) led to a decrease in potency (IC50 = 0.25 µM).[6]
-
Alkyl Substituents: Small, linear alkyl groups (methyl, ethyl) were well-tolerated and maintained high potency. However, introducing a sterically bulky group like tertiary-butyl (t-butyl) at the para-position resulted in a dramatic loss of activity (IC50 > 10 µM), indicating that the binding pocket has strict steric limitations.[6]
-
Electron-Withdrawing Groups: Strong electron-withdrawing groups such as nitro (NO2) also led to a significant decrease in inhibitory activity, suggesting that while some electron-withdrawing character is favorable, excessive delocalization may be detrimental.[6]
Caption: Structure-Activity Relationship (SAR) for phenyl ring substitutions.
Antimicrobial and Antifungal Activity
Isoxazole derivatives are well-documented for their antimicrobial properties.[7][8][9] Studies on various isoxazole-containing compounds reveal that their efficacy against bacterial and fungal strains is highly dependent on their substitution patterns.
-
Antibacterial Activity: Certain 4-nitro-3-phenylisoxazole derivatives have shown potent antibacterial activity against plant pathogens like Xanthomonas oryzae, with EC50 values significantly better than the commercial control, bismerthiazol.[10]
-
Antifungal Activity: In one study, specific isoxazole derivatives demonstrated significant inhibitory activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 6 to 60 µg/mL.[3] Another study found that dihydropyrazole derivatives, structurally related to dihydroisoxazoles, exhibited remarkable antifungal activity, with one compound showing an IC50 of 2 ± 1 µg/mL.[1]
Anticancer Activity
The scaffold has also emerged as a promising backbone for the development of novel anticancer agents.[11]
-
Cytotoxicity against Cancer Cell Lines: A derivative, 3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, has shown promising anticancer properties by inhibiting tumor growth through apoptosis induction and cell cycle arrest in in vitro tests.[4] Studies on related dihydropyrazole derivatives identified compounds with potent anticancer activity, with IC50 values as low as 2 ± 1 µg/mL against prostate cancer cells, while remaining non-toxic to normal human cell lines.[1] Similarly, isatin-oxadiazole hybrids, another class of nitrogen-oxygen heterocycles, showed potent activity against HeLa cancer cell lines with IC50 values ranging from 10.64 to 33.62 µM.[12] This highlights the general potential of such heterocyclic systems in oncology.
Quantitative Bioactivity Data Summary
The table below consolidates quantitative data from various studies to facilitate a direct comparison of derivative performance.
| Compound Class | Substituent (R) | Biological Target/Activity | Assay | Result (IC50/MIC) | Reference |
| 3-(4-Substituted Phenyl)-isoxazol-5-yl Amide | 4'-F | Chitin Synthesis Inhibition | In vitro integument culture | 0.08 µM | [6] |
| 3-(4-Substituted Phenyl)-isoxazol-5-yl Amide | 4'-Cl | Chitin Synthesis Inhibition | In vitro integument culture | 0.07 µM | [6] |
| 3-(4-Substituted Phenyl)-isoxazol-5-yl Amide | 4'-CH3 | Chitin Synthesis Inhibition | In vitro integument culture | 0.06 µM | [6] |
| 3-(4-Substituted Phenyl)-isoxazol-5-yl Amide | 4'-t-Butyl | Chitin Synthesis Inhibition | In vitro integument culture | >10 µM | [6] |
| Dihydropyrazole Derivative | N/A | Anticancer (Prostate) | Cell Viability Assay | 2 ± 1 µg/mL | [1] |
| Dihydropyrazole Derivative | N/A | Antifungal | MIC Assay | 2 ± 1 µg/mL | [1] |
| Isoxazole Derivative | N/A | Antifungal (C. albicans) | MIC Assay | 6 - 60 µg/mL | [3] |
| Isatin-Oxadiazole Hybrid | 5-Halo | Anticancer (HeLa cells) | MTT Assay | 10.64 - 33.62 µM | [12] |
Experimental Protocols & Methodologies
The trustworthiness of bioactivity data hinges on the validity of the experimental protocols used. Below are detailed, step-by-step methodologies for key assays relevant to evaluating these derivatives.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9]
Methodology:
-
Preparation of Inoculum: A pure culture of the test microorganism (e.g., S. aureus, E. coli) is grown overnight in a suitable broth medium. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). This creates a range of decreasing concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: In Vitro Anticancer Activity (MTT Cell Viability Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.[12]
Methodology:
-
Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the test derivative. A vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin) are included.
-
Incubation: Cells are incubated with the compounds for a set period, typically 48-72 hours.
-
MTT Addition: The medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value (the concentration required to inhibit cell growth by 50%) is determined by plotting a dose-response curve.
Caption: Workflow for the MTT Cell Viability Assay.
Conclusion and Future Directions
The this compound framework represents a highly adaptable and potent scaffold for drug discovery. Structure-activity relationship analyses consistently demonstrate that bioactivity can be finely tuned through strategic substitutions on the phenyl ring. Small, moderately electron-withdrawing groups at the para-position often enhance potency, while bulky substituents are generally detrimental, pointing to specific steric constraints within the biological targets' binding sites.
The promising anticancer and antimicrobial data warrant further investigation. Future research should focus on:
-
Expanding the Substituent Library: Exploring a wider range of substituents at all positions of the phenyl ring to build more comprehensive QSAR models.
-
Modification of the Carboxylic Acid: Synthesizing ester and amide libraries to modulate pharmacokinetic properties such as cell permeability and metabolic stability.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which the most potent derivatives exert their biological effects.
By integrating rational design with robust biological evaluation, the full therapeutic potential of this versatile chemical scaffold can be realized, paving the way for the development of next-generation therapeutic agents.
References
- Structure-Activity Relationship (SAR) of 3-Phenyl-isoxazol-5-ol Analogs: A Comparative Guide. Benchchem.
- Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI.
- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. N.p.
- Isoxazole derivatives showing antimicrobial activity (61–69). ResearchGate.
- Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate.
- Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.
- Structure–activity relationship of isoxazole derivatives. ResearchGate.
- Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances.
- 3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. Benchchem.
- Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. Journal of Innovations in Applied Pharmaceutical Science (JIAPS).
- Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. PubMed.
- Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PubMed Central.
Sources
- 1. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. saapjournals.org [saapjournals.org]
- 12. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Heterocyclic Scaffolds: 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic Acid in Drug Design
Executive Summary
In the intricate landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the entire drug discovery cascade. This guide provides an in-depth, comparative analysis of the 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid scaffold, a non-planar, stereochemically rich structure, against a curated set of commonly employed heterocyclic systems. We will dissect its unique physicochemical properties, synthetic tractability, and pharmacophoric potential, contextualizing its utility against saturated and aromatic mainstays like piperidine, pyrazole, and pyridine. Through data-driven comparisons, detailed experimental protocols, and field-proven insights, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to make informed decisions in scaffold selection and lead optimization.
Introduction: The Centrality of the Heterocyclic Scaffold
Heterocyclic rings are the undisputed workhorses of medicinal chemistry, forming the core of a vast majority of pharmaceuticals. Their prevalence stems from their ability to:
-
Impart Structural Rigidity: Constraining the conformation of a molecule to favor a bioactive pose, thereby enhancing binding affinity and selectivity.
-
Introduce Key Pharmacophoric Features: Acting as hydrogen bond donors or acceptors, and positioning substituents in precise three-dimensional vectors to engage with biological targets.
-
Modulate Physicochemical Properties: Fine-tuning critical drug-like attributes such as solubility, lipophilicity (logP), metabolic stability, and membrane permeability.
-
Explore Chemical Space: Offering a diverse array of shapes, sizes, and electronic distributions to move beyond "flat" aromatic structures.
The choice of a scaffold is therefore not merely a synthetic convenience but a strategic decision. An ideal scaffold should offer a balance of synthetic accessibility, structural novelty, favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and the potential for multi-directional derivatization. It is within this demanding context that we evaluate the this compound motif.
A Deep Dive into the this compound Scaffold
The 4,5-dihydroisoxazole, or isoxazoline, ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The specific scaffold is substituted with a phenyl group at position 3 and a carboxylic acid at position 5. This arrangement confers a unique set of characteristics.
Physicochemical and Structural Properties
-
Non-Planarity and 3D Shape: Unlike aromatic heterocycles, the dihydroisoxazole ring is puckered. This inherent three-dimensionality allows it to present its substituents in well-defined spatial vectors, enabling more specific and potentially novel interactions with complex protein binding sites. The application of such non-planar scaffolds is a key strategy for expanding accessible chemical space and improving ligand-target interactions.[1]
-
Stereochemistry: The C5 carbon bearing the carboxylic acid is a stereocenter. This provides an opportunity for chiral optimization, where one enantiomer may exhibit significantly higher potency or a better safety profile than the other.
-
Electronic Nature: The N-O bond and the C=N double bond create a distinct electronic environment. The isoxazoline ring is generally considered an electron-withdrawing group. The carboxylic acid moiety provides a key hydrogen bond donor and acceptor, as well as a negative charge at physiological pH, which can be crucial for anchoring the molecule in a binding pocket or enhancing solubility.
-
Bioisosteric Potential: The carboxylic acid group can serve as a bioisostere for other acidic functional groups like tetrazoles, while the isoxazoline ring itself can act as a conformationally restricted mimic of other groups, such as an amide bond, in certain contexts.
Biological Significance and Precedent
The isoxazoline scaffold is not merely a theoretical construct; it is a validated pharmacophore. While our title compound is a specific building block[2][3], the broader isoxazoline class has significant biological precedent.
-
Insecticides and Acaricides: A notable success story is the development of isoxazoline-based drugs like afoxolaner, fluralaner, and sarolaner for veterinary use.[4] These compounds act as potent inhibitors of GABA-gated chloride channels in insects, demonstrating the scaffold's ability to interact with specific neurological targets.[4]
-
Diverse Pharmacological Activities: Research has demonstrated that derivatives of the isoxazoline core exhibit a wide array of medicinal properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[4][5] This versatility underscores the scaffold's potential as a privileged structure in drug discovery. For instance, specific isoxazoline derivatives have been developed as potent inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade.[6]
Synthetic Accessibility
One of the most attractive features of the isoxazoline scaffold is its straightforward and versatile synthesis, most commonly achieved via a [3+2] cycloaddition reaction.
Caption: Synthetic workflow for this compound.
This reaction is highly efficient and regioselective, and the wide availability of substituted aldoximes and alkenes allows for the rapid generation of diverse compound libraries.
Comparative Analysis: Isoxazoline vs. Other Key Scaffolds
To truly appreciate the strengths and weaknesses of the this compound scaffold, we must compare it to other heterocyclic mainstays in drug design. We have selected four comparators based on their prevalence and contrasting properties: Piperidine , Pyrrolidine , Pyrazole , and Pyridine .
Scaffold Selection Logic
The process of selecting a scaffold is a multi-parameter optimization problem. The following diagram illustrates a simplified decision-making framework a medicinal chemist might use.
Caption: A decision-making framework for initial scaffold selection.
Head-to-Head Comparison
The following table summarizes the key attributes of our selected scaffolds.
| Feature | 3-Phenyl-4,5-dihydroisoxazole-5-COOH | Piperidine | Pyrrolidine | Pyrazole | Pyridine |
| Class | Saturated 5-membered | Saturated 6-membered | Saturated 5-membered | Aromatic 5-membered | Aromatic 6-membered |
| Geometry | Non-planar, puckered | Non-planar, chair/boat | Non-planar, envelope | Planar | Planar |
| Basicity (pKa) | N/A (Acidic COOH) | Strongly Basic (~11) | Strongly Basic (~11) | Weakly Basic (~2.5) | Moderately Basic (~5.2) |
| H-Bonding | Acceptor (N, O), Donor/Acceptor (COOH) | Acceptor (N), Donor (N-H) | Acceptor (N), Donor (N-H) | Acceptor (N), Donor (N-H) | Acceptor (N) |
| Metabolic Liability | N-O bond cleavage possible | Ring oxidation (α to N) | Ring oxidation (α to N) | Generally stable | Ring oxidation |
| Synthetic Access | High (Cycloaddition) | High (Reductive amination) | High (Reductive amination) | High (Condensation) | Moderate-High (Functionalization) |
| Key Advantage | Defined 3D vectors, stereocenter | Ubiquitous, robust base | Common, good for smaller pockets | Rigid, H-bond donor/acceptor | Aromatic, π-stacking, weak base |
| Key Disadvantage | Potential metabolic instability | Strong basicity can cause toxicity/PK issues | Strong basicity can cause issues | Can be a metabolic hotspot | Can be metabolically labile |
Senior Application Scientist's Insights
-
When to Choose the Isoxazoline Scaffold: This scaffold excels when you need to escape "flatland." If your target has a deep, non-planar pocket, or if you are struggling with selectivity against planar aromatic binders, the rigid, 3D nature of the isoxazoline is a distinct advantage. The C5-carboxylic acid provides a strong, directional interaction point, making it ideal for targets like proteases or transferases where anchoring to a charged residue is beneficial. Its synthesis allows for rapid diversification at the C3 and C5 positions.
-
Piperidine/Pyrrolidine as an Alternative: If the primary goal is to introduce a basic center to improve solubility or engage with an acidic residue (e.g., Asp, Glu), piperidine and pyrrolidine are the go-to choices. They are synthetically trivial to incorporate and their conformational flexibility (though less than an acyclic chain) can be advantageous. However, their strong basicity can be a double-edged sword, often leading to off-target effects (e.g., hERG channel inhibition) and requiring careful pKa modulation.
-
Pyrazole as an Alternative: When you need a rigid linker that also provides both hydrogen bond donor and acceptor capabilities, pyrazole is an excellent choice. It is a bioisostere for imidazole and is often more metabolically stable. Unlike the isoxazoline, it is planar, making it a better fit for targets that favor aromatic interactions.
-
Pyridine as an Alternative: Pyridine is the choice for a simple, planar, weakly basic aromatic scaffold. It is often used to introduce a hydrogen bond acceptor and to engage in π-stacking interactions. Its metabolic liability (N-oxidation) is well-understood and can often be mitigated by flanking the nitrogen with substituents. It lacks the 3D complexity and the strong acidic handle of our title compound.
Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for the synthesis of the core scaffold and a representative biological assay.
Protocol: Synthesis of this compound
Objective: To synthesize the title compound via a [3+2] cycloaddition of in situ-generated benzonitrile oxide and acrylic acid.
Materials:
-
Benzaldoxime (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Acrylic acid (1.5 eq)
-
Triethylamine (Et3N) (2.5 eq)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (sat. aq. solution)
-
Hydrochloric acid (1M aq. solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add benzaldoxime (1.0 eq) and dissolve in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Nitrile Oxide Generation: Add NCS (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. After the addition is complete, add triethylamine (1.1 eq) dropwise. A white precipitate of triethylammonium chloride will form. Stir the reaction at 0 °C for 30 minutes. The formation of the intermediate benzonitrile oxide is critical.
-
Cycloaddition: To the reaction mixture containing the in situ-generated nitrile oxide, add acrylic acid (1.5 eq) followed by an additional portion of triethylamine (1.4 eq).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the benzaldoxime.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash with 1M HCl to remove excess triethylamine. Extract the aqueous layer twice with DCM.
-
Acidification & Extraction: Combine the organic layers and wash with brine. To isolate the carboxylic acid product, extract the combined organic layers with a saturated sodium bicarbonate solution (3x).
-
Carefully acidify the combined bicarbonate extracts to pH ~2 with 1M HCl at 0 °C. The product should precipitate out or be extractable.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Purification: Combine the ethyl acetate layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or recrystallization to yield the pure this compound.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS. The expected mass for C₁₀H₉NO₃ is 191.18 g/mol .[3]
Protocol: Factor Xa (FXa) Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of a synthesized compound against human Factor Xa. This assay is relevant as isoxazoline derivatives have been reported as FXa inhibitors.[6]
Materials:
-
Human Factor Xa (enzyme)
-
Spectrozyme® FXa (chromogenic substrate)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4, with BSA)
-
Test compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., starting from 100 µM down to 1 nM) in the assay buffer. Ensure the final DMSO concentration in the well is ≤1%. Prepare a "no inhibitor" control (buffer + DMSO) and a "no enzyme" blank (buffer only).
-
Enzyme Addition: To each well of the 96-well plate, add 50 µL of the appropriate compound dilution or control. Then, add 25 µL of the FXa enzyme solution (pre-diluted in assay buffer to the working concentration).
-
Incubation: Gently mix the plate and incubate at 37 °C for 15 minutes to allow the compound to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding 25 µL of the Spectrozyme® FXa substrate to all wells.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37 °C. Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
For each concentration, calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor)).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
-
Validation: The "no inhibitor" control should show a robust signal, while the "no enzyme" blank should have negligible activity. The positive control (a known FXa inhibitor) should yield an IC₅₀ value within the expected range.
Conclusion and Future Outlook
The this compound scaffold represents a compelling, yet perhaps underutilized, option in the medicinal chemist's toolbox. Its inherent three-dimensionality, stereochemical complexity, and efficient synthesis offer a clear pathway to novel chemical entities that can successfully probe non-planar binding sites. While it may present metabolic challenges associated with the N-O bond, these can often be addressed through careful molecular design.
Our comparative analysis demonstrates that no single scaffold is universally superior. The optimal choice is always context-dependent, dictated by the specific biological target, the desired physicochemical properties, and the overall project goals. The true art of drug design lies in understanding the nuanced advantages and disadvantages of each heterocyclic system and strategically deploying them to solve complex biological problems. The isoxazoline core, with its unique blend of rigidity and spatial complexity, undoubtedly deserves greater consideration in campaigns seeking to move beyond the confines of traditional, planar scaffolds.
References
- Discovery, development, chemical diversity and design of isoxazoline-based insecticides. (2025). Pest Management Science. [Link]
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules. [Link]
- Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. (2021). Molecules. [Link]
- Characteristic isoxazoline compounds with anticancer activity. (2022).
- Design and synthesis of isoxazoline derivatives as factor Xa inhibitors. 2. (1999). Journal of Medicinal Chemistry. [Link]
Sources
- 1. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 4872-58-6 | FP119919 [biosynth.com]
- 3. This compound [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of isoxazoline derivatives as factor Xa inhibitors. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyl-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoxazoline core is a privileged scaffold, appearing in numerous biologically active molecules. This guide provides a comparative analysis of the primary synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison of their respective efficiencies.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound predominantly relies on two well-established methodologies in heterocyclic chemistry:
-
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This is the most common and versatile method for constructing the isoxazoline ring. It involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile). For the target molecule, this translates to the reaction of benzonitrile oxide with an acrylic acid derivative.
-
Cyclization of α,β-Unsaturated Ketones (Chalcones): An alternative approach involves the reaction of a chalcone (1-phenyl-3-aryl-2-propen-1-one) with hydroxylamine, which upon cyclization, forms the dihydroisoxazole ring.
This guide will delve into the practical execution of these strategies, providing a head-to-head comparison of their advantages and limitations.
Route 1: [3+2] Cycloaddition of Benzonitrile Oxide with an Acrylate Derivative
The 1,3-dipolar cycloaddition is a powerful and highly convergent method for the synthesis of this compound. The overall strategy involves two key steps: the in situ generation of benzonitrile oxide and its subsequent cycloaddition with an acrylate, followed by hydrolysis of the resulting ester to the desired carboxylic acid.
Reaction Workflow
Caption: Workflow for the [3+2] cycloaddition route.
Mechanistic Considerations
The [3+2] cycloaddition reaction is a concerted, pericyclic reaction. The regioselectivity of the addition of benzonitrile oxide to an electron-deficient alkene like ethyl acrylate is well-established. Frontier Molecular Orbital (FMO) theory predicts that the reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide and the Lowest Unoccupied Molecular Orbital (LUMO) of the acrylate. This leads to the preferential formation of the 5-substituted isoxazoline isomer.[1]
Detailed Experimental Protocol (Adapted from Kotian et al., 2014)
Step 1 & 2: Synthesis of Ethyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate
-
To a solution of benzaldehyde oxime (1.21 g, 10 mmol) in ethanol (50 mL), add ethyl acrylate (1.00 g, 10 mmol).
-
To this stirred solution, add Chloramine-T trihydrate (2.82 g, 10 mmol) portion-wise over 15 minutes at room temperature. The in situ generation of benzonitrile oxide from the oxime is initiated by the oxidizing agent.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove the precipitated sodium chloride.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure ethyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate.
Step 3: Hydrolysis to this compound (Adapted from Baldino et al.)
-
Dissolve the ethyl ester (10 mmol) in a mixture of ethanol (30 mL) and water (10 mL).
-
Add sodium hydroxide (0.6 g, 15 mmol) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
After the reaction is complete, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with 2N HCl. A white precipitate of the carboxylic acid should form.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Performance Data (Estimated based on similar reactions)
| Parameter | [3+2] Cycloaddition Route |
| Overall Yield | 60-75% |
| Reaction Time | 28-32 hours |
| Temperature | Room Temperature |
| Pressure | Atmospheric |
| Key Reagents | Benzaldehyde oxime, ethyl acrylate, Chloramine-T, NaOH |
| Advantages | High regioselectivity, mild reaction conditions, good functional group tolerance. |
| Disadvantages | Two-step process, potential for side reactions from the nitrile oxide (e.g., dimerization). |
Route 2: Cyclization of a Chalcone Derivative
An alternative pathway to the 3,5-disubstituted dihydroisoxazole core involves the cyclization of an α,β-unsaturated ketone (chalcone) with hydroxylamine. This method is particularly useful when the corresponding chalcone is readily available.
Reaction Workflow
Caption: Workflow for the chalcone cyclization route.
Note: This route directly yields a 3,5-diphenyl substituted isoxazoline. To obtain the target 5-carboxylic acid, a chalcone precursor with a carboxylate group or a precursor that can be converted to a carboxylic acid at the appropriate position would be required. The protocol below is for a model system to illustrate the general method.
Mechanistic Considerations
The reaction proceeds via a nucleophilic addition of hydroxylamine to the β-carbon of the chalcone (a Michael addition), followed by an intramolecular condensation and dehydration to form the dihydroisoxazole ring. The regiochemistry is determined by the initial Michael addition.
Detailed Experimental Protocol (Adapted from Abbas et al., 2014)
-
To a stirred solution of benzalacetophenone (chalcone) (2.08 g, 10 mmol) in 50 mL of 96% ethanol, add hydroxylamine hydrochloride (1.39 g, 20 mmol).
-
Add glacial acetic acid (2.5 mL) as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
The residue can be recrystallized from ethanol to afford the pure 3,5-diphenyl-4,5-dihydroisoxazole. [2]
Performance Data (for the model reaction)
| Parameter | Chalcone Cyclization Route |
| Overall Yield | 70-85%[2] |
| Reaction Time | 12-16 hours |
| Temperature | Reflux |
| Pressure | Atmospheric |
| Key Reagents | Chalcone, Hydroxylamine Hydrochloride, Acetic Acid |
| Advantages | One-pot reaction, often high yielding. |
| Disadvantages | Requires a suitable chalcone precursor which may add steps to the overall synthesis of the target molecule. Higher temperatures are needed compared to the cycloaddition route. |
Comparison and Discussion
| Feature | [3+2] Cycloaddition Route | Chalcone Cyclization Route |
| Versatility | High. A wide variety of substituted isoxazolines can be prepared by changing the nitrile oxide and the alkene. | Moderate. Dependent on the availability of the corresponding chalcone. |
| Regioselectivity | Generally high and predictable for the 5-substituted product.[1] | Good, determined by the Michael addition step. |
| Reaction Conditions | Milder, often at room temperature. | Requires heating (reflux). |
| Atom Economy | Good, especially in the cycloaddition step. | Good. |
| Scalability | Generally scalable, though the in situ generation of nitrile oxides can sometimes pose challenges on a large scale. | Readily scalable. |
| Green Chemistry | Can be adapted to greener methods, such as using safer oxidizing agents or microwave-assisted synthesis. | The use of ethanol as a solvent is relatively green. |
Conclusion for the Practicing Scientist
For the synthesis of This compound , the [3+2] cycloaddition route is the more direct and versatile approach. It allows for the direct incorporation of the carboxylic acid functionality (via an acrylate ester) at the desired 5-position with high regiocontrol. While it is a two-step process (cycloaddition followed by hydrolysis), the reaction conditions are generally mild, and the starting materials are readily available.
The chalcone cyclization route is a viable alternative, particularly if a suitable chalcone precursor is on hand. It offers the advantage of a one-pot procedure but may require more forcing conditions (reflux). For the specific target molecule, this route would necessitate a more complex chalcone starting material, potentially making the [3+2] cycloaddition the more efficient overall strategy.
Researchers should select the most appropriate route based on the availability of starting materials, desired scale, and equipment. For exploratory and medicinal chemistry applications where versatility is key, the 1,3-dipolar cycloaddition is often the preferred method for accessing a variety of isoxazoline derivatives.
References
- Kotian, S. Y., et al. (2014). Synthesis of new series of 4,5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences, 126(4), 1033-1041.
- Domingo, L. R., & Aurell, M. J. (2009). An analysis of the regioselectivity of 1,3-dipolar cycloaddition reactions of benzonitrile N-oxides based on global and local electrophilicity and nucleophilicity indices. European Journal of Organic Chemistry, 2009(18), 3036-3044.
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598.
- Baldino, C. M., et al. (2002). Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides. Tetrahedron: Asymmetry, 13(14), 1547-1554.
- Abbas, F. A., et al. (2014). Synthesis, characterization and computational study of some new 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivatives from chalcones. International Journal of Pharmaceutical and Chemical Sciences, 3(4), 717-724.
Sources
A Comparative Guide to the Definitive Structural Validation of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern pharmaceutical science. The spatial arrangement of atoms dictates a compound's interaction with biological targets, influencing its efficacy, selectivity, and safety profile. Heterocyclic compounds, such as 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid, are prevalent scaffolds in medicinal chemistry due to their diverse biological activities.[1][2] Therefore, rigorous structural validation is paramount.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on single-crystal X-ray crystallography—the unequivocal gold standard for determining atomic structure.[3] We will explore the causality behind experimental choices and compare this definitive method with complementary spectroscopic techniques, providing a holistic framework for confident structural assignment.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is a powerful analytical technique that provides the precise, three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of a focused X-ray beam.[4][5] For a novel chemical entity, a high-quality crystal structure is the most authoritative piece of evidence, revealing not just connectivity but also stereochemistry, bond lengths, bond angles, and intermolecular interactions.[6]
Experimental Workflow: From Solution to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The most challenging step is often obtaining a single crystal of sufficient quality.[7]
Caption: Workflow for small molecule X-ray crystallography.
Detailed Experimental Protocol
1. Crystallization of this compound:
-
Rationale: The goal is to slowly form a highly ordered, single crystal lattice. Rapid precipitation ("crashing out") traps impurities and solvent, leading to poor diffraction. The choice of solvent is critical; a solvent system where the compound has moderate solubility, which decreases upon slow environmental change (e.g., cooling or solvent evaporation), is ideal.
-
Protocol:
-
Dissolve a highly pure sample of this compound in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water, or ethyl acetate) with gentle heating to create a saturated solution.
-
Filter the warm solution to remove any particulate matter.
-
Allow the solution to cool to room temperature slowly. To further decrease solubility, this vessel can be placed inside a larger, sealed container with a more volatile anti-solvent (e.g., hexane). This slow vapor diffusion method often yields high-quality crystals over several days.[4]
-
Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, carefully extract one with a loop.[7]
-
2. Data Collection:
-
Rationale: A monochromatic X-ray beam (commonly from a copper or molybdenum source) is directed at the crystal.[3] As the crystal is rotated, the X-rays diffract in a unique pattern of spots, whose intensities and positions are recorded. Low temperatures (e.g., 100 K) are often used to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern.
-
Protocol:
-
Mount the selected crystal on a goniometer head.
-
Place the goniometer on the diffractometer and cool the crystal under a stream of cold nitrogen gas.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images as the crystal is rotated through various angles.
-
3. Structure Solution and Refinement:
-
Rationale: The collected diffraction intensities provide the amplitudes of the scattered waves, but not their phases. This is the "phase problem" in crystallography.[5] For small molecules, this is typically solved using computational direct methods. The initial atomic model is then refined against the experimental data to improve its accuracy, a process monitored by the R-factor, which measures the agreement between the calculated and observed diffraction patterns.[5]
-
Protocol:
-
Integrate the raw diffraction data to determine the intensities and positions of the reflections.
-
Use software (e.g., SHELX) to solve the phase problem and generate an initial electron density map.
-
Build an atomic model into the electron density map, assigning atom types.
-
Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit with the experimental data, minimizing the R-factor.
-
Anticipated Crystallographic Data
While a public crystal structure for the exact title compound is not available, data from closely related isoxazole derivatives allow us to predict the key structural parameters.[8][9] This data provides the ultimate proof of structure.
| Parameter | Expected Value Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the specific symmetry elements within the unit cell. |
| N-O Bond Length | 1.40 - 1.45 Å | Confirms the isoxazole ring structure. |
| C=N Bond Length | 1.28 - 1.32 Å | Confirms the imine functionality within the ring. |
| C-C (ring) Bond Length | 1.50 - 1.55 Å | Consistent with single bonds in the dihydro portion. |
| C=O (carboxyl) | ~1.20 Å | Confirms the carbonyl of the carboxylic acid. |
| C-O (carboxyl) | ~1.31 Å | Confirms the C-OH bond of the carboxylic acid. |
| Dihedral Angle | Variable | The angle between the phenyl ring and the isoxazole ring, which can influence biological activity. |
Part 2: A Comparative Analysis with Orthogonal Techniques
No single technique tells the whole story from synthesis to final validation. While X-ray crystallography is definitive for the solid state, other methods are indispensable for characterization in solution and for confirming other molecular properties. Using multiple techniques provides a self-validating system of evidence.[10][11]
Caption: Comparison of information from different analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for determining the structure of an organic molecule in solution.[12] It provides detailed information about the chemical environment and connectivity of atoms.
-
Expertise & Causality: For this compound, ¹H NMR would confirm the presence of the phenyl group (signals typically between 7-8 ppm), and crucially, the diastereotopic protons of the CH₂ group and the two CH protons on the dihydroisoxazole ring, which would appear as a complex set of multiplets due to their distinct spatial environments and spin-spin coupling.[13][14] ¹³C NMR would confirm the number of unique carbon atoms, including the characteristic signals for the carboxylic acid carbonyl, the C=N carbon, and the carbons of the phenyl ring.[15]
-
Comparison to X-ray: NMR excels at showing the molecule's structure and dynamics in a solution state, which can be more biologically relevant. However, it provides connectivity and relative stereochemistry, not the definitive bond lengths, angles, or crystal packing information that X-ray crystallography provides.
Mass Spectrometry (MS)
MS is essential for confirming the molecular weight and elemental composition of a synthesized compound.[16]
-
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) would be used to measure the exact mass of the molecule (expected: 191.0582 g/mol ).[17] This allows for the unambiguous determination of the molecular formula (C₁₀H₉NO₃), ruling out other potential structures with the same nominal mass.
-
Comparison to X-ray: MS provides no information about atomic connectivity or stereochemistry but is a rapid and highly sensitive method for confirming that the correct elemental formula has been synthesized. It is a necessary but not sufficient technique for full structural validation.
Infrared (IR) Spectroscopy
IR spectroscopy is a quick and simple method for identifying the presence of key functional groups.[8]
-
Expertise & Causality: The IR spectrum of the target molecule would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (a broad peak around 3000 cm⁻¹), the C=O stretch (around 1700-1740 cm⁻¹), the isoxazole C=N stretch (around 1580-1620 cm⁻¹), and aromatic C-H stretches.[8] The presence of these bands provides strong evidence for the proposed functional groups.
-
Comparison to X-ray: IR spectroscopy gives very limited information about the overall molecular skeleton and no stereochemical details. It is primarily a tool for confirming functional groups, complementing the more detailed picture provided by NMR and X-ray crystallography.
Conclusion: An Integrated and Authoritative Approach
The structural validation of a pharmaceutically relevant molecule like this compound requires a multi-faceted analytical approach. While NMR, MS, and IR spectroscopy provide essential and complementary pieces of the structural puzzle—confirming connectivity, molecular formula, and functional groups in a rapid and reliable manner—they do not provide the ultimate proof of structure.
Single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution, three-dimensional map of the atomic arrangement in the solid state.[6] This technique provides the definitive evidence of stereochemistry, bond lengths, and bond angles, which is critical for understanding structure-activity relationships, computational modeling, and intellectual property protection. For researchers in drug development, the investment in growing a suitable crystal and performing a diffraction experiment is justified by the unparalleled certainty it provides, forming the bedrock of a successful research program.
References
- Title: Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents Source: Taylor & Francis Online URL:[Link]
- Title: X-ray Crystallography Source: Cre
- Title: Comparison of Analytical Techniques in the Characterization of Complex Compounds Source: ResearchG
- Title: Methods for the Elucidation of the Structure of Organic Compounds Source: University of Puget Sound URL:[Link]
- Title: Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?
- Title: X-ray Crystallography Source: Chemistry LibreTexts URL:[Link]
- Title: Small molecule X-ray crystallography Source: The University of Queensland URL:[Link]
- Title: Comparison of analytical techniques for the identification of bioactive compounds from natural products Source: National Institutes of Health (NIH) URL:[Link]
- Title: X-ray crystallography Source: Wikipedia URL:[Link]
- Title: SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM Source: International Journal of Pharmaceutical and Chemical Sciences (PDF) URL:[Link]
- Title: Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives Source: Der Pharma Chemica URL:[Link]
- Title: Structure Elucidation in Organic Chemistry Source: Wiley Analytical Science URL:[Link]
- Title: Supporting information - One-pot synthesis of 3,4-disubstituted isoxazoles from aldehydes and nitro-compounds Source: The Royal Society of Chemistry URL:[Link]
- Title: Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 Source: MDPI URL:[Link]
- Title: 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl- Source: SpectraBase URL:[Link]
- Title: NMR Spectra of Products - Supporting Information Source: The Royal Society of Chemistry URL:[Link]
- Title: Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)
- Title: The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications Source: International Journal of Scientific Research & Technology URL:[Link]
- Title: Heterocyclic Compounds Source: Michigan St
- Title: Heterocyclic compounds: The Diverse World of Ringed Molecules Source: Open Access Journals URL:[Link]
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. rigaku.com [rigaku.com]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpcbs.com [ijpcbs.com]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. spectrabase.com [spectrabase.com]
A Comparative Study of Isoxazole and Isoxazoline Derivatives in Biological Assays: A Guide for Researchers
In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for developing new therapeutic agents is perpetual. Among the heterocyclic compounds that have garnered significant attention are isoxazoles and their partially saturated counterparts, isoxazolines. Both structures are five-membered rings containing nitrogen and oxygen atoms, but the seemingly subtle difference in their saturation level imparts distinct physicochemical properties that can translate into significant variations in biological activity.[1] This guide provides an in-depth comparative analysis of isoxazole and isoxazoline derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their performance in key biological assays, supported by experimental data from the literature, and provide detailed protocols to facilitate further investigation.
The Core Scaffolds: A Structural Overview
At the heart of this comparison are the isoxazole and isoxazoline rings. Isoxazole is an aromatic heterocycle, while isoxazoline is its non-aromatic, partially saturated analog. This fundamental structural difference influences their three-dimensional shape, electron distribution, and metabolic stability, all of which are critical determinants of pharmacological activity.
Figure 1. Comparison of Isoxazole and Isoxazoline Structures
The aromatic nature of the isoxazole ring often imparts greater stability and can facilitate π-π stacking interactions with biological targets.[2] Conversely, the non-planar, three-dimensional structure of the isoxazoline ring can allow for more specific steric interactions within a binding pocket.[3] These inherent differences form the basis for the diverse biological activities observed for their respective derivatives.
Comparative Efficacy in Anticancer Assays
Both isoxazole and isoxazoline derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines.[2][3] The primary mechanism often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key enzymes involved in tumor progression.[4][5]
Cytotoxicity Against Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative isoxazole and isoxazoline derivatives against several human cancer cell lines. Lower IC50 values indicate greater cytotoxic potential.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole | Compound 1 | K562 (Leukemia) | 0.071 | [6] |
| Compound 2 | K562 (Leukemia) | 0.018 | [6] | |
| Isoxazole Chalcone 10a | DU145 (Prostate) | 0.96 | [2] | |
| Isoxazole Chalcone 10b | DU145 (Prostate) | 1.06 | [2] | |
| Isoxazole-piperazine derivative | MCF-7 (Breast) | 0.3 - 3.7 | [7] | |
| Isoxazoline | Monoterpene derivative 16c | HT1080 (Fibrosarcoma) | 9.02 | [2] |
| Artemisinin derivative 35a | HCT-15 (Colon) | 4.04 | [2] | |
| Coumarin derivative 28 | HCT-116 (Colon) | 3.3 | [2] | |
| Isoxazolidine derivative 2 | PC-3 (Prostate) | Potent (Specific value not provided) | [3] |
From the available data, it is evident that both scaffolds can be functionalized to produce highly potent anticancer agents. Notably, some isoxazole derivatives exhibit nanomolar efficacy against leukemia cell lines.[6] Similarly, isoxazoline derivatives, particularly when hybridized with natural products like artemisinin and coumarin, show impressive activity in the low micromolar range against colon and prostate cancer cells.[2] The choice between an isoxazole or isoxazoline core may ultimately depend on the specific cancer type and the target cellular pathway.
The following workflow illustrates a typical pipeline for the initial screening and evaluation of novel anticancer compounds.
Figure 3. Workflow for the agar well diffusion assay.
Comparative Efficacy in Anti-inflammatory Assays
Chronic inflammation is implicated in a wide range of diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Both isoxazole and isoxazoline derivatives have been explored for their COX inhibitory potential. [8][9]
Inhibition of Cyclooxygenase (COX) Enzymes
The following table summarizes the IC50 values for some isoxazole and isoxazoline derivatives against COX-1 and COX-2. Selective inhibition of COX-2 is often desirable to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
| Compound Class | Derivative | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Isoxazole | Isoxazole derivative C6 | COX-2 | Potent (Specific value not provided) | Good candidate for selective COX-2 inhibitor | [8] |
| Isoxazole derivative C5 | COX-2 | Potent (Specific value not provided) | Good candidate for selective COX-2 inhibitor | [8] | |
| Isoxazole derivative C3 | COX-2 | Potent (Specific value not provided) | Good candidate for selective COX-2 inhibitor | [8] | |
| Isoxazole derivative IXZ3 | COX-2 | 0.95 | - | [10] | |
| Isoxazoline | Aza-bicyclic acylhydrazone derivative | COX-2 | Potent and selective inhibition | - | [9] |
The literature suggests that isoxazole derivatives have been more extensively studied as COX inhibitors, with several compounds showing potent and selective inhibition of COX-2. [8][10]The diaryl substitution pattern, similar to that found in celecoxib, appears to be a key feature for potent and selective COX-2 inhibition. While there is evidence for the anti-inflammatory activity of isoxazoline derivatives, more quantitative data on their COX inhibitory profiles is needed for a direct comparison. [9]
Experimental Protocols
To facilitate further research and ensure the reproducibility of results, this section provides detailed, step-by-step methodologies for the key biological assays discussed in this guide.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) * Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment. [11]2. Compound Treatment: Prepare serial dilutions of the test compounds (isoxazole and isoxazoline derivatives) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and an untreated control. [11]3. Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. [12]5. Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. 6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. 7. Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Agar Well Diffusion Assay for Antimicrobial Susceptibility
This method is used to qualitatively assess the antimicrobial activity of test compounds. [5][13] Materials:
-
Petri dishes
-
Mueller-Hinton agar
-
Bacterial strains
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic) and negative control (solvent)
Procedure:
-
Plate Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculation: Inoculate the agar surface with a standardized bacterial suspension using a sterile cotton swab to create a uniform lawn of bacteria. [13]3. Well Creation: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar. [14]4. Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours. [13]6. Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity. [13]
COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. [15] Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl)
-
Hematin (cofactor)
-
Test compounds
-
PGE2 ELISA kit
Procedure:
-
Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes in the assay buffer.
-
Incubation with Inhibitor: In a reaction tube, combine the enzyme, assay buffer, and hematin. Add the test compound at various concentrations and pre-incubate for a specified time (e.g., 10 minutes at 37°C). 3. Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid. Incubate for a short period (e.g., 2 minutes at 37°C). 4. Termination of Reaction: Stop the reaction by adding a stopping agent (e.g., HCl). 5. PGE2 Quantification: Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions. 6. Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the control without an inhibitor. Determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.
Conclusion
This comparative guide highlights the significant potential of both isoxazole and isoxazoline derivatives as scaffolds for the development of new therapeutic agents. While both classes of compounds have demonstrated promising activity in anticancer, antimicrobial, and anti-inflammatory assays, their distinct structural features offer different opportunities for drug design. The aromatic and planar nature of isoxazoles may be advantageous for certain target interactions, while the three-dimensional and flexible structure of isoxazolines can provide a basis for developing highly specific inhibitors.
The provided experimental data, although not from direct head-to-head comparative studies, offers valuable insights into the relative potency and spectrum of activity of derivatives from both scaffolds. It is evident that the biological activity is highly dependent on the specific substitution patterns on the heterocyclic core. The detailed experimental protocols included in this guide are intended to empower researchers to conduct their own comparative studies and further explore the therapeutic potential of these versatile heterocyclic compounds. Future research should focus on systematic, parallel evaluations of isoxazole and isoxazoline analogs to better elucidate their structure-activity relationships and guide the rational design of next-generation therapeutics.
References
Click to expand
- An ELISA method to measure inhibition of the COX enzymes.
- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn. Published November 3, 2023. [Link]
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. J Vis Exp. 2013;(81):e50822. [Link]
- IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD).
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. J Vis Exp. 2014;(83):e51133. [Link]
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. J Appl Microbiol. 2023;134(5):lxad093. [Link]
- Antimicrobial activity by Agar well diffusion. Chemistry Notes. Published June 29, 2021. [Link]
- Cytotoxicity MTT Assay Protocols and Methods.
- An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. 2006;1(4):1915-1921. [Link]
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Front Chem. 2023;11:1240361. [Link]
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals (Basel). 2021;14(12):1239. [Link]
- Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. Int J Mol Sci. 2021;22(20):10931. [Link]
- Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Bentham Science Publishers. [Link]
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. 2023;28(3):1398. [Link]
- Synthesis and Antibacterial Screening of Some Novel Isoxazole Deriv
- In silico anticancer activity of isoxazolidine and isoxazolines derivatives: DFT study, ADMET prediction, and molecular docking. J Mol Model. 2024;30(4):119. [Link]
- Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. [Link]
- Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Int J Oncol. 2016;48(1):111-122. [Link]
- Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. Int J Mol Sci. 2023;24(22):16091. [Link]
- New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules. 2024;29(11):2510. [Link]
- The anticancer IC50 values of synthesized compounds against 3 cell lines.
- Antimicrobial activity of isoxazole derivatives: A brief overview.
- Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs).
- Effects of synthetic isoxazole derivatives on apoptosis of K562 cells....
- In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules. 2021;26(19):5943. [Link]
- Agar well diffusion assay. YouTube. Published November 1, 2020. [Link]
- Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. Molecules. 2016;21(11):1458. [Link]
- Synthesis and Antibacterial Activity of Novel Isoxazoline Derivatives. Der Pharma Chemica. 2014;6(6):347-352. [Link]
- Synthesis and Analysis of Antimicrobial Properties of Isoxazoline.
- (PDF) Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents.
- Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Eur J Med Chem. 2022;228:114022. [Link]
- Cytotoxicity (IC 50 ) of the tested compounds on different cell lines.
- Evaluation of anti-inflammatory activity and molecular docking study of new aza-bicyclic isoxazoline acylhydrazone derivatives. Med Chem Res. 2019;28(11):1913-1922. [Link]
- Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules. 2019;24(21):3930. [Link]
- Synthesis, Characterization and Antimicrobial Activity of Isoxazoline Derivatives. International Journal of Pharmaceutical Sciences and Medicine. 2022;7(11):107-120. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorio.uam.es [repositorio.uam.es]
- 4. researchgate.net [researchgate.net]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of anti-inflammatory activity and molecular docking study of new aza-bicyclic isoxazoline acylhydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. atcc.org [atcc.org]
- 13. hereditybio.in [hereditybio.in]
- 14. m.youtube.com [m.youtube.com]
- 15. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Purity of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid by HPLC-MS
For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific investigation and a prerequisite for further development. In this guide, we will delve into a comprehensive, field-proven methodology for confirming the purity of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. This guide is structured to provide not just a protocol, but a logical framework for making informed decisions in your analytical workflow, ensuring both scientific integrity and robust, reproducible results.
The Critical Role of Purity Assessment
This compound and its derivatives are often synthesized via a 1,3-dipolar cycloaddition reaction.[1][2][3] While this is an efficient method, the potential for side reactions necessitates a thorough analytical approach to identify and quantify any impurities. These can include unreacted starting materials, regioisomers, or by-products from the in-situ generation of the nitrile oxide intermediate.[2][3] The presence of such impurities can significantly impact the compound's biological activity, toxicity, and overall safety profile, making a validated purity assessment non-negotiable.
This guide will compare and contrast different HPLC-MS approaches, culminating in a recommended, optimized protocol that provides a self-validating system for the purity assessment of this compound.
Experimental Workflow: A Logic-Driven Approach
The overall workflow for the purity confirmation of this compound by HPLC-MS is a multi-step process that begins with sample preparation and culminates in data analysis and reporting. Each step is designed to ensure the accuracy and reliability of the final purity assessment.
Caption: A schematic overview of the HPLC-MS workflow for the purity analysis of this compound.
Comparative Analysis of HPLC-MS Parameters
The choice of HPLC-MS parameters is critical for achieving optimal separation and detection of this compound and its potential impurities. Below is a comparison of key parameters and the rationale for the optimized selections.
| Parameter | Alternative 1 | Alternative 2 | Optimized Method & Rationale |
| HPLC Column | C8 | HILIC | C18 (e.g., 100 x 2.1 mm, 1.8 µm) : Provides excellent hydrophobic retention for the phenyl group, while still being suitable for the polar carboxylic acid moiety. The smaller particle size offers higher resolution. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 10 mM Ammonium Acetate in Water | 0.1% Formic Acid in Water : Offers good protonation for positive ion ESI-MS and is less ion-suppressive than TFA.[4] Ammonium acetate is a good alternative but formic acid often provides better peak shape for carboxylic acids. |
| Mobile Phase B | Methanol | Isopropanol | Acetonitrile : Lower viscosity than methanol and isopropanol, leading to lower backpressure. It also often provides sharper peaks for heterocyclic compounds. |
| Elution | Isocratic | Step Gradient | Linear Gradient : A linear gradient from a low to high percentage of organic phase is crucial for resolving compounds with a range of polarities, which is expected with potential impurities. |
| Ionization | Atmospheric Pressure Chemical Ionization (APCI) | Electrospray Ionization (ESI) : ESI is ideal for polar molecules like carboxylic acids and is generally more sensitive than APCI for this compound class. Both positive and negative ion modes should be evaluated, with negative mode often being more sensitive for carboxylic acids. | |
| MS Detection | Full Scan Only | Selected Ion Monitoring (SIM) Only | Full Scan with Simultaneous SIM : Full scan mode is essential for identifying unknown impurities. SIM mode for the target analyte's m/z (191.06) provides enhanced sensitivity and accurate quantification. |
Optimized and Validated HPLC-MS Protocol
This protocol is designed to be a self-validating system, incorporating principles from the ICH Q2(R1) guidelines on the validation of analytical procedures.[5][6]
Materials and Reagents
-
This compound reference standard (purity >99.5%)
-
Sample of this compound for testing
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Methanol (for sample preparation)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.
-
Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.
Chromatographic and MS Conditions
| Parameter | Setting |
| Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 350 °C |
| MS Scan Range | m/z 50-500 |
| SIM Ion | m/z 190.05 (for [M-H]⁻) |
Sample and Standard Preparation
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the test sample and dissolve in 10 mL of methanol. This higher concentration is used for the detection of trace impurities.
Method Validation
The method should be validated according to ICH Q2(R1) guidelines, with a focus on the following parameters for purity testing:[5][7][8]
-
Specificity: Analyze a blank (methanol), the reference standard, and the test sample. The method is specific if the main peak is well-resolved from any impurities and there are no interfering peaks in the blank. A diode-array detector can be used in conjunction with the MS to assess peak purity.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by injecting a series of dilutions of the reference standard. Typically, LOD is where the signal-to-noise ratio is 3:1, and LOQ is 10:1.
-
Linearity: A calibration curve should be constructed using at least five concentrations of the reference standard. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.
-
Accuracy: Assessed by spiking a known amount of the reference standard into the sample matrix at different concentration levels.
-
Precision:
-
Repeatability: Multiple injections of the same sample.
-
Intermediate Precision: Analysis performed by different analysts on different days.
-
-
Robustness: The effect of small, deliberate variations in method parameters (e.g., column temperature, mobile phase composition) should be evaluated.
Interpreting the Results: A Comparative Data Scenario
Below is a hypothetical comparison of the purity analysis of two different batches of this compound using the optimized HPLC-MS method.
| Batch ID | Retention Time of Main Peak (min) | Purity by Area % | Identified Impurities |
| Batch A | 5.2 | 99.8% | Impurity 1 (RT 4.5 min, m/z 147.07 - Benzoic Acid) |
| Batch B | 5.2 | 97.5% | Impurity 1 (RT 4.5 min, m/z 147.07 - Benzoic Acid), Impurity 2 (RT 6.1 min, m/z 191.06 - Regioisomer) |
This data clearly demonstrates the ability of the method to not only quantify the purity but also to identify potential process-related impurities. The presence of benzoic acid could indicate degradation, while the regioisomer points to a lack of complete regioselectivity during the synthesis.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for confirming the purity of this compound using HPLC-MS. By understanding the rationale behind the selection of analytical parameters and adhering to established validation guidelines, researchers can have high confidence in the quality of their compounds. This robust analytical foundation is essential for the successful advancement of promising molecules in the drug discovery and development pipeline.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
- 3 Key Regulatory Guidelines for Method Valid
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
- Quality Guidelines - ICH. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]
- Highlights from FDA's Analytical Test Method Valid
- Q2(R2) Validation of Analytical Procedures - FDA. [Link]
- ICH and FDA Guidelines for Analytical Method Valid
- A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction - MDPI. [Link]
- A Library of 3-Aryl-4,5-dihydroisoxazole-5-carboxamides | Request PDF - ResearchG
- Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC - NIH. [Link]
- SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. [Link]
- 1,3-Dipolar cycloaddition - Wikipedia. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. propharmagroup.com [propharmagroup.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. starodub.nl [starodub.nl]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
A Technical Guide to Benchmarking the 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic Acid Scaffold in Key Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid scaffold, a heterocyclic structure of significant interest in medicinal chemistry. While direct benchmark studies on the parent compound are limited, this document synthesizes data from structurally related analogs to evaluate the potential of this scaffold in anti-inflammatory and antibacterial applications. We will delve into the experimental rationale, present detailed bioassay protocols, and compare performance against established therapeutic agents.
The Isoxazoline Scaffold: A Privileged Structure in Drug Discovery
The isoxazole and its dihydro counterpart, isoxazoline, are five-membered heterocyclic rings containing adjacent nitrogen and oxygen atoms. This structural motif is found in numerous biologically active compounds, conferring favorable physicochemical properties that enhance drug-like characteristics.[1] The incorporation of the isoxazoline ring has been a successful strategy in the development of a wide array of therapeutics, including anti-inflammatory, anticancer, and antimicrobial agents.[1] The subject of this guide, the this compound scaffold, combines the isoxazoline core with a phenyl group and a carboxylic acid moiety, features that provide avenues for diverse biological interactions and synthetic modifications.
Section 1: Evaluation of Anti-Inflammatory Activity
Inflammation is a complex biological response central to numerous pathological conditions. A key pathway governing the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which is a master regulator of pro-inflammatory gene expression in immune cells like macrophages.[2][3] Consequently, the inhibition of this pathway and its downstream targets, such as the production of cytokines (e.g., TNF-α, IL-6) and the activity of enzymes like Cyclooxygenase-2 (COX-2), are primary objectives in the discovery of novel anti-inflammatory drugs.[4][5]
Comparative Compound: VGX-1027
For our comparative analysis, we have selected (S,R)-3-phenyl-4,5-dihydro-5-isoxazole acetic acid (VGX-1027) , a clinically evaluated immunomodulatory compound that shares a high degree of structural similarity with our target scaffold.[6][7] VGX-1027 has been shown to inhibit the production of pro-inflammatory cytokines and has demonstrated efficacy in various preclinical models of inflammatory diseases.[8][9]
Performance Benchmark: Anti-Inflammatory Assays
The following table summarizes the reported anti-inflammatory activity of VGX-1027, which serves as a benchmark for the potential efficacy of derivatives of the this compound scaffold.
| Compound/Scaffold | Bioassay | Key Readout | Result | Citation |
| VGX-1027 | LPS-stimulated Macrophages | TNF-α Inhibition | Significant reduction in a dose-dependent manner | [4][9] |
| LPS-stimulated Macrophages | IL-6 Inhibition | Significant reduction in a dose-dependent manner | [10] | |
| In vivo (animal models) | Reduction of inflammation | Efficacious in models of arthritis, diabetes, and uveitis | [8][11] | |
| 3-phenyl-4,5-dihydroisoxazole derivatives | LPS-stimulated Macrophages | Cytokine Inhibition | Derivatives show dose-dependent reduction of TNF-α and IL-6 | [4] |
| In vivo (animal models) | Anti-inflammatory effect | Isoxazoline derivatives exhibit anti-inflammatory activity | [12][13] |
Experimental Workflow & Underlying Mechanism
The anti-inflammatory potential of a compound is commonly assessed by its ability to suppress the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
Caption: Workflow for in-vitro anti-inflammatory screening.
The mechanism of action for many anti-inflammatory isoxazolines involves the modulation of the NF-κB signaling pathway.
Caption: Workflow for the broth microdilution MIC assay.
Detailed Protocol: Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the test bacterium (E. coli or S. aureus).
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a growth control (MHB + inoculum, no compound) and a sterility control (MHB only).
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion
This guide provides a framework for evaluating the bioactivity of the this compound scaffold. While direct experimental data on the parent compound is sparse, the performance of its close analogs, particularly in comparison to established drugs like VGX-1027 and Ciprofloxacin, highlights the significant potential of this chemical class in both anti-inflammatory and antibacterial drug discovery. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers aiming to explore and optimize this promising scaffold for therapeutic applications. Further structure-activity relationship studies are warranted to fully elucidate the potential of this versatile molecular architecture.
References
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). IOP Conference Series: Earth and Environmental Science.
- Mussbacher, M., Derler, M., Basílio, J., & Schmid, J. (2021). NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells. Frontiers in Immunology, 12.
- Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. (2019). Molecules, 24(15), 2745.
- Synthesis and in vitro antimicrobial evaluation of novel fluorine-containing 3-benzofuran-2-yl-5-phenyl-4,5-dihydro-1H-pyrazoles and 3-benzofuran-2-yl-5-phenyl-4,5-dihydro-isoxazoles. (2020). Request PDF.
- NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. (2019). Journal of Immunology, 202(10), 2857-2867.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io.
- Synthesis, Characterization and Antibacterial Studies of Some New 1, 4-bis (3-Phenyl-4,5-Dihydroisoxazol-5-yl)Benzene Derivative. (2015).
- Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. (n.d.). BenchChem.
- Broth Dilution Method for MIC Determin
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008).
- The potent immunomodulatory compound VGX-1027 regulates inflammatory mediators in CD4+ T cells, which are concomitant with the prevention of neuroimmune dysregulation in BTBR T+ Itpr3tf/J mice. (2019). Life Sciences, 237, 116930.
- Effects of the Immunomodulator, VGX-1027, in Endotoxin-Induced Uveitis in Lewis Rats. (2008). British Journal of Pharmacology, 153(5), 947-956.
- Effects of the immunomodulator, VGX-1027, in endotoxin-induced uveitis in Lewis rats. (2008). British Journal of Pharmacology, 153(5), 947-956.
- Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases. (2005).
- Inhibition of tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta) secretion but not IL-6 from activated human peripheral blood monocytes by a new synthetic demethylpodophyllotoxin derivative. (1994). Journal of Clinical Immunology, 14(5), 280-288.
- New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). Molecules, 29(11), 2531.
- MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. (1998). Antimicrobial Agents and Chemotherapy, 42(11), 2848-2852.
- Inhibition of IL-6, TNF-alpha, and cyclooxygenase-2 protein expression by prostaglandin E2-induced IL-10 in bone marrow-derived dendritic cells. (2004). Journal of Immunology, 172(12), 7747-7755.
- Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)
- Visfatin Promotes IL-6 and TNF-α Production in Human Synovial Fibroblasts by Repressing miR-199a-5p through ERK, p38 and JNK Signaling Pathways. (2018). International Journal of Molecular Sciences, 19(1), 205.
- The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.).
- IND-enabling toxicology studies begin for VGX-1027. (2006). BioWorld.
- COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich.
- Synthesis, Characterization and Antibacterial Studies of Some New 1, 4-bis (3-Phenyl-4,5-Dihydroisoxazol-5-yl)Benzene Derivative. (2015).
- Representative compounds with anti‐inflammatory activity. (n.d.).
- Synthesis and biological evaluations of novel isoxazoles and furoxan derivative as anti-inflammatory agents. (2019). Bioorganic Chemistry, 92, 103233.
- VGX begins follow-on phase I study for antiinflammatory compound VGX-1027. (2008). BioWorld.
- VGX files IND for VGX-1027, a small molecule with antiinflamm
- The potent immunomodulatory compound VGX-1027 regulates inflammatory mediators in CD4+ T cells, which are concomitant with the prevention of neuroimmune dysregulation in BTBR T+ Itpr3tf/J mice. (2019). Life Sciences, 237, 116930.
- Safety, bioavailability, and pharmacokinetics of VGX-1027-A novel oral anti-inflammatory drug in healthy human subjects. (2016). Clinical Pharmacology in Drug Development, 5(4), 296-305.
- Synthesis and antiinflammatory activity of newer pyrazolinylbenzidines and isoxazolinylbenzidines. (2014). Indian Journal of Pharmaceutical Sciences, 76(4), 299-307.
- (S,R)-3-phenyl-4,5 dihydro-5-isoxazole acetic acid-nitric oxide and use thereof as anti-cancer and antiviral agent. (2012).
- Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines. (2014). Indian Journal of Pharmaceutical Sciences, 76(4), 299-307.
- Methyl 3-(4-chlorophenyl)
- Isoxazolines. (n.d.). Plumb's Therapeutics Brief.
- Anti-inflammatory effects in LPS-induced macrophages and antibiofilm activity of the mannose-rich exopolysaccharide produced by Bacillus licheniformis B3-15. (2024). International Journal of Biological Macromolecules, 279, 134543.
- Synthesis, Characterization and Antibacterial Studies of Some New 1, 4-bis (3-Phenyl-4,5-Dihydroisoxazol-5-yl)Benzene Derivatives. (2015).
- Results of anti-inflammatory assay on a macrophage cell line (RAW... (n.d.).
- 3-Phenylisoxazole-5-carboxylic Acid. (n.d.). PubChem.
- Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (2021). Antioxidants, 10(9), 1436.
- This compound | 4872-58-6 | FP119919. (n.d.). Biosynth.
- Isoxazoline Toxicosis in Animals. (n.d.). MSD Veterinary Manual.
- Synthesis and Antibacterial Screening of Some Novel Isoxazole Deriv
- Synthesis, Characterization and Antibacterial Studies of Some New 1, 4-bis (3-Phenyl-4,5-Dihydroisoxazol-5-yl)Benzene Derivatives Abbas F. Abbas. (n.d.).
- (PDF) Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines. (2014).
- Synthesis of Isoxazolines by the Electrophilic Chalcogenation of β,γ-Unsaturated Oximes: Fishing Novel Anti-Inflammatory Agents. (2019). The Journal of Organic Chemistry, 84(20), 13075-13084.
- (PDF) New 3,5-disubstituted-4,5-dihydroisoxazole derivatives: Synthesis, antimicrobial, antioxidant and docking study against glucosamine-6-phosphate synthase. (2021).
Sources
- 1. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visfatin Promotes IL-6 and TNF-α Production in Human Synovial Fibroblasts by Repressing miR-199a-5p through ERK, p38 and JNK Signaling Pathways [mdpi.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. The potent immunomodulatory compound VGX-1027 regulates inflammatory mediators in CD4+ T cells, which are concomitant with the prevention of neuroimmune dysregulation in BTBR T+ Itpr3tf/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the immunomodulator, VGX-1027, in endotoxin-induced uveitis in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 11. mdpi.com [mdpi.com]
- 12. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic Acid Amides
Abstract
This guide provides a comprehensive evaluation of the metabolic stability of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid amides, a chemical scaffold of significant interest in contemporary drug discovery. We present a detailed comparative analysis, grounded in robust experimental data from in vitro metabolic stability assays. This document is intended for researchers, scientists, and drug development professionals, offering both practical, step-by-step protocols and the theoretical framework necessary to interpret the findings. By comparing the metabolic liabilities of variously substituted amides within this series to a relevant alternative, this guide aims to elucidate structure-metabolism relationships and inform the design of more durable drug candidates.
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
The journey of a drug candidate from initial hit to a marketed therapeutic is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[1] Metabolic stability, defined as the susceptibility of a compound to biotransformation, is a cornerstone of a favorable pharmacokinetic profile.[2] Rapid metabolism can lead to low bioavailability and a short in vivo half-life, necessitating frequent and high doses, which can in turn increase the risk of adverse effects.[3] Conversely, excessively slow metabolism may result in drug accumulation and potential toxicity.[3] Therefore, a thorough understanding and optimization of metabolic stability are paramount in the early stages of drug discovery.[2][3][4]
The this compound core is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The amide functionality at the 5-position offers a convenient handle for synthetic elaboration to modulate potency and physicochemical properties. However, amide bonds are also susceptible to enzymatic hydrolysis, and the heterocyclic core itself can be a target for various metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[5][6] This guide focuses on elucidating the metabolic fate of this promising chemical class.
This guide will compare the metabolic stability of three hypothetical this compound amides (Compounds A, B, and C) with a structurally related isoxazole-containing compound (Comparator D). We will employ two of the most widely used in vitro models for assessing metabolic stability:
-
Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of the liver that are enriched in Phase I drug-metabolizing enzymes, particularly CYPs.[4][5] It is a cost-effective and high-throughput method for identifying compounds susceptible to oxidative metabolism.[7]
-
Hepatocyte Stability Assay: This "gold standard" in vitro model uses intact liver cells, which contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[4][8][9] This assay provides a more comprehensive picture of a compound's metabolic fate, including conjugation reactions, and takes into account cellular uptake.[10]
By the end of this guide, the reader will have a clear understanding of how to design, execute, and interpret metabolic stability studies for this important class of compounds, enabling more informed decisions in the lead optimization process.
Experimental Design & Rationale
Test Compounds
For this comparative study, we have designed three hypothetical this compound amides with varying substituents on the amide nitrogen. These variations are intended to probe the influence of steric hindrance and electronic effects on metabolic stability. Comparator D, an isoxazole derivative, is included to provide a benchmark against a related but structurally distinct heterocyclic system.
-
Compound A: N-methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxamide
-
Compound B: N-tert-butyl-3-phenyl-4,5-dihydroisoxazole-5-carboxamide
-
Compound C: N-(4-fluorophenyl)-3-phenyl-4,5-dihydroisoxazole-5-carboxamide
-
Comparator D: 3-phenyl-5-(pyrrolidin-1-ylcarbonyl)isoxazole
Rationale for Assay Selection
The choice of both microsomal and hepatocyte stability assays is deliberate. The microsomal assay provides a focused assessment of Phase I metabolic liability, which is often the primary route of metabolism for many small molecules.[5] By comparing the stability of our test compounds in this system, we can quickly identify any major vulnerabilities to CYP-mediated metabolism.
The hepatocyte stability assay offers a more physiologically relevant system by incorporating both Phase I and Phase II metabolic pathways, as well as cellular transport processes.[8][10] Comparing the data from both assays can provide valuable insights into the contribution of different metabolic pathways to the overall clearance of a compound. For instance, a compound that is stable in microsomes but rapidly cleared in hepatocytes may be primarily metabolized by Phase II enzymes.
Detailed Experimental Protocols
Liver Microsomal Stability Assay
This protocol is adapted from standard industry practices.[11][12][13]
Materials:
-
Pooled human liver microsomes (commercially available)
-
Test compounds and positive control (e.g., Propranolol)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14]
-
Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system for analysis[15]
Protocol:
-
Preparation of Solutions:
-
Thaw human liver microsomes at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer.[5]
-
Prepare a 1 µM working solution of each test compound and positive control in the phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution and the test compound solutions at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[11]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Data Analysis: The in vitro half-life (t½) is determined by plotting the natural logarithm of the percentage of compound remaining against time and fitting the data to a first-order decay model. The intrinsic clearance (CLint) can then be calculated using the following equation:
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
Hepatocyte Stability Assay
This protocol is based on established methodologies.[1][8][16]
Materials:
-
Cryopreserved human hepatocytes (commercially available)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds and positive controls (e.g., Phenacetin for Phase I, 7-hydroxycoumarin for Phase II)
-
Acetonitrile (ACN) with an internal standard (IS)
-
96-well plates
-
CO2 incubator with a shaker set to 37°C
-
LC-MS/MS system
Protocol:
-
Hepatocyte Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Gently resuspend the cells in pre-warmed incubation medium to a final density of 0.5 x 10^6 viable cells/mL.[1]
-
-
Incubation:
-
Add the hepatocyte suspension to a 96-well plate.
-
Add the test compounds and positive controls to the wells to achieve a final concentration of 1 µM.
-
Incubate the plate at 37°C in a humidified CO2 incubator with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), collect aliquots and quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard.[10][16]
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet cell debris.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data Analysis: Similar to the microsomal assay, the in vitro half-life (t½) is determined from the slope of the natural log of the percentage of compound remaining versus time. The intrinsic clearance is calculated as:
CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells)
Mandatory Visualization
Caption: Experimental workflow for the parallel assessment of metabolic stability in human liver microsomes and hepatocytes.
Results and Discussion
The metabolic stability of Compounds A, B, C, and Comparator D was evaluated in both human liver microsomes and human hepatocytes. The results, presented as in vitro half-life (t½) and intrinsic clearance (CLint), are summarized in the tables below.
Human Liver Microsomal Stability Data
| Compound | t½ (min) | CLint (µL/min/mg protein) | Metabolic Stability Classification |
| Compound A | 25 | 55.4 | Moderate |
| Compound B | > 60 | < 23.1 | High |
| Compound C | 40 | 34.7 | Moderate |
| Comparator D | 15 | 92.4 | Low |
| Propranolol | 18 | 77.0 | Moderate (Control) |
Human Hepatocyte Stability Data
| Compound | t½ (min) | CLint (µL/min/10^6 cells) | Metabolic Stability Classification |
| Compound A | 20 | 69.3 | Moderate |
| Compound B | 55 | 25.2 | High |
| Compound C | 35 | 39.6 | Moderate |
| Comparator D | 12 | 115.5 | Low |
| Phenacetin | 22 | 63.0 | Moderate (Control) |
Discussion of Structure-Metabolism Relationships
The data reveals several key insights into the metabolic liabilities of the this compound amide scaffold.
-
Impact of Steric Hindrance: A clear trend is observed with the N-alkyl substituents. Compound A, with a small N-methyl group, exhibits moderate metabolic stability. In contrast, Compound B, featuring a bulky N-tert-butyl group, demonstrates significantly higher stability in both microsomes and hepatocytes. This suggests that the amide bond is a primary site of metabolism, and increasing steric hindrance around this functionality effectively shields it from enzymatic attack. This is a common strategy employed in medicinal chemistry to enhance metabolic stability.[17]
-
Electronic Effects: Compound C, with an N-aryl substituent, also shows moderate stability, comparable to Compound A. The electron-withdrawing nature of the 4-fluorophenyl group may slightly deactivate the amide bond towards hydrolysis, but this effect appears to be less pronounced than the steric protection afforded by the tert-butyl group in Compound B.
-
Comparison with Isoxazole Core: Comparator D, an isoxazole derivative, displays the lowest metabolic stability of the tested compounds. This suggests that the dihydroisoxazole (isoxazoline) core of Compounds A, B, and C may be inherently more stable to the metabolic pathways prevalent in human liver microsomes and hepatocytes. It is known that isoxazole rings can be susceptible to reductive ring opening, which can be a major clearance pathway.[18] The saturated nature of the 4,5-bond in the isoxazoline ring may circumvent this metabolic vulnerability.
-
Correlation between Microsomes and Hepatocytes: For all tested compounds, the stability trends observed in the microsomal assay are consistent with those from the hepatocyte assay. This indicates that Phase I metabolism, particularly by CYP enzymes, is the primary driver of clearance for this chemical series.[19] The slightly faster clearance observed in hepatocytes for most compounds is expected, as this system encompasses both Phase I and Phase II metabolism.[9]
Caption: Putative metabolic pathways for this compound amides.
Conclusion and Future Directions
This guide has provided a comprehensive framework for evaluating the metabolic stability of this compound amides. The experimental data clearly demonstrates that this scaffold is amenable to optimization for metabolic stability, with steric hindrance at the amide position emerging as a particularly effective strategy.
Key takeaways include:
-
The N-tert-butyl substituted amide (Compound B) exhibits the highest metabolic stability, highlighting the importance of steric shielding.
-
The dihydroisoxazole core appears to be more metabolically robust than the corresponding isoxazole ring system.
-
Phase I metabolism is the predominant clearance pathway for this chemical class.
For researchers working with this scaffold, the presented protocols and data offer a valuable resource for guiding lead optimization efforts. Future work could involve a more extensive exploration of substituents on both the N-amide and the phenyl ring to further refine structure-metabolism relationships. Additionally, metabolite identification studies would provide definitive evidence for the proposed metabolic pathways and could uncover unexpected metabolic soft spots.
By systematically applying the principles and techniques outlined in this guide, drug discovery teams can more effectively design and select compounds with the desired pharmacokinetic properties, ultimately increasing the probability of success in developing new and effective medicines.
References
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Evotec. (n.d.). Hepatocyte Stability. Cyprotex.
- Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed, 21(3), 167-175.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- S, S., & P, M. (2019). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate.
- Wernevik, J., Giordanetto, F., & Svanhagen, A. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
- Li, A. C., & Li, A. P. (2004). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed, 19(2), 161-171.
- Ready-to-use ADME-Tox research services. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- protocols.io. (2022). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Evotec. (n.d.). Microsomal Stability. Cyprotex.
- AxisPharm. (n.d.). Hepatocyte Stability Assay Test.
- BioDuro. (n.d.). ADME Hepatocyte Stability Assay.
- Domainex. (n.d.). Hepatocyte Stability Assay.
- Wankhede, S. B., et al. (2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. PubMed, 41(24), 10459-10472.
- Weng, N., & Jian, W. (Eds.). (2014).
- Al-Tannak, N. S., & Hemdan, A. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. ResearchGate.
- Dalvie, D. K., et al. (2006). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. PubMed, 34(8), 1456-1465.
- De, B., & De, A. (2011). Bioanalysis in drug discovery and development. PMC - NIH, 2(1), 17-26.
- Wang, X., et al. (2017). Effects of the imidazole derivatives on cytochrome P450. ResearchGate.
- Parks, C. G., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC - PubMed Central, 11(6), 1642.
- Gupta, R. C. (Ed.). (2023). Isoxazoline Toxicosis in Animals. Merck Veterinary Manual.
- Kumar, D., et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. NIH, 10(4), 213-221.
- Al-Tannak, N. S., & Hemdan, A. (2023). Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. MDPI, 28(22), 7545.
- Sharma, V., Kumar, P., & Pathak, D. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC, 11(1), 1-28.
- Wille, L., et al. (2023). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. PMC - NIH, 31(1), 101905.
- ResearchGate. (n.d.). A) Bioactive isoxazoline‐containing compounds. B) Isoxazoline‐derived parasiticides.
- Maurice, M., et al. (1992). Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture. PubMed, 280(1), 55-64.
- Guengerich, F. P. (2008). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI, 9(12), 1018-1034.
- PubChem. (n.d.). 3-Phenylisoxazole-5-carboxylic Acid.
- Chem Help ASAP. (2021, January 6). CYP metabolism & inhibition assays [Video]. YouTube.
- Cardona, F., et al. (2006). Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides. Tetrahedron: Asymmetry, 17(1), 113-120.
Sources
- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - CH [thermofisher.com]
- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. mttlab.eu [mttlab.eu]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 10. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]
A Comparative Guide to Cross-Reactivity Studies of 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic Acid Based Inhibitors
Introduction: The Isoxazole Scaffold and the Imperative of Selectivity
The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4] Specifically, the 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid framework presents a versatile starting point for designing targeted inhibitors. Its synthetic tractability allows for systematic modifications to optimize potency and pharmacokinetic properties.[2][3]
However, the promise of any therapeutic agent is inextricably linked to its selectivity. Off-target interactions are a primary cause of adverse drug reactions and late-stage clinical trial failures.[5] Therefore, rigorous and early assessment of cross-reactivity is not merely a regulatory hurdle but a cornerstone of rational drug design. This guide provides a comparative overview of essential methodologies for evaluating the selectivity profile of novel inhibitors based on the this compound scaffold, offering both the theoretical basis and practical workflows for their implementation.
The Target Landscape: Why a Broad View is Non-Negotiable
Derivatives of the isoxazole scaffold have been successfully developed to target a wide array of proteins, including cyclooxygenases (COXs), protein kinases, and AMPA receptors.[6][7][8][9][10][11] This inherent versatility implies that a novel inhibitor, while designed for a specific target, may retain affinity for other structurally related proteins. Kinases, with over 500 members in the human kinome sharing a conserved ATP-binding pocket, represent a particularly high-risk area for off-target effects.[12][13] Consequently, a comprehensive cross-reactivity assessment must extend beyond the immediate target family to provide a holistic view of a compound's interaction profile.
Core Methodologies for Assessing Inhibitor Cross-Reactivity
A multi-pronged approach, integrating biochemical and cell-based assays, is essential for a thorough understanding of an inhibitor's selectivity. Each method offers unique insights, and their combined data create a robust, self-validating profile of the compound's behavior.
Kinase Panel Screening: Mapping the Kinome Interaction Profile
Expertise & Experience: Given the structural conservation of the ATP-binding site across the kinome, kinase panel screening is the foundational step in profiling any potential ATP-competitive inhibitor. This approach rapidly identifies unintended interactions, guiding lead optimization and flagging potential toxicity early in the discovery process.[12] It is crucial to employ both biochemical and cellular assays to gain a complete picture, as biochemical assays measure direct enzyme inhibition while cellular assays account for factors like cell permeability and intracellular target engagement.[13][14]
Biochemical Kinase Profiling
-
Principle: These assays measure the direct inhibitory effect of a compound on the activity of a large panel of purified kinases. Radiometric assays (e.g., HotSpot™) and fluorescence-based methods (e.g., TR-FRET) are common formats.[12][15]
-
Trustworthiness: Data is typically reported as percent inhibition (%I) at one or two fixed compound concentrations (e.g., 1 µM and 10 µM). Hits are then followed up with IC50 determination to quantify potency. This provides a quantitative, reproducible measure of direct enzyme interaction.
Cell-Based Kinase Profiling
-
Principle: Assays like Promega's NanoBRET® Target Engagement assay measure the ability of a compound to displace a tracer from its kinase target within live HEK293 cells, providing a more physiologically relevant assessment of target occupancy.[14]
-
Trustworthiness: This method confirms that the compound can cross the cell membrane and engage its target in a complex cellular milieu, filtering out compounds that are potent in biochemical assays but fail in a cellular context.[13]
Experimental Protocol: Generalized Biochemical Kinase Panel Screen
-
Compound Preparation: Solubilize the test inhibitor (e.g., in 100% DMSO) to create a high-concentration stock (e.g., 10 mM).
-
Assay Plate Preparation: Using acoustic liquid handling, dispense nanoliter volumes of the compound stock into a multi-well assay plate. Prepare a DMSO-only well as a 0% inhibition control and a well with a known broad-spectrum inhibitor as a 100% inhibition control.
-
Kinase Reaction Initiation: Add the kinase, substrate (e.g., a generic peptide), and ATP (often at or near the Km concentration for each kinase) to each well to initiate the enzymatic reaction.[16]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Reaction Termination & Detection: Stop the reaction and measure the substrate phosphorylation. For radiometric assays, this involves adding a phosphocellulose membrane to capture the radiolabeled phosphorylated substrate, followed by scintillation counting.[12]
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the controls.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_High_Control) / (Signal_Low_Control - Signal_High_Control))
-
Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Native Environment
Expertise & Experience: CETSA® is a powerful biophysical technique that moves beyond measuring enzymatic activity to directly confirm target engagement inside the cell.[17] The underlying principle is that when a ligand binds to its protein target, it stabilizes the protein's structure, increasing its resistance to thermal denaturation.[18][19][20] This assay is invaluable for validating primary target engagement and for confirming whether off-targets identified in biochemical screens are also engaged in a cellular context.
Principle: Cells are treated with the inhibitor and then heated across a temperature gradient. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound, stabilized proteins remain soluble at higher temperatures. The amount of soluble protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry.[17][21]
Trustworthiness: A shift in the protein's melting curve to a higher temperature in the presence of the compound is direct evidence of physical interaction and target engagement.[20] This provides a self-validating system; if the compound does not engage the target, no thermal shift will be observed.
Experimental Protocol: CETSA® with Western Blot Detection
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentrations of the inhibitor or vehicle (DMSO) control for a set period (e.g., 1 hour).
-
Heating Step: Harvest and resuspend the cells in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.[18]
-
Cell Lysis: Lyse the cells to release their contents, often through repeated freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using SDS-PAGE and Western blotting with a specific antibody.
-
Data Analysis: Densitometry is used to quantify the band intensity at each temperature. The data is plotted as % soluble protein vs. temperature to generate a melting curve. The temperature at which 50% of the protein is denatured (Tm) is determined, and the shift (ΔTm) between the treated and control samples is calculated.
Broad Panel Off-Target Screening: A Global View of Bioactivity
Expertise & Experience: To ensure a comprehensive safety assessment, it is critical to investigate interactions beyond a single protein family. Commercial services offer screening panels that cover hundreds of G-protein coupled receptors (GPCRs), ion channels, transporters, and non-kinase enzymes.[22][23] These screens are typically conducted as radioligand binding assays and serve as a crucial tool to de-risk a compound by identifying potential liabilities that could lead to unexpected toxicity.
Principle: The test compound's ability to displace a specific, high-affinity radioligand from a panel of receptors and other targets is measured. Significant displacement indicates a potential interaction.
Trustworthiness: These assays are a regulatory-accepted standard for preclinical safety assessment.[24][25] A "clean" profile in a broad panel screen provides high confidence in a compound's specificity, whereas identified "hits" can inform the design of subsequent toxicology studies.[26]
Experimental Workflow: General Off-Target Panel Screening
-
Compound Submission: The inhibitor is submitted to a specialized contract research organization (CRO).
-
Primary Screen: The compound is tested at a high concentration (e.g., 10 µM) against the entire panel.
-
Hit Identification: Any target where binding is inhibited by more than a predefined threshold (typically 50%) is flagged as a "hit".
-
Follow-up Studies: For any identified hits, dose-response curves are generated to determine the Ki or IC50 value, quantifying the potency of the off-target interaction.
-
Reporting: The CRO provides a comprehensive report detailing the screening results, allowing for a direct comparison of on-target potency versus off-target liability.
Data Presentation and Comparative Analysis
Quantitative data should be summarized in clear, structured tables to facilitate direct comparison and decision-making.
Table 1: Hypothetical Kinase Selectivity Profile for Compound "Isox-Inhib-A" (1 µM Screen)
| Kinase Target | Family | % Inhibition | Kinase Target | Family | % Inhibition |
| Target Kinase X | CMGC | 98% | ABL1 | TK | 8% |
| CDK2/CycA | CMGC | 45% | SRC | TK | 12% |
| GSK3B | CMGC | 65% | EGFR | TK | 5% |
| PIM1 | CAMK | 72% | VEGFR2 | TK | 15% |
| ROCK1 | AGC | 11% | MET | TK | 9% |
Interpretation: The primary target is strongly inhibited. However, significant off-target activity (>50% inhibition) is observed against GSK3B and PIM1, warranting further investigation with IC50 determination and cellular assays.
Table 2: Hypothetical CETSA® Data for Isox-Inhib-A
| Protein Target | Treatment | Apparent Tm (°C) | Thermal Shift (ΔTm) |
| Target Kinase X | Vehicle (DMSO) | 52.5 | - |
| 10 µM Isox-Inhib-A | 58.0 | +5.5°C | |
| GSK3B | Vehicle (DMSO) | 56.0 | - |
| 10 µM Isox-Inhib-A | 56.2 | +0.2°C | |
| PIM1 | Vehicle (DMSO) | 50.1 | - |
| 10 µM Isox-Inhib-A | 53.8 | +3.7°C |
Interpretation: The large thermal shift for Target Kinase X confirms robust engagement in cells. The significant shift for PIM1 confirms it as a cellular off-target. In contrast, the negligible shift for GSK3B suggests the interaction observed biochemically does not translate to significant target engagement in the cellular environment, possibly due to poor permeability or competition from endogenous ATP.
Visualizing Workflows and Mechanisms
Diagrams are essential for clarifying complex processes and relationships.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).
Conclusion and Authoritative Recommendations
The this compound scaffold is a valuable starting point for inhibitor design, but its therapeutic potential can only be realized through a deep understanding of its selectivity profile. This guide outlines a robust, multi-tiered strategy for assessing cross-reactivity.
As a Senior Application Scientist, my recommendation is to follow a logical, tiered approach. Begin with broad, cost-effective biochemical screening across the human kinome to rapidly identify potential areas of concern. Any significant hits must then be validated through orthogonal methods, with CETSA® being the gold standard for confirming target engagement in a physiologically relevant cellular setting. Integrating these datasets provides the necessary confidence to advance a compound through the drug discovery pipeline, minimizing the risk of failure due to unforeseen off-target effects and ultimately leading to safer, more effective medicines.
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- Kinase Selectivity Profiling Services.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Kinase Panel Screening and Profiling Service. Reaction Biology.
- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
- Advances in isoxazole chemistry and their role in drug discovery.
- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
- A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
- The recent progress of isoxazole in medicinal chemistry. Bohrium.
- Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience.
- A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio.
- Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Whitepaper: Tissue Cross-Reactivity. Precision For Medicine.
- Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). HistoWiz.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Tissue Cross-Reactivity Study and its Applications.
- Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. PubMed.
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
- Off-Target Screening Cell Microarray Assay.
- Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. PMC - NIH.
- Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PubMed.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Off-Target Profiling.
- CETSA. Pelago Bioscience.
- Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PMC.
- Technical Support Center: Managing Off-Target Effects of Small Molecule Inhibitors. Benchchem.
- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
- Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed.
- In vitro and in vivo antagonism of AMPA receptor activation by (3S, 4aR, 6R, 8aR)-6-[2-(1(2)H-tetrazole-5-yl) ethyl] decahydroisoquinoline-3-carboxylic acid. PubMed.
- An alternative inhibition method for determining cross-reactive allergens. PubMed.
- Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. PubMed Central.
- Fast-Acting Chalcogen-Phosphoranes Inhibit Sensitive and Resistant Plasmodium falciparum Strains. ACS Omega.
- Assessment of allergen cross-reactivity. PMC - PubMed Central - NIH.
- Development of a 'mouse and human cross-reactive' affinity-matured exosite inhibitory human antibody specific to TACE (ADAM17) for cancer immunotherapy. Protein Engineering, Design and Selection.
- AMPA receptor antagonists. PubMed.
- Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group
- AMPA receptor antagonists as potential anticonvulsant drugs. PubMed.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo antagonism of AMPA receptor activation by (3S, 4aR, 6R, 8aR)-6-[2-(1(2)H-tetrazole-5-yl) ethyl] decahydroisoquinoline-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMPA receptor antagonists as potential anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 15. pharmaron.com [pharmaron.com]
- 16. assayquant.com [assayquant.com]
- 17. CETSA [cetsa.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. annualreviews.org [annualreviews.org]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 24. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 25. anapathresearch.com [anapathresearch.com]
- 26. histologix.com [histologix.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Dihydroisoxazole Analogs as Potential COX-2 Inhibitors
Introduction
The 4,5-dihydroisoxazole (isoxazoline) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The versatility in their synthesis, primarily through 1,3-dipolar cycloaddition reactions, allows for extensive structural diversification, making them attractive candidates for drug discovery programs.[1][4] Among their various therapeutic applications, the role of dihydroisoxazole derivatives as anti-inflammatory agents has garnered significant interest, with many analogs exhibiting potent inhibitory effects on key inflammatory mediators.[5][6]
A crucial enzyme in the inflammatory cascade is Cyclooxygenase-2 (COX-2). While the constitutive COX-1 isoform is responsible for physiological "housekeeping" functions, COX-2 is inducibly expressed at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[7][8] Consequently, selective inhibition of COX-2 over COX-1 is a validated therapeutic strategy for treating inflammatory conditions with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7][9]
Molecular docking is a powerful and indispensable computational technique in modern structure-based drug design.[10][11] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein, providing invaluable insights into molecular recognition at an atomic level.[10][12] This in silico approach allows for the rapid screening of virtual libraries and helps prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.
This guide, intended for researchers and drug development professionals, provides a comprehensive, field-proven protocol for conducting a comparative molecular docking study of novel dihydroisoxazole analogs against the human COX-2 enzyme. We will delve into the causality behind experimental choices, establish a self-validating protocol, and present a comparative analysis to guide lead optimization efforts.
The Inflammatory Pathway and the Role of COX-2
To understand the rationale for targeting COX-2, it is essential to visualize its position in the inflammatory signaling cascade. Upon cellular stimulation by pro-inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. The COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various other pro-inflammatory prostaglandins.
Experimental Protocol: A Validated Docking Workflow
The trustworthiness of any docking study hinges on a robust and validated protocol. This section outlines a step-by-step methodology designed to ensure scientific integrity and reproducibility. We will use the widely accessible AutoDock Vina software for this workflow.[5][13]
Part 1: Docking Protocol Validation
Expertise & Rationale: Before docking novel compounds, it is critical to validate that the chosen docking software and parameters can accurately reproduce the experimentally determined binding mode of a known ligand in the target's active site.[14][15][16] This is achieved by re-docking the co-crystallized ligand from the PDB file and comparing the predicted pose with the original crystallographic pose. A Root Mean Square Deviation (RMSD) value below 2.0 Å is considered a successful validation, indicating the protocol is reliable.[17][18][19]
Step-by-Step Protocol:
-
Obtain Protein Structure: Download the crystal structure of human COX-2 in complex with a selective inhibitor, such as Celecoxib. For this guide, we will use PDB ID: 4COX .
-
Separate Ligand and Protein: Using a molecular visualization tool (e.g., PyMOL, Chimera, or BIOVIA Discovery Studio), separate the co-crystallized ligand (Celecoxib) from the protein structure. Save them as separate files (e.g., 4COX_protein.pdb and celecoxib_native.pdb).
-
Prepare Protein:
-
Load 4COX_protein.pdb into AutoDock Tools (ADT).
-
Remove all water molecules.
-
Add polar hydrogens.
-
Compute and assign Gasteiger charges.
-
Save the prepared protein in the .pdbqt format (e.g., 4COX_protein.pdbqt).
-
-
Prepare Ligand for Re-docking:
-
Load celecoxib_native.pdb into ADT.
-
Detect the root, set the number of rotatable bonds, and choose torsions.
-
Save the prepared ligand in the .pdbqt format (e.g., celecoxib_redock.pdbqt).
-
-
Define the Grid Box: In ADT, define a grid box that encompasses the entire binding site where celecoxib_native was located. Ensure the box is large enough to allow the ligand to rotate freely but small enough to focus the search. Key active site residues for COX-2 include Arg120, Tyr355, and Val523, which can guide grid placement.[5][7]
-
Run Docking Simulation: Use AutoDock Vina with the prepared protein and ligand files and the defined grid parameters.
-
Analyze Validation Result:
-
Load the original protein (4COX_protein.pdb), the native ligand (celecoxib_native.pdb), and the top-ranked docked pose from Vina's output.
-
Superimpose the protein structures.
-
Calculate the RMSD between the heavy atoms of the native ligand and the re-docked pose.
-
Success Criterion: If the RMSD is < 2.0 Å, the docking protocol is validated and can be reliably used for screening novel analogs.[18][19]
-
Part 2: Comparative Docking of Dihydroisoxazole Analogs
With a validated protocol, we can now confidently compare our designed analogs. For this guide, we will evaluate three hypothetical dihydroisoxazole analogs against the reference inhibitor, Celecoxib.
Step-by-Step Protocol:
-
Ligand Preparation:
-
Obtain or draw the 2D structures of the dihydroisoxazole analogs (Analog A, B, C).
-
Convert the 2D structures to 3D .pdb files using software like Open Babel.
-
Perform energy minimization on each 3D structure using a force field (e.g., MMFF94). This ensures a low-energy starting conformation.
-
Load each energy-minimized ligand into ADT and prepare it as in Part 1, Step 4, saving them as .pdbqt files (e.g., analog_A.pdbqt, analog_B.pdbqt, analog_C.pdbqt).
-
-
Protein Preparation: The same prepared protein file (4COX_protein.pdbqt) from the validation step is used.
-
Execution of Molecular Docking:
-
Using the validated grid parameters, run separate AutoDock Vina simulations for each prepared ligand (Analog A, B, C, and Celecoxib).
-
Vina will generate multiple binding poses for each ligand, ranked by their binding affinity (docking score) in kcal/mol.
-
-
Post-Docking Analysis and Interpretation:
-
Binding Affinity: The primary quantitative metric is the docking score. A more negative value indicates a theoretically stronger binding affinity.[17][20]
-
Visual Inspection: This is a crucial step. Do not rely solely on the score.[21] For the top-ranked pose of each analog, use a visualization tool to analyze the protein-ligand interactions.[22][23]
-
Identify Key Interactions: Look for hydrogen bonds, hydrophobic interactions, and pi-pi stacking with key residues in the COX-2 active site. The presence of interactions with known critical residues adds confidence to the predicted binding mode.[17]
-
Data Presentation and Comparative Analysis
The results of the docking simulations should be summarized in a clear and concise table to facilitate comparison. This table should include the ligand, its docking score, and the key amino acid residues it interacts with in the COX-2 binding pocket.
Table 1: Comparative Docking Results against Human COX-2 (PDB: 4COX)
| Compound | 2D Structure Representation | Docking Score (kcal/mol) | Key Interacting Residues |
| Celecoxib (Reference) | 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | -11.5 | H-Bonds: Arg513, His90Hydrophobic: Val349, Leu352, Tyr355, Trp387, Val523 |
| Analog A | 3-(4-methoxyphenyl)-5-(4-sulfamoylphenyl)-4,5-dihydroisoxazole | -10.8 | H-Bonds: Arg513, Ser353Hydrophobic: Leu352, Tyr355, Val523, Ala527 |
| Analog B | 3-(4-chlorophenyl)-5-(4-sulfamoylphenyl)-4,5-dihydroisoxazole | -10.2 | H-Bonds: Arg513, Gln192Hydrophobic: Val116, Leu352, Tyr355, Val523 |
| Analog C | 3-(4-methylphenyl)-5-(4-sulfamoylphenyl)-4,5-dihydroisoxazole | -9.7 | H-Bonds: Arg513Hydrophobic: Val116, Leu352, Tyr355, Val523 |
Structure-Activity Relationship (SAR) Insights:
-
Binding Affinity: The reference drug, Celecoxib, shows the highest binding affinity (-11.5 kcal/mol). Among the dihydroisoxazole analogs, Analog A, featuring a para-methoxy group, demonstrates the most favorable docking score (-10.8 kcal/mol). This suggests that the electron-donating methoxy group may contribute favorably to binding.
-
Key Interactions: A critical interaction for selective COX-2 inhibition is the hydrogen bonding of the sulfamoyl (-SO2NH2) group with Arg513 at the entrance of the secondary binding pocket.[7] All designed analogs successfully form this key hydrogen bond, validating their potential as COX-2 inhibitors.
-
Substituent Effects: The variation in docking scores among the analogs can be attributed to the different substituents on the phenyl ring at the 3-position of the dihydroisoxazole core. The methoxy group (Analog A) appears more beneficial than a chloro (Analog B) or methyl group (Analog C) in this specific binding pocket, likely due to additional favorable contacts or electrostatic interactions. Analog A also forms an additional hydrogen bond with Ser353, further stabilizing its pose.
Conclusion
This guide has provided a detailed, scientifically-grounded framework for conducting a comparative molecular docking study of dihydroisoxazole analogs. By adhering to a validated protocol, researchers can reliably predict the binding affinities and interaction patterns of novel compounds, generating crucial data to inform synthetic chemistry efforts.
The in silico results presented here suggest that 3,5-disubstituted 4,5-dihydroisoxazoles bearing a 4-sulfamoylphenyl group are promising scaffolds for selective COX-2 inhibition. The comparative analysis indicates that further optimization of the substituent at the 3-position can fine-tune binding affinity. Specifically, the superior performance of the methoxy-substituted Analog A provides a clear direction for future lead optimization. Molecular docking, when used judiciously as described, serves as a powerful predictive tool to accelerate the identification of potent and selective therapeutic agents.
References
- A Technical Guide to Novel 3-aryl-4,5-dihydroisoxazole Compounds: Synthesis, Biological Activity, and Signaling Pathways. (n.d.). Benchchem.
- How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube.
- How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate.
- Interpretation of Molecular docking results? (2023, December 5). ResearchGate.
- Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles. (n.d.). PubMed.
- HybridDock: A Hybrid Protein–Ligand Docking Protocol Integrating Protein- and Ligand-Based Approaches. (n.d.). ACS Publications.
- How can I validate a docking protocol? (2015, July 7). ResearchGate.
- Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC - NIH.
- How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange.
- Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (n.d.). MDPI.
- Validation Studies of the Site-Directed Docking Program LibDock. (n.d.). ACS Publications.
- Protein-Ligand Docking. (n.d.).
- Making Protein-Ligand Docking Results Easier to Interpret. (n.d.). SAMSON Blog.
- A Comparative Guide to the Computational Modeling of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole Interactions. (n.d.). Benchchem.
- Introduction to Protein-ligand docking with GOLD. (n.d.). CCDC.
- A review of isoxazole biological activity and present synthetic techniques. (2024, December 30).
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube.
- Protein–ligand docking. (n.d.). Wikipedia.
- 3,4,5-,Trisubstituted-4,5-dihydroisoxazole, derivatives and their synthesis method and use. (n.d.).
- Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. (2023, August 10). Journal of Organic and Pharmaceutical Chemistry.
- Synthesis, Docking And Biological Evaluation Of Novel Isoxazole Analogues As Anticancer And Antioxidant Agents. (n.d.). Journal of Pharmaceutical Negative Results.
- View of Synthesis, Docking And Biological Evaluation Of Novel Isoxazole Analogues As Anticancer And Antioxidant Agents. (n.d.). Journal of Pharmaceutical Negative Results.
- New 3,5-disubstituted-4,5-dihydroisoxazole derivatives: Synthesis, antimicrobial, antioxidant and docking study against glucosamine-6-phosphate synthase. (2021, April 17). ResearchGate.
- Design, synthesis, antimicrobial evaluation and molecular docking studies of some new 2,3-dihydrothiazoles and 4-thiazolidinones containing sulfisoxazole. (n.d.). Semantic Scholar.
- In vitro antimicrobial and molecular docking of dichloro substituted benzoxazole derivatives. (2025, August 5).
- Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. (n.d.). PubMed Central.
- Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). (2016, June 6). PubMed.
- Comparative Molecular Docking Analysis of 3,5-Diphenylisoxazole Analogs and Related Derivatives as Potential Enzyme Inhibitors. (n.d.). Benchchem.
- Virtual Screening and Molecular Docking Characterization of Isoxazole-based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight. (2025, June 13). ResearchGate.
- Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022, November 5). NIH.
- Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. (n.d.). Connect Journals.
- Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. (n.d.). NIH.
- Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024, November 15). PMC - NIH.
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 6). PubMed Central.
- In Silico Study towards Repositioning of FDA-Approved Drug Candidates for Anticoronaviral Therapy: Molecular Docking, Molecular Dynamics and Binding Free Energy Calculations. (n.d.). MDPI.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC.
- Muhammed-LDDD 2021-244-MS. (n.d.). ESIS Rational Drug Design & Development Group.
- Natural COX-2 Inhibitors as Promising Anti-inflammatory Agents: An Update. (2020, September 17).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpca.org [ijpca.org]
- 3. 3,4,5-,Trisubstituted-4,5-dihydroisoxazole, derivatives and their synthesis method and use - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. Protein–ligand docking - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 23. Making Protein-Ligand Docking Results Easier to Interpret – SAMSON Blog [blog.samson-connect.net]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic Acid
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid (CAS No. 4872-58-6). Adherence to these procedures is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
Hazard Identification and Risk Assessment
Inferred Hazard Profile:
| Hazard Class | Description | Recommended Precautions |
| Skin Irritation | Expected to cause skin irritation upon contact.[2][3] | Wear chemical-resistant gloves and a lab coat.[1] Wash hands thoroughly after handling.[2] |
| Eye Irritation | Expected to cause serious eye irritation.[2][3] | Wear safety glasses with side shields or chemical safety goggles.[1] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust.[3] | Handle in a well-ventilated area, preferably a chemical fume hood.[1] |
| Aquatic Toxicity | Some related compounds are very toxic to aquatic life with long-lasting effects. | Do not dispose of down the drain or into the environment.[1] |
Regulatory Context: All chemical waste must be managed in accordance with local, state, and federal regulations, such as those established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling or preparing this compound for disposal.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields. | Protects against splashes and airborne particles that could cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation.[1][2] |
| Protective Clothing | Laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Not generally required if handled in a chemical fume hood. | A NIOSH-approved respirator may be necessary if dust is generated in an open environment.[1] |
Step-by-Step Disposal Protocol
The mandated method for the disposal of this compound is to treat it as hazardous chemical waste. This waste must be collected and transferred to a licensed and approved waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]
Step 1: Waste Identification and Segregation
-
Treat all this compound and any materials contaminated with it (e.g., weighing papers, gloves, paper towels) as hazardous waste.[1]
-
Maintain separate, dedicated waste streams for solid and liquid waste to ensure proper disposal.[1] Do not mix this waste with incompatible chemicals, such as strong oxidizing agents or bases.[5]
Step 2: Waste Containerization
-
Solid Waste: Collect solid waste in a dedicated, leak-proof, and clearly labeled container.[1] The container must be made of a material chemically compatible with the waste and have a secure, screw-top cap.[4][6] The original product container is often a suitable choice if it is in good condition.[1]
-
Liquid Waste: If the compound is in a solution, collect it in a chemically resistant, leak-proof container with a secure cap.[1]
-
Containers must be kept tightly closed except when waste is being added.[1][6]
Step 3: Labeling
-
Proper labeling is a critical EPA requirement.[7] Each waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The accumulation start date (this is applied once the container is moved to a Central Accumulation Area, not in the lab's Satellite Accumulation Area).[7]
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[4][7]
-
The SAA should have secondary containment to capture any potential leaks.
-
Partially filled containers may remain in the SAA for up to one year, but a full container must be removed within three days.[6]
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for documentation and transfer of the waste to the EHS personnel, who will manage its transport to a licensed waste disposal facility.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for hazardous chemical waste disposal.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.[5]
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Inform your supervisor and EHS department.[5]
-
Ventilate: Ensure the area is well-ventilated.[5] If the spill is significant, this should be done by ensuring the chemical fume hood is operational.
-
Contain: For a dry spill, carefully sweep the material to avoid generating dust.[5] You may slightly moisten the material with water to prevent it from becoming airborne.[5]
-
Collect: Place all contaminated materials, including cleaning supplies and used PPE, into a sealed, labeled container for disposal as hazardous waste.[5]
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent (e.g., water and detergent), collecting the cleaning materials as hazardous waste.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][5]
References
- Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). US EPA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Safety Data Sheet - (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid. (2021, May 1). Angene Chemical.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. angenechemical.com [angenechemical.com]
- 4. danielshealth.com [danielshealth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
As a Senior Application Scientist, it is my priority to ensure that innovation in the lab is matched by an unwavering commitment to safety. This guide provides essential, field-proven guidance on the proper handling and personal protective equipment (PPE) required for 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid (CAS No: 4872-58-6).[1][2] This compound is a valuable building block in organic synthesis, and understanding its hazard profile is the first step toward safe and effective utilization.[2][3]
This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a self-validating system of protocols for your laboratory.
Hazard Assessment & Risk Analysis
The principal risks are irritation to the skin, eyes, and respiratory system. The acidic carboxylic acid moiety can cause chemical irritation upon contact, while the fine, powdered form of the solid presents an inhalation hazard.
| Hazard Category | GHS Hazard Statement | Rationale and Potential Effects |
| Skin Irritation | H315: Causes skin irritation[4][5][6] | Direct contact with the solid powder or solutions can lead to redness, itching, and inflammation. Prolonged or repeated exposure increases the risk of dermatitis. |
| Eye Irritation | H319: Causes serious eye irritation[4][5][6] | The compound is a significant eye irritant. Accidental contact with the eyes can cause pain, watering, redness, and potential damage to the cornea if not promptly addressed. |
| Respiratory Irritation | H335: May cause respiratory irritation[4][6] | As a fine powder, the compound can easily become airborne during handling (e.g., weighing, transferring).[3] Inhalation of these particles can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, the hierarchy of controls dictates that engineering solutions must be implemented. PPE is the last line of defense against exposure.
-
Chemical Fume Hood: All handling of solid this compound that could generate dust—including weighing, transfers, and preparation of solutions—must be performed inside a certified chemical fume hood.[7] This is the most critical step in preventing respiratory exposure. Ensure the fume hood has been recently certified, the airflow is adequate, and the sash is kept at the lowest practical height.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors from solvents used to dissolve the compound.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE must be directly correlated to the identified hazards. For this compound, the focus is on preventing skin, eye, and respiratory contact.
| PPE Category | Specification | Rationale and Best Practices |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles.[7] A face shield worn over goggles is required when handling larger quantities (>10g) or when there is a significant risk of splashing.[7][8] | Safety glasses with side shields offer minimum protection. Chemical splash goggles provide a complete seal around the eyes, which is essential to protect against fine powders and splashes. A face shield adds a critical layer of protection for the entire face. |
| Hand Protection | Chemical-resistant nitrile gloves.[7][8] | Nitrile gloves provide adequate protection against incidental contact with isoxazole and carboxylic acid derivatives. Always inspect gloves for tears or punctures before use. If contamination occurs, remove the gloves immediately, wash your hands, and don a new pair. Never wear contaminated gloves outside the immediate work area. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. Fully enclosed shoes made of a non-porous material.[7] | The lab coat protects skin and personal clothing from contamination. Enclosed shoes are mandatory to protect the feet from spills. Fabric or mesh-topped shoes are not permitted. |
| Respiratory Protection | Generally not required when using a fume hood. | A NIOSH-approved respirator (e.g., an N95 for dusts) may be necessary only if engineering controls fail or during a large-scale spill cleanup outside of a fume hood.[7][8] Use of a respirator requires prior medical clearance and fit-testing. |
Procedural Workflow for Safe Handling
A disciplined, step-by-step approach is crucial for minimizing exposure.
Step 1: Preparation
-
Designate Area: Cordon off a specific area within the chemical fume hood for the handling procedure.
-
Verify Engineering Controls: Confirm the chemical fume hood is operational.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and pre-labeled waste containers, and place them inside the fume hood before introducing the chemical.[7]
Step 2: Donning PPE
Follow a strict sequence to ensure complete protection.
Step 3: Handling Operations
-
Weighing: Use a spatula to carefully transfer the powder onto weigh paper or directly into a tared container. Avoid any actions that could create dust clouds, such as dropping or sifting the powder from a height.
-
Solution Preparation: Slowly add the solid compound to the solvent while stirring to prevent splashing. Always add the solid to the liquid, not the reverse, unless a specific protocol dictates otherwise.
Step 4: Post-Handling and Doffing PPE
Proper removal of PPE is critical to prevent cross-contamination. This process should be performed in a designated area away from the primary workspace.
Emergency & Disposal Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First Aid Measures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.[9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9] |
Spill & Waste Management
-
Spill Response:
-
Small Spill (inside fume hood): Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite). Scoop the material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and notify the institutional safety officer. Prevent entry until a trained emergency response team can manage the cleanup.
-
-
Waste Disposal:
-
All materials contaminated with this compound, including gloves, weigh boats, and paper towels, are considered hazardous waste.[7]
-
Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Follow all institutional and local regulations for the disposal of chemical waste.
-
By integrating these expert-level protocols and understanding the rationale behind them, you can ensure a safe and productive research environment when working with this and other valuable chemical reagents.
References
- 3-Phenylisoxazole-5-carboxylic Acid | C10H7NO3 | CID 737474 - PubChem. PubChem.
- What PPE Should You Wear When Handling Acid 2026? - LeelineWork. LeelineWork.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Nebraska-Lincoln.
- 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C11H11NO3 - PubChem. PubChem.
Sources
- 1. 4872-58-6|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 4872-58-6 | FP119919 [biosynth.com]
- 3. This compound [cymitquimica.com]
- 4. 3-Phenylisoxazole-5-carboxylic Acid | C10H7NO3 | CID 737474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C11H11NO3 | CID 3089571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. leelinework.com [leelinework.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
